molecular formula C10H12BrNO B1587196 4-Bromo-N-isopropylbenzamide CAS No. 336182-29-7

4-Bromo-N-isopropylbenzamide

Cat. No.: B1587196
CAS No.: 336182-29-7
M. Wt: 242.11 g/mol
InChI Key: PWXNCWKINUCUPV-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropylbenzamide is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXNCWKINUCUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394746
Record name 4-Bromo-N-isopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336182-29-7
Record name 4-Bromo-N-isopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and properties of 4-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of 4-Bromo-N-isopropylbenzamide

For professionals in chemical research and pharmaceutical development, a comprehensive understanding of key intermediates is paramount. This compound is a vital building block in organic synthesis, offering a versatile scaffold for the construction of more complex molecular architectures. This guide provides a detailed exploration of its synthesis, physicochemical properties, and practical applications, grounded in established chemical principles and experimental data.

Synthetic Pathways and Mechanistic Insights

The primary and most efficient method for synthesizing this compound is through the formation of an amide bond. This can be approached from several starting materials, with the choice often dictated by reagent availability, desired purity, and reaction scale.

Preferred Method: Acylation of Isopropylamine with 4-Bromobenzoyl Chloride

This route is favored due to the high reactivity of the acyl chloride, which facilitates a rapid and often high-yielding reaction. The process begins with the conversion of 4-bromobenzoic acid into its more reactive acyl chloride derivative.

Step 1: Synthesis of 4-Bromobenzoyl Chloride

The carboxylic acid is activated by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][2] The use of thionyl chloride is common, often with a catalytic amount of N,N-dimethylformamide (DMF).

  • Mechanism: The lone pair of electrons on the oxygen of DMF attacks the sulfur atom of thionyl chloride, forming a highly reactive Vilsmeier intermediate. This intermediate is then attacked by the carboxylic acid, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrochloric acid as gaseous byproducts.

Step 2: Amidation with Isopropylamine

The synthesized 4-bromobenzoyl chloride is then reacted with isopropylamine. This is a classic nucleophilic acyl substitution reaction.

  • Mechanism: The nitrogen atom of isopropylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group to form the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, preventing the protonation of the isopropylamine reactant.

Below is a diagram illustrating the workflow for this synthetic approach.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Bromobenzoic Acid C 4-Bromobenzoyl Chloride A->C Activation B Thionyl Chloride (SOCl₂) cat. DMF B->C D 4-Bromobenzoyl Chloride G This compound D->G Nucleophilic Acyl Substitution E Isopropylamine E->G F Base (e.g., Triethylamine) F->G

Caption: Workflow for the synthesis of this compound.

Alternative Method: Direct Coupling of 4-Bromobenzoic Acid and Isopropylamine

While it seems more direct, forming an amide by simply mixing a carboxylic acid and an amine is challenging.[3] The primary obstacle is the competing acid-base reaction, which forms a stable ammonium carboxylate salt.[3][4] Furthermore, the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, making the direct condensation thermodynamically unfavorable without assistance.[4]

To overcome these hurdles, a coupling agent is required. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid by converting the hydroxyl into a better leaving group, thereby facilitating the nucleophilic attack by the amine.[4]

  • Causality: The coupling agent acts as a dehydrating agent, effectively removing water from the reaction equilibrium and driving the formation of the amide bond.[4] This method is particularly prevalent in peptide synthesis but is also applicable here.

The logical flow for this direct coupling method is outlined below.

G A 4-Bromobenzoic Acid D Activated Intermediate (O-acylisourea) A->D B Isopropylamine E This compound B->E Nucleophilic Attack C Coupling Agent (e.g., DCC) C->D Activation D->E F Byproduct (Dicyclohexylurea) D->F Rearrangement & Collapse

Caption: Direct amidation using a coupling agent.

Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis.

Protocol 1: Synthesis via 4-Bromobenzoyl Chloride

Materials:

  • 4-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Isopropylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 4-bromobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (2-3 drops). Slowly add thionyl chloride (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.[1]

  • Workup (Acyl Chloride): Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 4-bromobenzoyl chloride, a low-melting solid, can often be used directly in the next step.

  • Amidation: Dissolve the crude 4-bromobenzoyl chloride in fresh anhydrous DCM and cool the flask in an ice bath (0°C).

  • Amine Addition: In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in DCM. Add this solution dropwise to the cold acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield pure this compound.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO[5][6][7]
Molecular Weight 242.11 g/mol [6][7]
Appearance White to off-white solid/crystals[8]
Melting Point Not consistently reported, varies by source
Storage Temperature 2-8°C, Refrigerator[6]
Key Reactivity The aryl bromide serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[9]
Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 7.5-7.8 ppm), corresponding to the protons on the brominated benzene ring.

    • N-H Proton: A broad singlet or doublet (due to coupling with the adjacent CH) for the amide proton (approx. δ 5.9-6.2 ppm).

    • Isopropyl CH: A multiplet or septet for the methine proton of the isopropyl group (approx. δ 4.2-4.3 ppm).

    • Isopropyl CH₃: A doublet for the six equivalent methyl protons of the isopropyl group (approx. δ 1.2-1.3 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal around δ 166-167 ppm.

    • Aromatic Carbons: Four signals in the aromatic region (approx. δ 125-135 ppm), including the carbon attached to the bromine.

    • Isopropyl Carbons: Signals for the methine (CH) and methyl (CH₃) carbons around δ 42 ppm and δ 23 ppm, respectively.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A sharp peak around 3300-3290 cm⁻¹.

    • C=O Stretch (Amide I band): A strong, characteristic absorption around 1630-1645 cm⁻¹.

    • N-H Bend (Amide II band): A peak around 1540-1550 cm⁻¹.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed.

  • Hazard Identification: While data for the specific N-isopropyl derivative is limited, related benzamides are known to be harmful if swallowed and can cause skin and serious eye irritation. The starting material, 4-bromobenzoyl chloride, is corrosive and causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Ingestion: Rinse mouth and drink water. Do not induce vomiting. Seek immediate medical attention.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, such as a refrigerator designated for chemical storage.[6]

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups:

  • Amide Moiety: The N-isopropylamide group can influence the molecule's solubility, lipophilicity, and conformational properties, which are critical parameters in drug design.

  • Aryl Bromide Handle: The bromine atom is the key to its utility as a building block.[9] It is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions, including:

    • Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with boronic acids, creating biaryl structures.

    • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing new amine functionalities.

    • Cyanation: To convert the aryl bromide into a nitrile group.[9]

These transformations allow for the modular construction of complex molecules, making this compound a valuable starting point for synthesizing libraries of compounds for screening in drug discovery and materials science.

References

4-Bromo-N-isopropylbenzamide CAS number 336182-29-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-N-isopropylbenzamide (CAS 336182-29-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 336182-29-7), a halogenated aromatic amide of significant interest as a chemical intermediate in organic synthesis and medicinal chemistry. While detailed biological studies on this specific molecule are not extensively published, its structural motifs—a brominated phenyl ring and an N-substituted amide—make it a valuable precursor for the synthesis of more complex molecules, particularly in the context of drug discovery. This document details its physicochemical properties, outlines a robust and logical synthetic protocol based on established chemical principles, and discusses its potential applications as a versatile building block for creating diverse chemical libraries.

Introduction and Strategic Overview

This compound belongs to the class of N-substituted benzamides, a scaffold frequently encountered in pharmacologically active compounds. The key strategic value of this molecule lies in its dual functionality. The bromine atom on the aromatic ring serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1] Simultaneously, the N-isopropylamide group influences the molecule's steric and electronic properties, which can be crucial for modulating biological activity in derivative compounds.

This guide will first establish the core chemical and physical properties of the compound. It will then provide a detailed, field-tested synthetic methodology, explaining the rationale behind each step. Finally, it will explore the compound's primary application as a foundational building block in synthetic chemistry, providing the necessary context for researchers aiming to incorporate it into their synthetic workflows.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 336182-29-7[2][3][4]
Molecular Formula C₁₀H₁₂BrNO[3][4][5]
Molecular Weight 242.11 g/mol [4][5]
IUPAC Name 4-bromo-N-(propan-2-yl)benzamide[5]
Appearance Solid (predicted)N/A
Synonyms N-Isopropyl 4-bromobenzamide[3]

Synthesis of this compound: A Validated Protocol

Reaction Principle

The synthesis proceeds via the amidation of 4-bromobenzoyl chloride with isopropylamine. The nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. A base is typically included to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1]

Synthetic Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_output Product & Analysis Reactant1 4-Bromobenzoyl Chloride Setup Dissolve 4-bromobenzoyl chloride and base in DCM under N₂ atmosphere. Cool to 0 °C. Reactant1->Setup Reactant2 Isopropylamine Addition Slowly add Isopropylamine dropwise while maintaining 0 °C. Reactant2->Addition Base Pyridine or Triethylamine Base->Setup Solvent Anhydrous Dichloromethane (DCM) Solvent->Setup Setup->Addition Reaction Allow to warm to room temperature. Stir for 12-16 hours. Monitor by TLC. Addition->Reaction Workup 1. Wash with 1M HCl (aq) 2. Wash with sat. NaHCO₃ (aq) 3. Wash with Brine Reaction->Workup Isolation Dry organic layer (Na₂SO₄), filter, and concentrate under reduced pressure. Workup->Isolation Product Crude this compound Isolation->Product Purification Recrystallization or Column Chromatography Product->Purification FinalProduct Pure this compound Purification->FinalProduct

References

Spectroscopic Data of 4-Bromo-N-isopropylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for 4-Bromo-N-isopropylbenzamide, a compound of interest for researchers, scientists, and professionals in drug development. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, focusing on the interpretation of spectral features to elucidate the molecular structure. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous compounds, ensuring a robust and scientifically sound analysis.

Introduction

This compound (C₁₀H₁₂BrNO, Molar Mass: 242.11 g/mol ) is a halogenated aromatic amide. The structural integrity and purity of such compounds are paramount in research and development, making proficient spectroscopic analysis an indispensable tool. This guide delves into the characteristic spectral signatures of this compound, providing a foundational understanding for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on the analysis of structurally related compounds, including 4-bromobenzamide and various N-alkylated benzamides.[1][2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the bromobenzoyl moiety and the protons of the N-isopropyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.65Doublet (d)2HAr-H (ortho to C=O)
~ 7.55Doublet (d)2HAr-H (ortho to Br)
~ 6.20Broad Singlet (br s)1HN-H
~ 4.25Septet (sept)1HCH(CH₃)₂
~ 1.25Doublet (d)6HCH(CH ₃)₂

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.50-7.70 ppm): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and resonate at a lower field (~7.65 ppm) compared to the protons ortho to the bromine atom (~7.55 ppm).

  • Amide Proton (δ ~6.20 ppm): The N-H proton of the secondary amide is expected to appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding.

  • Isopropyl Group (δ 1.25 and 4.25 ppm): The isopropyl group will present a characteristic pattern. The six equivalent methyl protons will appear as a doublet at approximately 1.25 ppm, coupled to the methine proton. The methine proton will appear as a septet (a multiplet of seven lines) around 4.25 ppm, being split by the six adjacent methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 166.5C=O (Amide Carbonyl)
~ 133.5Ar-C (quaternary, attached to C=O)
~ 131.8Ar-CH (ortho to Br)
~ 128.7Ar-CH (ortho to C=O)
~ 126.0Ar-C (quaternary, attached to Br)
~ 42.0C H(CH₃)₂
~ 22.5CH(C H₃)₂

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~166.5 ppm): The amide carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

  • Aromatic Carbons (δ 126.0-133.5 ppm): The four distinct aromatic carbons will have chemical shifts in the aromatic region. The quaternary carbon attached to the bromine atom is expected to be at a relatively higher field due to the "heavy atom effect."[4] The quaternary carbon attached to the carbonyl group will be at a lower field. The two sets of aromatic CH carbons will have distinct chemical shifts.

  • Isopropyl Carbons (δ ~22.5 and ~42.0 ppm): The methyl carbons of the isopropyl group will appear at a higher field (~22.5 ppm), while the methine carbon will be further downfield (~42.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~ 3300N-H Stretch (secondary amide)
~ 3070Aromatic C-H Stretch
~ 2970Aliphatic C-H Stretch
~ 1640C=O Stretch (Amide I band)
~ 1540N-H Bend and C-N Stretch (Amide II band)
~ 1070C-Br Stretch

Interpretation of the IR Spectrum:

  • N-H Stretch ( ~3300 cm⁻¹): A moderate to strong, sharp absorption band in this region is characteristic of the N-H stretching vibration of a secondary amide.

  • C-H Stretches (~3070 and ~2970 cm⁻¹): The band around 3070 cm⁻¹ is attributed to the stretching of the C-H bonds on the aromatic ring, while the absorption at approximately 2970 cm⁻¹ corresponds to the C-H stretching of the isopropyl group.

  • Amide I Band (C=O Stretch, ~1640 cm⁻¹): A strong absorption band in this region is a hallmark of the carbonyl stretching vibration in an amide.

  • Amide II Band (N-H Bend, ~1540 cm⁻¹): This band arises from the in-plane bending of the N-H bond and is another characteristic feature of secondary amides.

  • C-Br Stretch (~1070 cm⁻¹): A weak to moderate absorption in the fingerprint region is expected for the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueProposed Fragmentation Ion
241/243[M]⁺ (Molecular Ion)
183/185[M - C₃H₆]⁺
155/157[Br-C₆H₄-C=O]⁺
77[C₆H₅]⁺
43[CH(CH₃)₂]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak ([M]⁺, m/z 241/243): Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[5]

  • Key Fragmentation Pathways:

    • Loss of Propene: A common fragmentation pathway for N-isopropyl amides is the McLafferty rearrangement, leading to the loss of propene (C₃H₆), resulting in a fragment ion at m/z 183/185.

    • Acylium Ion Formation: Cleavage of the N-C bond can lead to the formation of the 4-bromobenzoyl cation at m/z 183/185. Further fragmentation of this ion can lead to the loss of CO to give the bromophenyl cation at m/z 155/157.

    • Formation of Isopropyl Cation: Cleavage of the C-N bond can also result in the formation of the stable isopropyl cation at m/z 43.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra under standard acquisition parameters.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire 1H & 13C Spectra instrument->acquire process Process FID (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Peak Picking, Integration) process->analyze

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

  • Sample Preparation: Introduce a small amount of the sample into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

MS_Workflow cluster_sample Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output introduce Introduce Sample (e.g., GC or Direct Probe) ionize Ionization (e.g., EI) introduce->ionize separate Mass Analyzer (Separation by m/z) ionize->separate detect Detection separate->detect spectrum Mass Spectrum detect->spectrum

Caption: Simplified workflow of mass spectrometry.

Conclusion

This technical guide has provided a detailed interpretation of the expected NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for the unambiguous identification and characterization of this compound in various scientific and developmental applications.

References

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

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  • Royal Society of Chemistry. 4. [Link]

  • Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Chegg.com. Solved Predict the NMR spectrum for allyl benzamide using. [Link]

  • ResearchGate. The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. [Link]

  • PubMed. Spectroscopic properties of the nonplanar amide group: a computational study. [Link]

  • ResearchGate. Exploring Structural and Spectroscopic Properties of Secondary Amide Derivatives Bearing Bulky and Hydrophilic Substituents | Request PDF. [Link]

  • Arkivoc. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • PubChem. 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide. [Link]

  • Wiley Online Library. Spectroscopic properties of the nonplanar amide group: A computational study. [Link]

  • Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • PubChem. 4-Bromo-N,N-diisopropylbenzamide. [Link]

  • Chemical Synthesis Database. 4-bromo-N'-isopropylbenzohydrazide. [Link]

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  • PubChem. This compound. [Link]

  • University of Wisconsin-La Crosse. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • MDPI. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Fiveable. N-substituted Amides Definition - Organic Chemistry Key Term. [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. [Link]

  • University of Calgary. Ch13 - Sample IR spectra. [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • PubMed. Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]

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  • YouTube. Introduction to IR Spectroscopy - Amides.. [Link]

Sources

solubility of 4-Bromo-N-isopropylbenzamide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-N-isopropylbenzamide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation design, and ultimate therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of this compound, a substituted aromatic amide of interest in drug discovery. This document synthesizes theoretical principles with actionable experimental protocols. We delve into the molecular characteristics of this compound that govern its interactions with various solvent systems, present a detailed methodology for its empirical solubility determination via the saturation shake-flask method coupled with HPLC-UV analysis, and interpret the expected solubility trends. This guide is intended to be a foundational resource for researchers, scientists, and drug development professionals engaged in the characterization of this and structurally related compounds.

Theoretical Framework: Predicting Solubility

The solubility of a solid solute in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state.[1][2] This process is governed by the free energy of dissolution (ΔG), which incorporates both enthalpic (ΔH) and entropic (ΔS) changes.[3][4] A spontaneous dissolution process occurs when ΔG is negative.[3][4]

The dissolution can be conceptually broken down into three steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the molecules together in the crystal lattice (Lattice Energy). This is an endothermic process (ΔH > 0).[5]

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule. This is also endothermic (ΔH > 0).[5]

  • Forming Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules (Solvation Energy). This is an exothermic process (ΔH < 0).[5]

The overall enthalpy of solution is the sum of these energy changes. For a compound to dissolve, the energy released during solvation must be comparable to the energy required to overcome the lattice and solvent-solvent interactions.[2]

The "Like Dissolves Like" Principle

The most practical guiding principle for predicting solubility is "like dissolves like."[6][7][8] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[9][10]

  • Polar Solutes dissolve in Polar Solvents .

  • Nonpolar Solutes dissolve in Nonpolar Solvents .

Molecular Structure Analysis of this compound

To predict the solubility of this compound (MW: 242.11 g/mol [11]), we must analyze its structural features:

  • Bromophenyl Group: This large, aromatic ring substituted with a bromine atom is nonpolar and hydrophobic. It will favor interactions with nonpolar solvents through van der Waals forces.

  • Isopropyl Group: This branched alkyl group is also nonpolar and contributes to the molecule's overall hydrophobicity.

  • Secondary Amide Group (-CONH-): This is the most polar part of the molecule. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, and the nitrogen-bound hydrogen (N-H) is a hydrogen bond donor.[12] This group allows for strong dipole-dipole interactions and hydrogen bonding, which are crucial for solubility in polar solvents.[13][14][15]

The molecule thus possesses a dual character: significant nonpolar regions and a highly polar, hydrogen-bonding functional group. This suggests that its solubility will be highest in solvents that can effectively interact with both moieties, such as moderately polar organic solvents. Its solubility in the extremes of polarity (e.g., water or hexane) is expected to be limited.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the saturation shake-flask method.[16][17] This technique measures the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions of temperature and pressure.

Protocol: Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid, >98% purity)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a known volume of the chosen solvent to the vial (e.g., 1 mL).

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. For robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[18][19]

Visualization: Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A 1. Add excess solid This compound to vial B 2. Add known volume of solvent A->B C 3. Seal and shake (e.g., 24h at 25°C) B->C D 4. Centrifuge to pellet excess solid C->D E 5. Collect and filter supernatant (0.22 µm) D->E F 6. Dilute sample into linear range E->F G 7. Quantify concentration via HPLC-UV F->G H 8. Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for determining thermodynamic solubility.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise and specific method for quantifying benzamide derivatives.[20][21]

  • Method Development: A reverse-phase HPLC method should be developed using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The detection wavelength should be set to the absorbance maximum of this compound.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and record the peak area for each concentration.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration. The curve should demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.

  • Sample Analysis: Inject the prepared (diluted) sample from the solubility experiment.

  • Calculation: Determine the concentration in the diluted sample using the calibration curve equation. Calculate the original solubility in the undiluted saturated solution by multiplying by the dilution factor.

Predicted Solubility Profile and Discussion

While experimental data is definitive, a predicted solubility profile can be established based on the theoretical principles discussed. The following table summarizes the expected solubility of this compound across a spectrum of common laboratory solvents.

SolventSolvent TypeDielectric Constant (Approx.)Predicted Solubility (Qualitative)Predicted Solubility (Quantitative, mg/mL)
HexaneNonpolar1.9Very Low< 0.1
TolueneNonpolar (Aromatic)2.4Low1 - 5
Diethyl EtherModerately Polar Aprotic4.3Moderate10 - 50
DichloromethanePolar Aprotic9.1High> 100
Ethyl AcetatePolar Aprotic6.0High> 100
AcetonePolar Aprotic21High> 100
EthanolPolar Protic25Moderate20 - 70
MethanolPolar Protic33Moderate20 - 70
WaterPolar Protic80Very Low< 0.1

Discussion of Trends:

  • Very Low Solubility in Nonpolar Solvents (Hexane, Toluene): Although the molecule has significant nonpolar character, the energy from weak van der Waals forces provided by these solvents is insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions within the compound's crystal lattice.[22]

  • High Solubility in Polar Aprotic Solvents (DCM, Ethyl Acetate, Acetone): These solvents have a significant dipole moment, allowing them to effectively solvate the polar amide group. Since they are not hydrogen bond donors, they do not have a strong, structured solvent-solvent network to disrupt. This combination makes them excellent solvents for a molecule with the mixed characteristics of this compound.

  • Moderate Solubility in Polar Protic Solvents (Ethanol, Methanol): These alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the amide group.[14] However, the large nonpolar bromophenyl and isopropyl groups disrupt the solvent's hydrogen-bonding network, leading to a less favorable overall energy balance compared to polar aprotic solvents.

  • Very Low Solubility in Water: Despite water's ability to form strong hydrogen bonds, the large hydrophobic surface area of the bromophenyl and isopropyl groups leads to a significant positive enthalpy change (hydrophobic effect). The energy gained from solvating the small amide group is not enough to compensate for breaking the strong water-water hydrogen bonds and accommodating the large nonpolar sections.[22]

Visualization: Molecular Interactions

G substance This compound (Solute) water Water (Polar Protic) substance->water H-Bonding (Strong but localized) Hydrophobic Effect (Dominant, unfavorable) acetone Acetone (Polar Aprotic) substance->acetone Dipole-Dipole Interactions (Favorable) hexane Hexane (Nonpolar) substance->hexane van der Waals Forces (Weak)

Sources

4-Bromo-N-isopropylbenzamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-N-isopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted benzamide derivative utilized in medicinal chemistry and drug discovery. As with many halogenated organic compounds, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the potential hazards associated with this compound, grounded in data from structurally analogous compounds. It outlines detailed, field-proven protocols for handling, storage, emergency response, and disposal, designed to create a self-validating system of safety within a research environment.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

While a comprehensive toxicological profile for this compound (CAS No. 336182-29-7) is not extensively documented in publicly accessible literature, a robust risk assessment can be constructed by examining the known hazards of its structural components: the benzamide core and the bromo- and isopropyl- substitutions.[1][2][3] Structurally similar compounds, such as N-isopropylbenzamide and other brominated aromatics, consistently exhibit a clear hazard profile.[4][5]

Causality of Hazards:

  • Benzamide Moiety: The benzamide functional group itself can be biologically active. Compounds in this class are known to be harmful if swallowed and some are suspected of causing genetic defects.[6][7][8]

  • Bromination: The presence of a bromine atom on the phenyl ring increases the compound's molecular weight and can enhance its membrane permeability and biological activity, potentially leading to increased toxicity.

  • N-isopropyl Group: This alkyl substituent can influence the compound's lipophilicity and metabolic pathways.

Based on this analysis, this compound should be handled as a substance with the potential for the following hazards:

Hazard Class GHS Classification (Inferred) Anticipated Effects Supporting Evidence from Analogous Compounds
Acute Toxicity (Oral) Category 4 (H302: Harmful if swallowed)Ingestion may lead to gastrointestinal distress or systemic toxic effects.Benzamide and N-isopropylbenzamide are classified as harmful if swallowed.[4][5][8]
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)Direct contact can cause redness, itching, and inflammation.N-isopropylbenzamide is a known skin irritant.[4]
Serious Eye Damage/Irritation Category 2A (H319: Causes serious eye irritation)Contact with eyes can result in significant irritation, pain, and potential damage.N-isopropylbenzamide causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (H335: May cause respiratory irritation)Inhalation of dust may irritate the nose, throat, and lungs.This is a common hazard for powdered organic compounds.

It is crucial to note that no component of similar products is identified as a carcinogen by IARC, NTP, or OSHA at levels greater than or equal to 0.1%. However, the potential for mutagenicity associated with the broader benzamide class warrants a cautious approach.[6][7][8]

The Self-Validating Safety Workflow: From Preparation to Disposal

A robust safety protocol is a closed-loop, self-validating system. Each step is designed to contain the hazard, protect the operator, and provide a clear, rehearsed response to any contingency. The following workflow illustrates this principle for handling this compound.

cluster_prep Phase 1: Preparation & Engineering Controls cluster_handling Phase 2: Active Handling cluster_post Phase 3: Post-Handling & Decontamination cluster_disposal Phase 4: Waste Management prep_risk Conduct Risk Assessment prep_hood Verify Fume Hood Certification (<100 fpm face velocity) prep_risk->prep_hood prep_ppe Assemble & Inspect PPE prep_hood->prep_ppe prep_spill Prepare Spill Kit (Absorbent, Waste Bags) prep_ppe->prep_spill handle_weigh Weigh Solid in Fume Hood or Ventilated Enclosure prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer Slowly to Prevent Dusting handle_weigh->handle_transfer handle_dissolve Add Solid to Solvent Slowly handle_transfer->handle_dissolve handle_seal Keep Container Tightly Sealed handle_dissolve->handle_seal post_decon Decontaminate Surfaces (e.g., 70% Ethanol) handle_seal->post_decon Proceed to Cleanup post_ppe Doff PPE Correctly (Gloves Last) post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect Contaminated Materials (PPE, paper, etc.) post_wash->disp_collect Proceed to Disposal disp_label Label as 'Halogenated Organic Waste' disp_collect->disp_label disp_store Store in Closed, Labeled Container disp_label->disp_store

Caption: Logical workflow for safely handling this compound.

Mandatory Personal Protective Equipment (PPE) Protocol

Engineering controls like fume hoods are the primary barrier against exposure. PPE serves as the critical last line of defense. A multi-layered PPE approach is mandatory.[9]

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield worn over goggles is required to protect against unexpected splashes during dissolution or transfer.[9][10]
Hands Double Nitrile GlovesFor incidental contact, double-gloving provides protection against tears and rapid permeation. Gloves must be changed immediately upon contamination or every 2 hours, whichever comes first.[10]
Body Chemical-Resistant Laboratory CoatMust be fully buttoned with long sleeves. This protects skin and personal clothing from contamination by dust or minor spills.[10]
Respiratory NIOSH-Approved Respirator (Conditional)All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation.[7][11] If this is not possible, or if dust is generated, a NIOSH-approved respirator with particulate filters is required.[11][12]

Detailed Experimental and Emergency Protocols

4.1. Standard Handling and Storage Protocol

  • Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an eyewash station and safety shower are accessible and have been recently tested.[12]

  • Handling:

    • Always handle in a well-ventilated place, preferably a certified chemical fume hood.[13]

    • Avoid the formation and inhalation of dust at all times.[7][14] Use non-sparking tools for transfers.[13]

    • When weighing, use a ventilated balance enclosure or perform the task within the fume hood.

    • When creating solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[7][15]

    • Keep the container tightly closed to prevent moisture absorption and contamination.[14][15]

    • Store locked up or in an area accessible only to authorized personnel.[8][14]

    • Store away from incompatible materials such as strong oxidizing agents.[12]

4.2. Emergency Response Protocols

Immediate and correct first aid is critical to mitigating harm from exposure. The following procedures should be posted in the laboratory and all personnel should be trained on them.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air immediately.[14][16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth if the substance was ingested).[14][16] Seek immediate medical attention.[16]
Skin Contact Immediately remove all contaminated clothing.[15] Wash the affected area with plenty of soap and water for at least 15 minutes.[14][15][16] Seek medical attention if irritation occurs or persists.[14][15]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15][16] Remove contact lenses if present and easy to do.[14][15] Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting.[13] Rinse the mouth thoroughly with water.[6] Never give anything by mouth to an unconscious person.[13] Call a physician or Poison Control Center immediately.[13][14]

4.3. Spill and Leak Management

  • Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Ventilation & Ignition: Ensure adequate ventilation. Remove all sources of ignition.[13]

  • Containment: Wearing full PPE, prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[13]

  • Cleanup:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, closed, and clearly labeled container for disposal.[7][11]

    • Clean the affected area thoroughly.

  • Disposal: Dispose of the container and its contents as hazardous waste.[14]

4.4. Waste Disposal

All materials contaminated with this compound, including empty containers, weighing papers, and used PPE, must be treated as hazardous waste.

  • Segregation: Due to the presence of bromine, this waste must be segregated into a designated "Halogenated Organic Waste" container.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[14][15]

cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention exposure Exposure Occurs (Inhalation, Skin, Eye, Ingestion) remove Remove from Exposure Source exposure->remove decon Decontaminate (Flush Skin/Eyes, Fresh Air) remove->decon alert Alert Supervisor / EHS decon->alert sds Consult SDS alert->sds medical Seek Immediate Medical Attention sds->medical If necessary info Provide SDS to Medical Personnel medical->info

Caption: Emergency response workflow following an exposure event.

Conclusion

While this compound is a valuable compound in research and development, its safe use hinges on a proactive and informed approach to hazard management. By understanding the underlying chemical reasons for its potential toxicity, implementing a multi-layered system of controls, and rigorously adhering to detailed handling and emergency protocols, researchers can mitigate risks effectively. This guide serves as a foundational document to be integrated into a comprehensive laboratory-specific safety plan, ensuring that scientific advancement and personnel safety proceed in tandem.

References

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

  • This compound. PubChem - NIH. [Link]

  • 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide. PubChem - NIH. [Link]

  • N-Isopropylbenzamide. PubChem - NIH. [Link]

  • N-Isopropyl 4-bromobenzamide. Pharmaffiliates. [Link]

  • 4-Bromo-N,N-diisopropylbenzamide. PubChem - NIH. [Link]

Sources

A Technical Guide to the Biological Potential of 4-Bromobenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The introduction of a bromine atom at the para-position of the benzamide ring, creating the 4-bromobenzamide core, significantly modulates the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity.[3] This technical guide provides a comprehensive analysis of the diverse biological activities exhibited by 4-bromobenzamide analogs, with a primary focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the structure-activity relationships, underlying mechanisms of action, and detailed experimental protocols for the evaluation of these promising compounds.

The 4-Bromobenzamide Scaffold: A Privileged Structure in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of novel drugs. The benzamide structure fits this description, and the addition of a bromine atom at the 4-position further enhances its potential.[1][3] This modification can influence protein-ligand interactions, improve membrane permeability, and alter metabolic stability, making 4-bromobenzamide a versatile starting point for generating libraries of bioactive compounds.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the 4-bromobenzamide scaffold have demonstrated significant potential as anticancer agents by targeting various critical cellular pathways.

PARP Inhibition and the DNA Damage Response

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair.[4][5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death—a concept known as synthetic lethality.[4] The benzamide moiety is a key pharmacophore in many PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate.[4][6] Several 4-bromobenzamide analogs have been investigated as potent PARP-1 inhibitors.[5]

Mechanism of Action: PARP-1 Inhibition

The core mechanism involves the competitive inhibition of PARP-1 at the NAD+ binding site. The carboxamide group of the benzamide scaffold typically forms crucial hydrogen bonds with key amino acid residues (like Glycine and Serine) in the enzyme's active site, while the aromatic ring engages in π-stacking interactions.[4] This prevents the synthesis of poly(ADP-ribose) chains, trapping PARP-1 on damaged DNA and leading to the formation of toxic double-strand breaks during replication.

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 senses PAR Poly(ADP-ribose) Synthesis PARP1->PAR catalyzes Trapping PARP-1 Trapping PARP1->Trapping leads to Repair Base Excision Repair (BER) PAR->Repair recruits proteins for Inhibitor 4-Bromobenzamide Analog (PARP Inhibitor) Inhibitor->PARP1 binds & blocks DSB Double-Strand Breaks (DSBs) (during replication) Trapping->DSB Apoptosis Cell Death (Apoptosis) in HR-deficient cells DSB->Apoptosis

Caption: PARP-1 inhibition by 4-bromobenzamide analogs disrupts DNA repair.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[7] Dysregulation of HDAC activity is common in cancer, and HDAC inhibitors (HDACis) have emerged as a promising class of anticancer drugs.[7][8] The 2-aminobenzamide moiety, a close relative of the benzamide scaffold, is a well-established zinc-binding group found in many selective class I HDAC inhibitors.[9]

The general structure of an HDACI consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.[7] 4-bromobenzamide derivatives can be designed to fit this pharmacophore model, where the benzamide nitrogen and carbonyl oxygen chelate the catalytic zinc ion in the HDAC active site.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected N-(4-Bromophenyl)-4-chlorobenzamide derivatives, which share a similar structural scaffold.

Compound IDDerivative StructureTarget Cell LineAssayActivity (IC50 in µM)
d6N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideMCF-7 (Breast Cancer)SRB Assay38.0[10][11]
d7N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideMCF-7 (Breast Cancer)SRB Assay40.6[10][11]

Antimicrobial Activity

Benzamide and sulfonamide derivatives have a long history in the development of antimicrobial agents.[3][12] Analogs of 4-bromobenzamide have shown promising activity against a range of bacterial strains, particularly Gram-positive bacteria.[12]

Proposed Mechanisms of Action

While the exact mechanisms can vary, two primary pathways are often implicated:

  • Inhibition of Folic Acid Synthesis: Many sulfonamide-containing compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial pathway for folic acid synthesis.[3] Folic acid is a precursor for nucleotide synthesis, and its disruption inhibits bacterial growth.[3]

  • Inhibition of Cell Division: Some benzamide derivatives have been identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein that forms the Z-ring at the site of cell division in bacteria, making it an attractive target for novel antibiotics.

Quantitative Antimicrobial Activity Data

While specific data for 4-bromobenzamide itself is limited, studies on related structures provide insight. For instance, N-(4-(4-bromophenyl)thiazol-2-yl) derivatives have shown activity against Gram-positive bacteria with MIC values in the range of 10–25 µM.[13]

Enzyme Inhibition

Beyond PARP and HDAC, 4-bromobenzamide analogs have been explored as inhibitors of various other enzymes.

  • Acetylcholinesterase (AChE): Certain N-substituted-(4-bromophenyl) sulfonamides have demonstrated excellent inhibitory potential against AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[14]

  • α-Glucosidase: The same class of compounds also showed potent inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes.[14]

  • Carbonic Anhydrase: The benzenesulfonamide scaffold is a well-known inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes.[1][15] The addition of the 4-bromobenzoyl moiety can modulate this activity.[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, the cytotoxic potential of a compound.

Principle: Metabolically active cells utilize the mitochondrial enzyme succinate dehydrogenase to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals. The concentration of these crystals, which can be dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂. Causality: Overnight incubation allows cells to recover from trypsinization and enter the exponential growth phase, ensuring a healthy and responsive cell population for the assay.

  • Compound Treatment: Prepare serial dilutions of the 4-bromobenzamide analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control (a known anticancer drug).[11] Causality: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC50 value.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions.[13] Causality: This incubation period is typically sufficient for cytotoxic or cytostatic effects to manifest.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of this stock solution to each well.[11] Incubate for 2-4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13] Gently pipette to ensure complete dissolution. Causality: DMSO is a powerful organic solvent that effectively dissolves the water-insoluble formazan crystals, creating a homogenous colored solution for absorbance reading.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Treat with 4-Bromobenzamide Analogs (Serial Dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

The 4-bromobenzamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Analogs derived from this core have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. The presence of the bromine atom provides a handle for further chemical modification through reactions like palladium-catalyzed cross-coupling, enabling the synthesis of diverse compound libraries.[16] Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific targets. Furthermore, in-depth studies into the pharmacokinetic and toxicological profiles of lead compounds will be crucial for their translation into clinical candidates.

References

An In-Depth Technical Guide to 4-Bromo-N-isopropylbenzamide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-isopropylbenzamide, a research chemical with significant potential in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, a robust and reproducible synthetic protocol, and thorough characterization methodologies. Furthermore, it explores the promising avenues for its application in drug discovery, particularly in the development of novel anticancer and antimicrobial agents, based on the well-established biological activities of the N-substituted benzamide scaffold. This guide is intended to be an essential resource for researchers, chemists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic applications.

Introduction: The Scientific Rationale

N-substituted benzamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The versatility of this chemical class lies in the ability to readily modify both the aromatic ring and the N-substituent, allowing for the fine-tuning of physicochemical and pharmacological properties. The introduction of a bromine atom onto the benzamide core, as in this compound, offers a strategic advantage for further chemical modifications. The bromo-substituent serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

The N-isopropyl group, on the other hand, can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The exploration of N-substituted benzamides has yielded compounds with a wide spectrum of therapeutic potential, including antitumor and antimicrobial activities.[1][2] This guide focuses on this compound as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is fundamental to its application in experimental settings. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 336182-29-7[3]
Molecular Formula C₁₀H₁₂BrNO[3]
Molecular Weight 242.11 g/mol [3]
IUPAC Name 4-bromo-N-(propan-2-yl)benzamide[4]
Appearance White to off-white solid (predicted)
Storage 2-8°C, protected from light and moisture[5]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the acylation of isopropylamine with 4-bromobenzoyl chloride. This is a standard and efficient method for the formation of the amide bond. The protocol described below is adapted from a well-established procedure for the synthesis of a closely related analog, 4-bromo-N-tert-butyl-benzamide, and is expected to provide a high yield of the desired product.[6]

Reaction Scheme

Synthesis of this compound reactant1 4-Bromobenzoyl Chloride product This compound reactant1->product + Isopropylamine (Base, Solvent) reactant2 Isopropylamine Analytical_Workflow Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Characterization Structural Confirmation and Purity Assessment NMR->Characterization IR->Characterization MS->Characterization Research_Applications Scaffold This compound Scaffold Anticancer Anticancer Agents (e.g., HDAC inhibitors) Scaffold->Anticancer Structure-Activity Relationship Studies Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Scaffold->Antimicrobial Lead Compound Optimization

Sources

A Guide to the Structure-Activity Relationship (SAR) of 4-Bromobenzamides: From Privileged Scaffold to Potent Modulators of Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" serve as biologically pre-validated starting points, offering a high hit rate against diverse biological targets.[1][2] The 4-bromobenzamide core, a deceptively simple structure, represents one such scaffold. Its constituent parts—the benzamide pharmacophore, the strategically placed bromine atom, and the modifiable amide linker—provide a versatile platform for generating vast chemical diversity and fine-tuning pharmacological activity.[3][4]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the structure-activity relationships (SAR) of 4-bromobenzamide derivatives. We will dissect the core scaffold, analyze its application in key therapeutic areas such as oncology and infectious diseases, and provide detailed experimental protocols to empower further research. By synthesizing field-proven insights with technical accuracy, this guide aims to illuminate the causal relationships between molecular structure and biological function, facilitating the rational design of next-generation therapeutics based on this remarkable scaffold.

The 4-Bromobenzamide Core: Anatomy of a Privileged Scaffold

The utility of the 4-bromobenzamide scaffold (Molecular Formula: C₇H₆BrNO, Molecular Weight: 200.03) stems from the distinct roles played by its three primary components.[5][6] Understanding these roles is fundamental to interpreting and predicting SAR.

  • The Benzamide Moiety : This functional group is a well-established pharmacophore, capable of forming crucial hydrogen bond interactions (as both donor and acceptor) with protein targets.[4] Its presence is central to the activity of numerous inhibitors targeting enzymes like PARP and various protein kinases.

  • The Bromine Atom : Positioned at the para-position, the bromine atom significantly influences the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability, and often serves as a metabolic blocking point.[7][8] Critically, it provides a reactive handle for synthetic diversification through cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the introduction of a wide array of substituents to probe the target's binding pocket.[3]

  • The Amide Linker : The N-H and carbonyl groups of the amide bond are key interaction points. The substituent attached to the amide nitrogen (R²) is a primary vector for exploring chemical space and achieving target specificity and potency. Modifications at this position can dramatically alter the compound's biological profile.[9]

cluster_0 4-Bromobenzamide Core Scaffold Core 4-Bromobenzamide Scaffold R1 R¹ Diversification (Ring Substitution) Core->R1 Modify Selectivity/ Properties R2 R² Diversification (Amide Substitution) Core->R2 Explore Binding Pocket Br Bromine Atom (Vector for Coupling / Bioisostere) Core->Br Introduce New Moieties Amide Amide Linker (H-Bonding) Core->Amide Target Interaction

Caption: Key diversification points of the 4-bromobenzamide scaffold.

Structure-Activity Relationships in Key Therapeutic Areas

The versatility of the 4-bromobenzamide scaffold is best illustrated by its successful application across multiple therapeutic domains. The following sections explore the specific SAR insights gained from targeting distinct classes of proteins.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are critical components of the DNA damage repair (DDR) machinery, particularly in the base excision repair pathway.[10] Inhibiting PARP has proven to be a powerful strategy in oncology, especially for cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[11] The benzamide moiety is a classic pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, binding tightly within the enzyme's active site.[12]

SAR studies reveal that while the core benzamide provides the primary anchor, modifications elsewhere are crucial for potency and selectivity.

  • Amide (R²) Substituent : Large, complex heterocyclic systems attached to the amide nitrogen are often required to achieve high potency. These groups extend into the adenosine-binding pocket, forming additional stabilizing interactions. For example, the development of tetrahydropyridopyridazinone-based inhibitors demonstrated that these complex R² groups could yield Kᵢ values of <1 nM.[13]

  • Bromine Atom : While the 4-bromo substitution is a common starting point, its replacement with other groups can fine-tune activity. In some series, replacing the bromine with smaller halogens or cyano groups has been explored to modulate physicochemical properties without losing the core interactions. However, the true power of the bromo-substituent lies in its use as a synthetic handle to build out more complex structures that can achieve high selectivity, for instance, between PARP-1 and PARP-2.[12][14]

Table 1: SAR of 4-Bromobenzamide Analogs as PARP-1 Inhibitors

Compound ID R² Substituent (on Amide Nitrogen) PARP-1 IC₅₀ (nM) Key Insight Reference
Analog A Simple Phenyl >1000 A simple aromatic ring is insufficient for potent inhibition. [12]
Analog B Phthalazin-1(2H)-one ~5 The bicyclic system (olaparib-like) provides extensive interactions, dramatically increasing potency. [12]
Compound 11 Bromophenol-thiosemicarbazone hybrid 29.5 Demonstrates that complex, hybrid R² groups can confer high and selective potency (IC₅₀ >1000 nM for PARP-2). [14]

| Compound 20w | Tetrahydropyridopyridazinone | <1 (Kᵢ) | Advanced heterocyclic systems can achieve sub-nanomolar potency. |[13] |

cluster_pathway PARP Inhibition Mechanism SSB Single-Strand DNA Break (SSB) PARP PARP1 Recruitment & Activation SSB->PARP Replication Replication Fork SSB->Replication PARylation Auto-PARylation (Recruits Repair Factors) PARP->PARylation Repair Base Excision Repair (BER) PARylation->Repair DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR Repair) DSB->HR HR Proficient Apoptosis Cell Death (Apoptosis) DSB->Apoptosis HR Deficient Inhibitor PARP Inhibitor (e.g., 4-Bromobenzamide Derivative) Inhibitor->PARP Blocks Activity

Caption: PARP's role in DNA repair and the effect of its inhibition.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[15] The benzamide scaffold is a privileged structure for kinase inhibitors, often acting as a "hinge-binder" by forming hydrogen bonds with the backbone of the kinase hinge region.[3][15]

SAR studies on 4-bromobenzamide derivatives as kinase inhibitors highlight the importance of the N-phenyl (R²) moiety for achieving potency and selectivity.

  • N-Aryl Substituents : The nature and substitution pattern on an N-aryl ring are critical. For example, in a series of 4-(arylaminomethyl)benzamides, analogs with a (trifluoromethyl)benzene ring showed potent EGFR inhibition (91-92% at 10 nM).[16][17] This suggests that electron-withdrawing groups on the N-aryl moiety can be beneficial.

  • Linker Modification : The simple amide linker can be elongated or made more complex. The use of a 4-(aminomethyl)benzamide fragment as a flexible linker allowed molecules to adopt favorable geometries to bind the active site of mutant kinases, such as the T315I-mutant of Bcr-Abl.[16][17]

  • Ring Substitution (R¹) : While the 4-bromo group is a common feature, substitutions on the benzamide ring itself can modulate activity. For instance, in related N-phenylbenzamide series, adding a 4-CH₃ group to the benzamide ring resulted in potent activity against leukemia cell lines (IC₅₀ = 1.42 - 2.27 µM).[15]

Table 2: SAR of Benzamide Analogs as Kinase / Antiproliferative Agents

Compound ID Core Structure R¹ (Benzamide Ring) R² (N-Substituent) Target Cell Line IC₅₀ (µM) Reference
1b 4-Methylbenzamide 4-CH₃ 2,6-dichloro-9H-purine HL-60 (Leukemia) 1.42 [15]
10 4-(Aminomethyl)benzamide H 3-CF₃-Phenyl HL-60 (Leukemia) 8.2 [16]
13 4-(Aminomethyl)benzamide H 4-CF₃-Phenyl K562 (Leukemia) 5.6 [16]

| 15 | 4-(Aminomethyl)benzamide | H | 4-Br-Phenyl | HL-60 (Leukemia) | 5.6 |[16] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Benzamide derivatives have emerged as promising candidates, with some acting through inhibition of essential bacterial proteins like the cell division protein FtsZ.[9][18]

The SAR for antimicrobial activity often differs significantly from that for anticancer agents, emphasizing the scaffold's versatility.

  • N-Substituents : In a series of N-(4-bromophenyl)thiazol-2-yl derivatives, potent antimicrobial activity against Gram-positive bacteria was observed (IC₅₀: 10–25 μM).[19] This indicates that heterocyclic R² substituents are favorable for antimicrobial action.

  • Core Modifications : A study of 3/4-bromo benzohydrazides found that specific benzylidene substitutions on the hydrazide moiety led to potent antimicrobial agents.[20] This highlights that modifications to the amide linker itself can be a fruitful strategy.

  • Quantitative SAR (QSAR) : QSAR studies on benzohydrazides indicated that antimicrobial activity was best described by electronic and topological parameters, suggesting that overall molecular shape and electron distribution are key determinants of activity.[20]

Table 3: SAR of 4-Bromobenzamide Analogs as Antimicrobial Agents

Compound Series General Structure Target Activity (MIC/IC₅₀ in µM) Key Insight Reference
d-series N-(4-(4-bromophenyl)thiazol-2-yl) derivatives Gram-positive bacteria 10–25 Thiazole-based R² groups confer potent antimicrobial activity. [19]

| Compound 12 | 4-bromo-N'-(substituted benzylidene)benzohydrazide | Bacteria / Fungi | pMICam = 1.67 µM/ml | Modification of the amide to a hydrazide linker with specific substitutions yields high potency. |[20] |

Core Experimental Workflows and Protocols

To translate SAR insights into practice, robust and reproducible experimental methodologies are essential. The following protocols describe common procedures for the synthesis and evaluation of 4-bromobenzamide derivatives.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling and Amide Formation

This workflow demonstrates a common strategy for diversifying the 4-bromobenzamide scaffold by first modifying the aromatic ring and then adding the R² group.

Step-by-Step Methodology:

  • Suzuki-Miyaura Coupling:

    • To a solution of 4-bromobenzamide (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add the desired boronic acid or ester (1.1 eq).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, ~0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting biaryl-carboxamide intermediate by column chromatography.

  • Amide Coupling (if starting from a modified benzoic acid):

    • Dissolve the synthesized benzoic acid derivative (1.0 eq) in an anhydrous solvent like DMF or DCM.

    • Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

    • Stir for 10-15 minutes at room temperature.

    • Add the desired primary or secondary amine (R²-NH₂, 1.1 eq) to the mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor completion by TLC or LC-MS.

    • Perform an aqueous workup and purify the final 4-substituted-benzamide derivative by column chromatography or recrystallization.[3]

cluster_workflow General Drug Discovery Workflow Synthesis Synthesis of Analog Library Purification Purification & Characterization Synthesis->Purification Primary_Screen Primary Screening (e.g., Kinase Assay) Purification->Primary_Screen Secondary_Screen Secondary Screening (e.g., Cell Proliferation) Primary_Screen->Secondary_Screen SAR_Analysis SAR Analysis & Data Interpretation Secondary_Screen->SAR_Analysis Lead_Opt Lead Optimization (Iterative Design) SAR_Analysis->Lead_Opt Lead_Opt->Synthesis New Analogs

Caption: A typical workflow for SAR-driven lead discovery.

Protocol 2: In Vitro Kinase Inhibition Assay ([γ-³³P]ATP Filter Binding)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[15][21]

Step-by-Step Methodology:

  • Preparation : Prepare serial dilutions of the test compounds in the kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Reaction Setup : In a 96-well plate, add the kinase reaction buffer, recombinant human kinase, and the specific peptide substrate.

  • Compound Addition : Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.

  • Initiation : Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.[21]

  • Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[21]

  • Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Capture : Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.[21]

  • Washing : Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.[21]

  • Measurement : Dry the plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of a compound on the metabolic activity of cultured cells, serving as an indicator of cell viability and proliferation.[21]

Step-by-Step Methodology:

  • Cell Seeding : Plate cells (e.g., MCF-7, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement : Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC₅₀ value.

Future Directions: Bioisosteres and Beyond

The exploration of the 4-bromobenzamide scaffold is far from complete. Future SAR studies will likely focus on several key areas:

  • Bioisosteric Replacement : Systematically replacing the bromine atom with other groups (e.g., F, Cl, CF₃, CN, iPr) can fine-tune properties like lipophilicity, metabolic stability, and target interactions.[22] For example, bromine is often considered a bioisostere for an isopropyl group.[22] Such modifications are crucial for overcoming challenges in pharmacokinetics and toxicity.

  • Scaffold Hopping : While the benzamide core is effective, exploring related heterocyclic scaffolds that maintain the key pharmacophoric features could lead to novel intellectual property and improved drug-like properties.[23][24]

  • Novel Modalities : The adaptability of the 4-bromobenzamide scaffold makes it an attractive starting point for developing more complex therapeutic modalities. For instance, it can be incorporated into Proteolysis-Targeting Chimeras (PROTACs) as a warhead to target a protein of interest for degradation, or as a ligand for an E3 ligase like Cereblon.[25]

Conclusion

The 4-bromobenzamide scaffold is a testament to the power of privileged structures in drug discovery. Its inherent modularity allows for systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors against a wide range of disease-relevant targets. From PARP and kinase inhibitors in oncology to novel antimicrobial agents, derivatives of this core have consistently demonstrated therapeutic potential. By understanding the fundamental principles of its SAR—the anchoring role of the benzamide, the synthetic versatility of the bromine atom, and the specificity-defining nature of the N-substituent—researchers are well-equipped to continue innovating and developing the next generation of 4-bromobenzamide-based medicines.

References

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A Comprehensive Technical Guide to the Stability and Storage of 4-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and recommended storage conditions for 4-Bromo-N-isopropylbenzamide (CAS No. 336182-29-7), a key intermediate in pharmaceutical research and development.[1][2] Given the absence of extensive public stability data for this specific molecule, this document establishes a robust framework based on its chemical structure, established principles of stability for related compounds, and the rigorous guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound throughout its lifecycle.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for predicting its stability profile.

PropertyValueSource
CAS Number 336182-29-7[1][2]
Molecular Formula C10H12BrNO[2]
Molecular Weight 242.11 g/mol [2]
Appearance White to off-white solid[1]
Storage (General) Room temperature or 2-8°C Refrigerator[7]
Shipping Ambient[7]

Intrinsic Stability and Potential Degradation Pathways

The molecular structure of this compound, featuring a benzamide core, an N-isopropyl substituent, and a bromine atom on the aromatic ring, dictates its susceptibility to various degradation mechanisms.

Hydrolytic Degradation

The amide linkage in benzamides is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (4-bromobenzoic acid) and amine (isopropylamine).[8][9] The rate of hydrolysis is influenced by pH and temperature. Studies on related N-substituted benzamides suggest that the stability of the amide bond can vary with the nature of the substituents.[8][10] While N-triflylbenzamides have shown stability in dilute aqueous solutions, they can hydrolyze in concentrated solutions or in the presence of strong acids.[10] For this compound, it is anticipated that hydrolysis would be a primary degradation pathway under significant pH stress.

Diagram: Proposed Hydrolytic Degradation Pathway

G This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate H+ or OH- H2O 4-Bromobenzoic Acid\n + \nIsopropylamine 4-Bromobenzoic Acid + Isopropylamine Tetrahedral Intermediate->4-Bromobenzoic Acid\n + \nIsopropylamine

Caption: Proposed acid/base-catalyzed hydrolysis of this compound.

Oxidative Degradation

The aromatic amine moiety, although present as an amide in this case, can be susceptible to oxidation.[11] While the amide group is generally more stable than a free amine, strong oxidizing conditions could potentially lead to the formation of various by-products.[11][12] The presence of the electron-donating isopropyl group might slightly influence the electron density of the amide, but significant degradation is expected primarily with potent oxidizing agents.

Photodegradation

Aromatic bromine compounds can be susceptible to photolytic cleavage.[13] Exposure to UV light could potentially lead to the homolytic cleavage of the carbon-bromine bond, generating radical species that could initiate further degradation reactions. The ICH Q1B guideline recommends photostability testing to assess the impact of light on new drug substances.[4][14]

Thermal Degradation

Thermal stress can induce degradation of benzamide structures.[15][16] The specific degradation pathway and the temperature at which it occurs depend on the overall molecular structure. For polyamides, thermal degradation can be a significant factor affecting material properties.[17] While this compound is a solid at room temperature, its stability at elevated temperatures should be systematically evaluated.

Recommended Storage and Handling

Based on the chemical nature of this compound and general best practices for chemical storage, the following conditions are recommended to maintain its purity and integrity.[18][19][20][21][22]

  • Temperature: For long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of any potential degradation reactions. For routine laboratory use, storage at controlled room temperature (20-25°C) is acceptable for shorter periods.

  • Humidity: The compound should be stored in a dry environment. It is recommended to use well-sealed containers with desiccants, especially in humid conditions, to prevent potential hydrolysis.

  • Light: To prevent photodegradation, this compound should be stored in amber or opaque containers that protect it from light.

  • Inert Atmosphere: For long-term storage of high-purity reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.

  • Container: Use tightly sealed, chemically resistant containers, such as glass bottles with secure caps.

Proposed Stability Testing Program

A comprehensive stability testing program is essential to formally establish the re-test period and optimal storage conditions.[23] The following protocols are proposed based on ICH guidelines.[3][5][24][25]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical methods used.[26][27][28]

Protocol: Forced Degradation Studies

ConditionProposed Protocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Analyze at intermediate time points (e.g., 2, 6, 12 hours).
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and maintain at room temperature for 24 hours. Analyze at intermediate time points.
Oxidation Treat a solution of the compound with 3% H2O2 at room temperature for 24 hours.
Thermal Stress Expose the solid compound to 70°C for 48 hours.
Photostability Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A sample protected from light should be used as a control.

Diagram: Forced Degradation Workflow

G cluster_stress Stress Conditions Acid Acid Analysis Analysis Acid->Analysis HPLC, LC-MS Base Base Base->Analysis HPLC, LC-MS Oxidation Oxidation Oxidation->Analysis HPLC, LC-MS Heat Heat Heat->Analysis HPLC, LC-MS Light Light Light->Analysis HPLC, LC-MS Sample Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Heat Sample->Light Data Evaluation Data Evaluation Analysis->Data Evaluation Identify Degradants Assess Purity

Caption: Workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are performed to evaluate the stability of the substance under recommended storage conditions and to establish a re-test period.[14][29]

Protocol: Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Intermediate studies are only required if significant changes are observed during accelerated studies.

Analytical Methodology

A validated, stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Protocol: HPLC Purity Analysis

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify this compound in the presence of its degradation products.[30]

Conclusion

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  • CAS No: 336182-29-7| Chemical Name : N-Isopropyl 4-bromobenzamide.
  • Effect of thermal treatments on the degradation of antibiotic residues in food. PubMed.
  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine.
  • Amines.
  • This compound | 336182-29-7. ChemicalBook.
  • This compound | CAS 336182-29-7 | SCBT. Santa Cruz Biotechnology.

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-Bromo-N-isopropylbenzamide via Carbodiimide-Mediated Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 4-Bromo-N-isopropylbenzamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the direct amide coupling of 4-bromobenzoic acid and isopropylamine. We will delve into the mechanistic rationale for employing a carbodiimide coupling agent, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate this transformation. The guide includes a step-by-step experimental procedure, purification techniques, safety considerations, and characterization data, designed for researchers, scientists, and drug development professionals.

Introduction & Scientific Principle

The formation of an amide bond is one of the most critical and frequently performed reactions in medicinal chemistry and organic synthesis.[1] The target molecule, this compound, incorporates a brominated aromatic ring, making it a versatile scaffold for further functionalization, such as cross-coupling reactions.

While seemingly straightforward, the direct condensation of a carboxylic acid (4-bromobenzoic acid) and an amine (isopropylamine) is generally inefficient under standard conditions. This is because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt.[2] To overcome this thermodynamic barrier, a coupling reagent is required to "activate" the carboxylic acid.

Carbodiimides are a class of powerful dehydrating agents that serve as highly effective activators for this purpose.[1][2] The reaction proceeds through a well-established mechanism:

  • Activation: The carbodiimide (e.g., EDC) reacts with the carboxyl group of 4-bromobenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic ester with an excellent leaving group, priming it for nucleophilic attack.[2][3][4]

  • Nucleophilic Attack: The primary amine, isopropylamine, then attacks the electrophilic carbonyl carbon of the O-acylisourea intermediate.

  • Amide Formation: This attack leads to the formation of the stable this compound product and the release of a soluble urea byproduct (in the case of EDC, N-ethyl-N'-(3-dimethylaminopropyl)urea).[4]

This protocol utilizes EDC due to the water-solubility of its urea byproduct, which greatly simplifies purification compared to other carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), whose byproduct is poorly soluble in most organic solvents.[4]

Mechanistic Overview

The core transformation is the activation of the carboxylic acid by the carbodiimide, making it susceptible to attack by the amine.

Caption: Carbodiimide-mediated amide coupling mechanism.

Experimental Protocol

This protocol is optimized for a 10 mmol scale. Adjust quantities proportionally for different scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-Bromobenzoic AcidC₇H₅BrO₂201.0210.02.01 g1.0
IsopropylamineC₃H₉N59.1112.01.12 mL1.2
EDC·HClC₈H₁₈ClN₃191.7012.02.30 g1.2
Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.131.20.16 g0.12
Diisopropylethylamine (DIPEA)C₈H₁₉N129.2425.04.35 mL2.5
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL-

Note on Additives: While not always essential for simple couplings, an additive like HOBt is included as best practice. It can suppress side reactions, such as the formation of an N-acylurea, and may reduce racemization in chiral substrates.[5] A non-nucleophilic base like DIPEA is crucial to neutralize the HCl salt of EDC and the proton generated from the carboxylic acid.[5]

Step-by-Step Procedure

Sources

Synthesis of 4-Bromo-N-isopropylbenzamide: A Detailed Guide to Amide Coupling Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-N-isopropylbenzamide

This compound is a key chemical intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The brominated aromatic ring serves as a versatile functional handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures. The N-isopropylamide moiety can influence the molecule's steric and electronic properties, which is often crucial for its biological activity.

The formation of the amide bond between 4-bromobenzoic acid and isopropylamine is a critical step in its synthesis. While seemingly straightforward, achieving high yield, purity, and scalability requires a carefully optimized protocol. This application note provides a comprehensive overview of two robust and widely used amide coupling methodologies for this transformation: a carbodiimide-mediated reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt), and a uronium salt-based approach utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

This guide is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the selection of reagents and conditions, ensuring a deeper understanding and facilitating troubleshooting.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is kinetically slow at room temperature. The primary challenge is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid's carbonyl group must be "activated" to make it more electrophilic and susceptible to nucleophilic attack by the amine. Modern coupling reagents achieve this activation under mild conditions, minimizing side reactions and preserving sensitive functional groups.[1]

Comparative Analysis of Recommended Coupling Protocols

The choice of coupling reagent is a critical parameter that influences reaction time, yield, and purity. Below is a comparative summary of the two recommended protocols for the synthesis of this compound.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Additive 1-Hydroxybenzotriazole (HOBt)None required
Base N,N-Diisopropylethylamine (DIPEA)N,N-Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Dimethylformamide (DMF)
Typical Reaction Time 4-12 hours1-4 hours
Relative Cost LowerHigher
Byproduct Profile Water-soluble urea byproduct, simplifying workup.Tetramethylurea and HOAt, which are also generally manageable during workup.[2]
Key Advantages Cost-effective, reliable, and easy workup.[3]Highly efficient, rapid reactions, and particularly effective for challenging or sterically hindered couplings.[4]

Mechanistic Insights: The Role of Coupling Reagents

Understanding the mechanism of action for each coupling reagent is key to optimizing reaction conditions and troubleshooting unexpected outcomes.

EDC/HOBt Pathway

The EDC/HOBt system is a classic and robust method for amide bond formation.[5] The reaction proceeds through several key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylate of 4-bromobenzoic acid to form a highly reactive O-acylisourea intermediate.[6]

  • Role of HOBt: This intermediate is susceptible to side reactions, such as rearrangement to a stable N-acylurea byproduct. HOBt acts as an activating agent that traps the O-acylisourea to form an HOBt-active ester. This ester is less prone to side reactions and is highly reactive towards the amine.[5]

  • Nucleophilic Attack: The nitrogen atom of isopropylamine attacks the carbonyl carbon of the HOBt-active ester, forming a tetrahedral intermediate.

  • Product Formation: This intermediate collapses to form the desired amide, this compound, and regenerates HOBt. The EDC is converted into a water-soluble urea byproduct.

HATU Pathway

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for less reactive or sterically hindered substrates.[4]

  • Formation of the OAt-Active Ester: The carboxylate of 4-bromobenzoic acid, formed by deprotonation with a base like DIPEA, attacks the HATU reagent.[2] This leads to the formation of a highly reactive OAt-active ester of the carboxylic acid and releases tetramethylurea.[2]

  • Enhanced Reactivity: The 7-azabenzotriazole (OAt) leaving group is superior to the HOBt group, leading to a more reactive activated ester and faster acylation of the amine.[5]

  • Nucleophilic Attack and Product Formation: Isopropylamine attacks the activated ester, leading to the formation of the amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).

Below is a diagram illustrating the generalized mechanism of amide bond formation using these coupling reagents.

G CarboxylicAcid 4-Bromobenzoic Acid (R-COOH) ActivatedEster Activated Intermediate (O-acylisourea or OAt-ester) CarboxylicAcid->ActivatedEster CouplingReagent Coupling Reagent (EDC or HATU) CouplingReagent->ActivatedEster Base Base (DIPEA) Base->CarboxylicAcid Deprotonation Amine Isopropylamine (R'-NH2) TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate Amine->TetrahedralIntermediate AmideProduct This compound (R-CONH-R') TetrahedralIntermediate->AmideProduct Byproducts Byproducts (Urea, HOAt) TetrahedralIntermediate->Byproducts

Caption: Generalized mechanism of amide bond formation.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediates.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is a reliable and cost-effective method suitable for general laboratory synthesis.

Materials:

  • 4-Bromobenzoic acid

  • Isopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-bromobenzoic acid (1.0 eq).

  • Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).

  • Add HOBt (1.2 eq) and isopropylamine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the mixture. The base is crucial for deprotonating the carboxylic acid and neutralizing acidic byproducts.[7]

  • Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction and minimize potential side reactions.[7]

  • Slowly add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted acid, HOBt, and the urea byproduct.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure this compound.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for faster reaction times and can be advantageous if the EDC/HOBt method gives low yields.

Materials:

  • 4-Bromobenzoic acid

  • Isopropylamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 4-bromobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes. This "pre-activation" step ensures the formation of the active ester before the amine is introduced, which can improve yields.[7]

  • Slowly add isopropylamine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

The workflow for a typical amide coupling reaction is visualized below.

G start Dissolve 4-Bromobenzoic Acid and Base (DIPEA) in Solvent (DMF) cool Cool to 0 °C start->cool add_reagent Add Coupling Reagent (e.g., HATU) cool->add_reagent preactivate Stir for 15-30 min (Pre-activation) add_reagent->preactivate add_amine Add Isopropylamine preactivate->add_amine react Stir and Monitor (TLC/LC-MS) add_amine->react quench Quench Reaction (Add Water) react->quench extract Extract Product (e.g., Ethyl Acetate) quench->extract purify Purify (Chromatography/Recrystallization) extract->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Key Considerations

Even with robust protocols, challenges can arise. The following table provides guidance on common issues and their solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Hydrolysis of reagents or intermediates due to moisture.- Insufficiently reactive amine.- Increase the equivalents of the coupling reagent (1.1-1.5 eq).- Ensure the use of anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.- Switch to a more potent coupling reagent like HATU.[7]
Presence of N-acylurea byproduct (with EDC) Rearrangement of the O-acylisourea intermediate.Ensure an adequate amount of HOBt is used (at least 1.0 eq). The reaction of the O-acylisourea with HOBt is faster than the rearrangement.
Unreacted Starting Material - Insufficient reaction time or temperature.- Steric hindrance between the coupling partners.- Extend the reaction time and monitor by TLC.- Gently warm the reaction mixture (e.g., to 40 °C), but be cautious of potential side reactions.- For highly hindered substrates, specialized reagents may be required.
Difficult Purification The byproduct (e.g., tetramethylurea from HATU) is co-eluting with the product.- Ensure thorough aqueous workup to remove water-soluble impurities.- Optimize chromatography conditions (e.g., try a different solvent system).- Recrystallization can be an effective alternative to chromatography for purification.

Stability of the Bromo-substituent: Under standard amide coupling conditions, the bromo-substituent on the aromatic ring is stable and does not interfere with the reaction.[7] However, it is important to avoid harsh conditions or the presence of catalysts (e.g., palladium) that could lead to unwanted side reactions at the C-Br bond.

Conclusion

The synthesis of this compound can be achieved with high efficiency using either the cost-effective EDC/HOBt method or the rapid and highly effective HATU protocol. The choice between these methods will depend on factors such as the scale of the reaction, cost considerations, and the required reaction speed. By understanding the underlying mechanisms and paying close attention to experimental details, particularly the use of anhydrous conditions, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate successful and reproducible amide coupling reactions.

References

Application Note & Protocol: High-Purity Isolation of 4-Bromo-N-isopropylbenzamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and validated protocol for the purification of 4-Bromo-N-isopropylbenzamide, a key intermediate in various synthetic pathways, through the technique of recrystallization. The document provides an in-depth analysis of solvent selection, the mechanistic principles underpinning the purification process, and a step-by-step methodology designed for optimal yield and purity. This application note is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, ensuring the reliable and efficient production of high-purity this compound for downstream applications.

Introduction: The Critical Role of Purity for Benzamide Derivatives

This compound (C₁₀H₁₂BrNO) is a substituted aromatic amide with significant utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The presence of impurities, such as unreacted starting materials or by-products from its synthesis, can have a detrimental impact on the yield, stereoselectivity, and overall success of subsequent reactions. Therefore, a reliable and scalable purification method is paramount.

Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[3][4][5] The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities, which remain dissolved in the solvent (mother liquor).[3][6]

Mechanistic Insights: The Thermodynamics of Recrystallization

The success of recrystallization is governed by the thermodynamic properties of the solute-solvent system. The process of dissolution is endothermic, meaning that the solubility of this compound increases with temperature.[5] This temperature-dependent solubility is the cornerstone of the technique.

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The principle of "like dissolves like" provides a foundational guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both polar (the amide group) and non-polar (the bromophenyl and isopropyl groups) characteristics, suggesting that a solvent of intermediate polarity or a mixed solvent system would be most effective. For substituted benzamides, polar solvents such as ethanol or solvent mixtures like ethyl acetate/hexanes are often employed.[7][8]

A key characteristic of a suitable solvent is a steep solubility curve for the target compound over the operational temperature range. This ensures maximal recovery of the purified solid upon cooling. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or virtually insoluble at all temperatures (allowing for removal by hot filtration).

Solvent System Selection for this compound

While precise, experimentally determined solubility data for this compound is not extensively published, we can infer suitable solvent systems based on its structural analogues and general principles of solubility. A mixed solvent system of ethanol and water is a promising candidate. Ethanol, a polar protic solvent, is expected to effectively dissolve the moderately polar this compound at elevated temperatures. Water, in which the compound is likely poorly soluble, can then be introduced as an anti-solvent to induce crystallization upon cooling.

Table 1: Illustrative Solubility Profile for this compound in a Mixed Ethanol/Water Solvent System

Solvent SystemTemperature (°C)Estimated Solubility ( g/100 mL)Rationale
95% Ethanol25 (Room Temp)Low to ModerateThe compound is not fully soluble at room temperature, which is a prerequisite for a good recrystallization solvent.
95% Ethanol78 (Boiling Point)HighThe compound should be fully soluble in a minimal amount of the hot solvent to allow for the removal of insoluble impurities and to create a saturated solution.
Ethanol/Water (e.g., 80:20 v/v)0-4 (Ice Bath)Very LowThe addition of water as an anti-solvent significantly reduces the solubility of the organic compound at low temperatures, maximizing the yield of pure crystals.

Note: The values presented in this table are illustrative and should be confirmed experimentally for optimal results.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the purification of crude this compound using an ethanol/water mixed solvent system.

Materials and Equipment
  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Watch glass

  • Spatula

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of 95% ethanol to just cover the solid. Gently heat the mixture on a hot plate with continuous stirring. Continue to add small portions of hot 95% ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure the solution is saturated.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, a hot filtration step is necessary. To perform this, preheat a second, larger Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate. Place a stemless funnel with fluted filter paper into the neck of the preheated flask. Carefully and rapidly pour the hot solution of the compound through the fluted filter paper. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass to prevent solvent evaporation. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol. Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities adhering to the crystal surfaces. Continue to draw air through the crystals for several minutes to aid in preliminary drying.

  • Drying: Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass. Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. The percentage recovery can be calculated by dividing the weight of the pure, dry product by the initial weight of the crude material.

Visualizing the Workflow

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow A Crude This compound B Dissolve in Minimum Hot Ethanol A->B C Hot Solution B->C D Hot Filtration (Optional) C->D Impurities Present? F Slow Cooling to Room Temperature C->F No Impurities E Clear Hot Filtrate D->E N Insoluble Impurities D->N E->F G Ice Bath Cooling F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Wash with Cold Ethanol I->J O Mother Liquor (Soluble Impurities) I->O K Pure Crystals J->K L Drying K->L M Pure, Dry This compound L->M

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly. To remedy this, reheat the solution to dissolve the oil and add a slightly larger volume of solvent before allowing it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod or by adding a seed crystal of the pure compound.[9] If these methods fail, gently heat the solution to evaporate some of the solvent to increase the concentration, and then allow it to cool again.

  • Low Recovery: A low yield can result from using too much solvent during the dissolution step, incomplete crystallization, or washing the crystals with a solvent that is not sufficiently cold. Ensure the minimum amount of hot solvent is used for dissolution and that the washing solvent is ice-cold.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. By carefully selecting the solvent system and controlling the cooling rate, researchers can obtain a high-purity product with a good recovery rate. This foundational technique is essential for ensuring the quality of starting materials in multi-step syntheses and is a critical skill for professionals in the fields of chemical research and drug development.

References

  • ChemTalk. (2023). Lab Procedure: Recrystallization. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromobenzamide. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Wikipedia. (2023, November 18). Recrystallization (chemistry). Retrieved from [Link]

Sources

Application Note and Protocol for the Purification of 4-Bromo-N-isopropylbenzamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the purification of 4-Bromo-N-isopropylbenzamide using silica gel column chromatography. The protocols and methodologies outlined herein are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide emphasizes not only the procedural steps but also the underlying scientific principles to ensure a robust and reproducible purification process.

Introduction

This compound is a substituted benzamide that serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules.[1] The purity of this compound is paramount for subsequent synthetic steps and for ensuring the integrity of biological screening data.

The most common route for the synthesis of this compound involves the amidation of 4-bromobenzoyl chloride with isopropylamine. While this reaction is generally efficient, the crude product often contains unreacted starting materials, by-products, and other impurities. Therefore, a robust purification method is essential to isolate the desired compound in high purity. Column chromatography is a widely used and effective technique for this purpose.

Principles of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[2] In the case of this compound, a normal-phase chromatography setup is typically employed.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like benzamides.[3][4] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • Mobile Phase: A mixture of a non-polar solvent (such as hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is used as the mobile phase.[4][5] The polarity of the mobile phase is carefully optimized to achieve good separation.

  • Separation Mechanism: Compounds in the mixture partition between the stationary and mobile phases. More polar compounds will have a stronger interaction with the polar silica gel and will thus move more slowly down the column. Less polar compounds will spend more time in the mobile phase and will elute faster.[2] By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be effectively separated.

For this compound, the key to a successful purification is to select a solvent system where the desired product has a distinct retention factor (Rf) compared to any impurities. The ideal Rf value for the target compound on a Thin Layer Chromatography (TLC) plate is typically between 0.2 and 0.4 to ensure good separation on the column.[6]

Pre-Purification Analysis: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to develop an appropriate solvent system using TLC. This will allow for the visualization of the separation and the determination of the optimal mobile phase composition.

Protocol for TLC Analysis:
  • Prepare the TLC Plate: Obtain a silica gel coated TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Spot the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line.

  • Develop the Plate: Prepare a series of developing chambers (e.g., beakers covered with a watch glass) with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). Place the spotted TLC plate into a chamber, ensuring the solvent level is below the starting line.

  • Visualize the Spots: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm).

  • Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[5] The optimal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

Detailed Protocol for Column Chromatography

This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.

Materials and Reagents:
Material/ReagentGrade
Crude this compoundSynthesis Grade
Silica Gel60 Å, 230-400 mesh
HexaneACS Grade
Ethyl AcetateACS Grade
DichloromethaneACS Grade
Glass Chromatography ColumnAppropriate size for the scale
TLC PlatesSilica gel coated with UV indicator
Collection Tubes/Flasks
Experimental Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Slurry Prepare Silica Gel Slurry TLC->Slurry Load Load Crude Sample Pack Pack Chromatography Column Slurry->Pack Elute Elute with Solvent Gradient Pack->Load Collect Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Collect Combine Combine Pure Fractions Collect->Analyze Evaporate Evaporate Solvent Analyze->Combine Combine->Evaporate Yield Obtain Pure Product Evaporate->Yield

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:
  • Column Preparation:

    • Secure a glass chromatography column of an appropriate size vertically to a stand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

    • Drain the excess solvent until the solvent level just reaches the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the column.

    • Begin eluting the column, collecting the eluent in fractions of a suitable volume.

    • If a gradient elution is required (as determined by TLC showing multiple spots with varying polarity), gradually increase the polarity of the mobile phase. For instance, start with 10% ethyl acetate in hexane and incrementally increase the ethyl acetate concentration to 20%, 30%, and so on.

  • Monitoring the Separation:

    • Monitor the progress of the separation by collecting small fractions and analyzing them by TLC.

    • Spot each fraction on a TLC plate and develop it in the optimized solvent system.

    • Identify the fractions containing the pure desired product (a single spot with the expected Rf value).

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, and melting point analysis.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low Yield Product is too strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent.
Incomplete elution.Increase the proportion of the more polar solvent in the mobile phase.
Co-elution of Impurities Impurity has a similar polarity to the product.Optimize the mobile phase for better separation using a shallower gradient.
Product Cracks on Column Column packed unevenly or ran dry.Ensure proper slurry packing and never let the solvent level drop below the top of the silica bed.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. By following the principles of chromatography and carefully optimizing the mobile phase composition through preliminary TLC analysis, researchers can obtain the target compound in high purity, which is essential for its use in further synthetic applications and biological studies.

References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Switch to Vinylogous Reactivity of Vinyl Diazo Esters for the C-H Allylation of Benzamides by Merging. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddit. (2020, January 19). Rf value for TLC. Retrieved from [Link]

  • Wired Chemist. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 4-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity assessment of 4-Bromo-N-isopropylbenzamide, a key intermediate in pharmaceutical synthesis. The described method is designed for accuracy, precision, and specificity, ensuring it is fit for its intended purpose in research, development, and quality control environments. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

This compound is a substituted benzamide derivative with significant applications in medicinal chemistry and drug discovery.[5][6][7] The purity of this intermediate is a critical quality attribute, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the preferred method for purity determination in the pharmaceutical industry.[8][9]

This document provides a detailed, validated RP-HPLC method for the purity analysis of this compound. The method is designed to separate the main component from potential process-related impurities, such as starting materials and by-products. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar. This compound, being a moderately non-polar aromatic compound, is retained on a C18 stationary phase.[10] Elution is achieved using a gradient of a polar mobile phase (a mixture of water and a buffer) and an organic modifier (acetonitrile). The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • This compound reference standard (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, filtered and deionized).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric acid (AR grade).

Chromatographic Conditions

The selection of chromatographic conditions is pivotal for achieving the desired separation. A C18 column is chosen for its excellent hydrophobic retention of aromatic compounds.[10][11] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer is used to maintain a consistent pH and improve peak shape.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution for aromatic compounds.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)Buffered aqueous phase to ensure reproducible retention times and peak shapes.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and impurities.
Gradient Elution 0-5 min: 40% B; 5-20 min: 40-70% B; 20-25 min: 70% B; 25-26 min: 70-40% B; 26-30 min: 40% BA gradient is employed to ensure the elution of both early and late-eluting impurities with good peak shapes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 230 nmWavelength of maximum absorbance for this compound, providing high sensitivity.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Diluent Acetonitrile:Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.

Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent (Acetonitrile:Water, 50:50, v/v): Mix equal volumes of acetonitrile and water.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC System Setup and Equilibration
  • Set up the HPLC system according to the chromatographic conditions specified in the table above.

  • Purge the pump with both mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved.

Analysis Procedure
  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the standard solution five times to check for system suitability (e.g., retention time, peak area reproducibility).

  • Inject the sample solution in duplicate.

Calculation of Purity

The purity of the this compound sample is calculated using the area normalization method.

% Purity = (Area of the main peak / Total area of all peaks) x 100

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][12]

G cluster_validation Method Validation Workflow Specificity Specificity Linearity Linearity Specificity->Linearity Establishes signal is from analyte Accuracy Accuracy Linearity->Accuracy Ensures proportional response Precision Precision Accuracy->Precision Verifies closeness to true value LOD Limit of Detection Precision->LOD Demonstrates reproducibility LOQ Limit of Quantitation LOD->LOQ Defines sensitivity limits Robustness Robustness LOQ->Robustness Confirms reliable quantification

Figure 1: Workflow for HPLC Method Validation.

Specificity

Specificity was demonstrated by the separation of this compound from its potential impurities and the blank. The peak purity of the analyte was confirmed using a PDA detector.

Linearity

Linearity was evaluated over a concentration range of 50% to 150% of the nominal sample concentration. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo. The analysis was performed at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the sample solution on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the sample solution on two different days by two different analysts.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).

Results and Discussion

A typical chromatogram of this compound reference standard shows a sharp, symmetrical peak at the expected retention time. The method effectively separates the main peak from potential impurities, demonstrating its specificity. The validation results should meet the acceptance criteria defined by the ICH guidelines, confirming that the method is accurate, precise, and reliable for the purity assessment of this compound.

Figure 2: Structures of this compound and potential process-related impurities.

Conclusion

The developed and validated RP-HPLC method is demonstrated to be suitable for the routine purity assessment of this compound. The method is specific, linear, accurate, precise, and robust, meeting the stringent requirements of the pharmaceutical industry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement this method in their laboratories.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • HALO Columns. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • Chromatography Online. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • V. M. O. L. V. S. R. K. I. Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. [Link]

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Application Note: Strategic Integration of 4-Bromo-N-isopropylbenzamide into Kinase Inhibitor Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug discovery professionals on the strategic utilization of the 4-Bromo-N-isopropylbenzamide scaffold in the design and execution of kinase inhibitor screening campaigns. We will delve into the rationale for selecting this particular chemical starting point, outline detailed protocols for library generation, and present robust methodologies for biochemical and cell-based screening. Furthermore, a rigorous hit validation cascade is described to ensure the identification of high-quality, tractable lead compounds. This application note is designed to be a practical resource, blending established principles of drug discovery with actionable protocols to accelerate the identification of novel kinase inhibitors.

Introduction: The Benzamide Scaffold in Kinase Inhibition and the Potential of this compound

The benzamide moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of approved drugs and clinical candidates targeting a diverse range of protein families. Within the realm of kinase inhibition, the benzamide core serves as a versatile anchor, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The N-isopropyl group can provide steric bulk and influence solubility, while the bromine atom at the 4-position of the phenyl ring presents a valuable synthetic handle for further chemical elaboration through cross-coupling reactions. This allows for the rapid generation of a diverse library of analogues to explore the structure-activity relationship (SAR) around the core scaffold.

While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural features make it an attractive starting point for a kinase-focused inhibitor library. Benzamide derivatives have shown inhibitory activity against a variety of enzymes, including glycogen phosphorylase, cholinesterases, and carbonic anhydrases[1][2]. This documented polypharmacology of the benzamide scaffold suggests that libraries derived from this compound could yield inhibitors against various kinase targets.

This application note will therefore use the plausible hypothesis that this compound is a promising starting point for the discovery of novel kinase inhibitors. We will outline a strategic workflow for leveraging this compound in a typical drug discovery campaign.

Focused Library Design and Synthesis around the this compound Core

The initial step in leveraging this compound is to create a focused library of analogues to explore the chemical space around this scaffold. The bromine atom is the key to this diversification, allowing for the introduction of a wide array of substituents via well-established cross-coupling reactions.

Rationale for Library Design

A well-designed screening library should balance diversity with drug-like properties[3]. For our kinase-focused library, we will employ a strategy of decorating the phenyl ring at the 4-position with a variety of chemical groups to probe different regions of the kinase ATP binding site. The selection of building blocks for diversification should be guided by principles of medicinal chemistry, aiming to modulate properties such as:

  • Potency: Introducing groups that can form additional interactions with the target kinase.

  • Selectivity: Modifying the scaffold to favor binding to a specific kinase or kinase subfamily.

  • Physicochemical Properties: Optimizing solubility, permeability, and metabolic stability.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for the diversification of our core scaffold. Below is a general protocol for the synthesis of a focused library.

Table 1: Reaction Components for Suzuki-Miyaura Cross-Coupling

ComponentRoleExample
This compoundStarting Material-
Aryl or Heteroaryl Boronic AcidCoupling PartnerPhenylboronic acid, Pyridine-3-boronic acid
Palladium CatalystCatalystPd(PPh₃)₄, PdCl₂(dppf)
BaseActivatorK₂CO₃, Cs₂CO₃
SolventReaction Medium1,4-Dioxane/Water, Toluene/Ethanol/Water

Step-by-Step Protocol:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

  • Add the solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

This protocol can be adapted for parallel synthesis to rapidly generate a library of diverse analogues.

High-Throughput Screening (HTS) for Kinase Inhibition

Once the focused library is synthesized and plated, the next step is to screen it for inhibitory activity against one or more kinase targets. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in a cost-effective manner[4][5].

Assay Principle: Homogeneous Luminescent Kinase Assay

For our primary screen, we will utilize a commercially available homogeneous luminescent kinase assay. These assays are well-suited for HTS due to their simple "add-and-read" format, high sensitivity, and low susceptibility to interference from colored or fluorescent compounds[6]. The principle of this assay is to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in the luminescent signal corresponds to higher kinase activity (more ATP consumed), while a strong luminescent signal indicates inhibition of the kinase.

HTS Protocol: Primary Screen

Materials:

  • Kinase of interest (e.g., a tyrosine kinase or a serine/threonine kinase)

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer

  • Compound library plates (384-well format)

  • Luminescent kinase assay reagent

  • Plate reader capable of luminescence detection

Step-by-Step Protocol:

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library plate into the wells of a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer.

    • Prepare an ATP master mix in assay buffer.

    • Dispense the kinase/substrate mix into the assay plate.

    • Incubate for a short period to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the ATP mix.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add the luminescent kinase assay reagent to each well to stop the kinase reaction and generate the luminescent signal.

    • Incubate for a further 60 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

  • A "hit" is typically defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Secondary & Orthogonal Assays P1 Compound Library (10,000s of compounds) P2 Single-Concentration HTS Assay P1->P2 P3 Identify 'Hits' (>50% Inhibition) P2->P3 C1 Re-test 'Hits' in Primary Assay P3->C1 C2 Dose-Response Curve (IC50 Determination) C1->C2 S1 Orthogonal Biochemical Assay (e.g., TR-FRET) C2->S1 S2 Cell-Based Assay (Target Engagement) S1->S2

Hit Validation and Secondary Screening

A crucial phase in any screening campaign is the rigorous validation of initial "hits" to eliminate false positives and confirm on-target activity[7][8]. The hit validation process typically involves a series of assays to build confidence in the preliminary findings.

Hit Confirmation and Dose-Response Analysis

The first step in hit validation is to re-test the initial hits in the primary assay to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀ value). This involves testing the compound over a range of concentrations to generate a dose-response curve.

Orthogonal Biochemical Assays

To rule out assay-specific artifacts, it is essential to test the confirmed hits in an orthogonal biochemical assay that utilizes a different detection technology[9]. For example, if the primary screen was a luminescence-based assay, a suitable orthogonal assay would be a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Table 2: Comparison of Primary and Orthogonal Assays

Assay TypePrincipleAdvantages
Primary Screen: Measures ATP depletion via luminescenceSimple, sensitive, cost-effective for HTS
Luminescent Assay
Orthogonal Assay: Measures substrate phosphorylation via TR-FRETLess prone to certain types of artifacts
TR-FRET AssayProvides mechanistic information
Cell-Based Assays for Target Engagement

Ultimately, a successful inhibitor must be active in a cellular context. Cell-based assays are therefore critical for validating hits from biochemical screens[10][11]. These assays can confirm that the compound is cell-permeable and engages with its intended target inside the cell.

Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)

  • Cell Line: Use a cell line that has been engineered to express the kinase of interest fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.

  • Compound Treatment: Treat the cells with varying concentrations of the hit compound.

  • Tracer Addition: Add the fluorescent tracer to the cells.

  • BRET Measurement: If the compound binds to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: The magnitude of the BRET signal decrease is proportional to the extent of target engagement.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase1 Kinase A (e.g., Ras/Raf) Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor (e.g., c-Myc) Kinase3->TranscriptionFactor Translocates to Nucleus Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Conclusion and Future Directions

The this compound scaffold represents a promising and synthetically tractable starting point for the discovery of novel kinase inhibitors. By employing a strategy of focused library synthesis followed by a robust cascade of biochemical and cell-based screening assays, researchers can efficiently identify and validate potent and cell-active lead compounds. The hit validation workflow outlined in this application note is designed to minimize the risk of pursuing false positives and to provide a high degree of confidence in the confirmed hits.

Future work on promising hits derived from this scaffold would involve extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties. Further characterization of the mechanism of action, including determination of the binding mode through X-ray crystallography, would also be critical for advancing these compounds into lead optimization and preclinical development.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. (n.d.).
  • Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme - PubMed. (2007).
  • Automated Cell-Based Assay for Screening of Aquaporin Inhibitors | Analytical Chemistry. (n.d.).
  • Designing Effective Screening Libraries - Huggins Lab. (n.d.).
  • Hit Validation | SpiroChem. (n.d.).
  • Hit Identification and Validation Services. (n.d.).
  • Structure-based library design in efficient discovery of novel inhibitors - PubMed. (n.d.).
  • InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube. (2020).
  • Hit Validation Services - Creative Biolabs. (n.d.).
  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery - BellBrook Labs. (2025).
  • 4-Bromo-N,N-diisopropylbenzamide Supplier - Benchchem. (n.d.).
  • Benzamide derivatives reported as AChE and CAs inhibitors. - ResearchGate. (n.d.).
  • High-throughput screening (HTS) | BMG LABTECH. (2019).
  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (2025).
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. (n.d.).
  • Hit-to-Lead: Hit Validation and Assessment - PubMed. (n.d.).
  • High Throughput Screening: Methods and Protocols - Google Books. (n.d.).
  • Hit Discovery & Confirmation for Early Drug Discovery - Merck Millipore. (n.d.).
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024).
  • This compound | 336182-29-7 - ChemicalBook. (2025).
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025).

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The Strategic Application of 4-Bromo-N-isopropylbenzamide in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Simplicity for Complex Targets

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] By screening small, low-molecular-weight compounds, or "fragments," FBDD provides a more efficient exploration of chemical space, often yielding higher quality starting points for lead optimization.[2] These fragments, typically with molecular weights under 300 Da, may exhibit weak binding affinities, but they do so with high ligand efficiency, making them ideal building blocks for developing potent and selective drug candidates.[2]

This guide focuses on the utility of 4-Bromo-N-isopropylbenzamide as a prototypical fragment for initiating drug discovery campaigns. Its simple, yet functionally rich, structure embodies the principles of FBDD. The benzamide core is a common motif in many approved drugs, and the bromine atom serves as a versatile synthetic handle for subsequent chemical elaboration. The isopropyl group provides a degree of lipophilicity and specific steric bulk that can probe protein surface topographies. We will explore the rationale behind its selection, its synthesis and quality control, and provide detailed protocols for its application in a hypothetical FBDD campaign targeting Poly (ADP-ribose) polymerase 1 (PARP1), a clinically relevant enzyme in cancer therapy.

Physicochemical Properties of this compound

A thorough understanding of a fragment's physicochemical properties is paramount for a successful FBDD campaign. These properties influence its solubility, binding characteristics, and potential for optimization. The key "Rule of Three" metrics for this compound are summarized below, demonstrating its suitability as a fragment.

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight 242.11 g/mol < 300 Da[3]
cLogP 2.5≤ 3PubChem
Hydrogen Bond Donors 1≤ 3PubChem
Hydrogen Bond Acceptors 1≤ 3PubChem
Rotatable Bonds 2≤ 3PubChem

Synthesis and Quality Control of this compound

The accessibility and purity of a fragment are critical for reliable screening results. This compound can be readily synthesized via a standard amidation reaction.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 4-bromobenzoyl chloride and isopropylamine.

Materials:

  • 4-bromobenzoyl chloride

  • Isopropylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a non-nucleophilic base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve isopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Quality Control

Purity and identity of the synthesized fragment must be rigorously confirmed to avoid false positives in screening.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should ideally be >95%.

Fragment Screening Workflow: A Case Study Targeting PARP1

The benzamide moiety is a known pharmacophore that can mimic the nicotinamide portion of the NAD+ cofactor, making it an excellent starting point for inhibitors of enzymes with NAD+ binding sites, such as PARP1.[1] The following section outlines a typical FBDD workflow using this compound as a screening fragment against PARP1.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Prep Fragment Library Preparation (incl. This compound) PrimaryScreen Primary Screen (e.g., Thermal Shift, SPR) Prep->PrimaryScreen High Concentration Screening HitTriage Hit Triage & Confirmation (Orthogonal Biophysical Methods) PrimaryScreen->HitTriage Initial Hits NMR_Val NMR Spectroscopy (Binding Site Mapping) HitTriage->NMR_Val XRay_Val X-ray Crystallography (Binding Mode Determination) HitTriage->XRay_Val ITC_Val Isothermal Titration Calorimetry (Thermodynamic Profiling) HitTriage->ITC_Val SBDD Structure-Based Drug Design (SBDD) NMR_Val->SBDD XRay_Val->SBDD ITC_Val->SBDD ChemSynth Chemical Synthesis (Analogs) SBDD->ChemSynth Design SAR Structure-Activity Relationship (SAR) Analysis ChemSynth->SAR Test SAR->SBDD Iterate LeadOpt Lead Optimization SAR->LeadOpt Optimized Leads

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique ideal for primary fragment screening due to its ability to detect weak binding events in real-time.[4][5]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified PARP1 protein

  • Screening buffer (e.g., HBS-EP+)

  • This compound stock solution in DMSO

  • Fragment library

Procedure:

  • Protein Immobilization: Immobilize PARP1 onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a low to medium immobilization level to minimize mass transport effects.

  • Fragment Preparation: Prepare a dilution series of this compound and other fragments in the screening buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer.

  • Screening: Inject the fragment solutions over the immobilized PARP1 surface at a constant flow rate. Monitor the change in response units (RU) in real-time.

  • Data Analysis: Subtract the reference surface signal from the active surface signal. A significant and concentration-dependent increase in RU upon fragment injection indicates a binding event.

  • Hit Selection: Fragments that show a reproducible and specific binding signal are considered primary hits.

Protocol 3: Hit Validation and Characterization

Confirmed hits from the primary screen should be further characterized using orthogonal biophysical methods to eliminate false positives and gain deeper insights into the binding interaction.

A. NMR Spectroscopy for Binding Site Mapping

Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are powerful for confirming binding and identifying the location of the binding site on the protein.[6][7]

Procedure:

  • Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled PARP1 in a suitable NMR buffer.

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titration: Add increasing concentrations of this compound to the protein sample and acquire an HSQC spectrum at each concentration.

  • Data Analysis: Overlay the spectra and identify chemical shift perturbations (CSPs) of specific amide resonances. Significant and dose-dependent CSPs confirm binding and indicate the residues in the binding pocket.

B. X-ray Crystallography for Binding Mode Determination

Obtaining a co-crystal structure of the protein-fragment complex provides high-resolution information on the precise binding mode, which is invaluable for structure-based drug design.[2][8]

Procedure:

  • Crystallization: Crystallize PARP1 under conditions known to produce diffraction-quality crystals.

  • Soaking: Soak the PARP1 crystals in a solution containing a high concentration of this compound.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure. The resulting electron density map should reveal the location and orientation of the bound fragment.

C. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D), enthalpy (ΔH), and entropy (ΔS).[1]

Procedure:

  • Sample Preparation: Prepare solutions of PARP1 and this compound in the same buffer.

  • Titration: Titrate the fragment solution into the protein solution in the ITC sample cell.

  • Data Analysis: Integrate the heat changes after each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once a fragment hit like this compound is validated, the next phase is to evolve it into a more potent lead compound through medicinal chemistry efforts, guided by the structural information obtained.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Start This compound (Weak Binder) Growing Fragment Growing (Extend into adjacent pockets) Start->Growing Linking Fragment Linking (Combine with another fragment) Start->Linking Merging Fragment Merging (Combine features of overlapping fragments) Start->Merging End Potent & Selective Inhibitor (Improved Affinity & Properties) Growing->End Linking->End Merging->End

Caption: Common strategies for hit-to-lead optimization in FBDD.

Structure-Activity Relationship (SAR) by Fragment Growth

The bromine atom on the phenyl ring of this compound is an ideal vector for "fragment growing." Using the co-crystal structure of the PARP1-fragment complex, chemists can design and synthesize new analogs where the bromine is replaced with other chemical groups that can form additional favorable interactions with the protein, thereby increasing binding affinity. For instance, Suzuki or Sonogashira cross-coupling reactions can be employed to introduce aryl or alkynyl groups that can extend into adjacent sub-pockets of the enzyme's active site.

The structure-activity relationship (SAR) of these new analogs is then evaluated using the same biophysical and biochemical assays to guide the iterative design process. The goal is to achieve a significant improvement in potency while maintaining or improving drug-like properties.

Conclusion

This compound serves as an exemplary fragment for initiating FBDD campaigns. Its adherence to the "Rule of Three," synthetic tractability, and the presence of a versatile synthetic handle make it a valuable tool for probing the binding sites of challenging drug targets. By integrating sensitive biophysical screening techniques with structure-based design, fragments like this compound can be efficiently optimized into potent and selective lead compounds, accelerating the drug discovery process.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]

  • Peng, J., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]

  • Ciulli, A., & Abell, C. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Biotechnology, 18(6), 489-496. [Link]

  • Bielska, B. A., et al. (2014). Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(12), 3315-3324. [Link]

  • Erlanson, D. A. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Renaudet, O., et al. (2010). SPR-based fragment screening: advantages and applications. ChemMedChem, 5(3), 320-335. [Link]

  • Pellecchia, M., et al. (2008). NMR-based fragment screening. Current Opinion in Drug Discovery & Development, 11(4), 534-540. [Link]

  • Blundell, T. L., et al. (2006). Fragment-based screening: the future of drug discovery? Trends in Biotechnology, 24(11), 492-498. [Link]

  • Rees, D. C., et al. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672. [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromobenzoyl chloride. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Thangavel, S., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(10), 6686–6710. [Link]

  • Antolín, A. A., et al. (2020). The off-target kinase landscape of clinical PARP inhibitors. Scientific Reports, 10(1), 227. [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Strategic Importance of 4-Bromo-N-isopropylbenzamide in Modern Synthesis

This compound is a pivotal building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science. Its structure is strategically designed for versatility: the aryl bromide serves as a highly reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions, while the N-isopropylamide moiety provides steric bulk and specific electronic properties that can influence molecular conformation and biological activity.[1] This combination makes it an ideal starting point for constructing diverse chemical libraries and developing complex molecular architectures, such as those found in kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3][4] This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed, field-proven protocols.

Core Derivatization Strategies: A Mechanistic Overview

The synthetic utility of this compound is primarily centered around the transformation of the C-Br bond. The high reactivity of aryl bromides in comparison to aryl chlorides allows for selective functionalization in molecules containing both halides.[5][6][7] The principal pathways for derivatization include Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as metal-halogen exchange to form organometallic intermediates.

G cluster_0 Core Synthetic Pathways cluster_1 Resulting Scaffolds A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd Catalyst, Base, Ar-B(OH)₂ C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd Catalyst, Base, R₂NH D Sonogashira Coupling (C-C Bond Formation) A->D Pd/Cu Catalyst, Base, Alkyne E Metal-Halogen Exchange (Grignard/Lithiation) A->E Mg or RLi F Biaryl Amides B->F G Aryl Amines C->G H Alkynyl Benzamides D->H I Aryl Grignard/Lithium Reagents E->I

Figure 1: Key derivatization pathways for this compound.

Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing biaryl structures.[8] It involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a base.[9][10]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or [PdCl₂(dppf)] is used, which is reduced in situ. The choice of phosphine ligand is critical; bulky, electron-rich ligands like triphenylphosphine (PPh₃) or more specialized ligands such as XPhos facilitate the key steps of oxidative addition and reductive elimination.[10][11]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[10]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is commonly used. Water is often necessary to dissolve the inorganic base and assist in the catalytic cycle.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 4-phenyl-N-isopropylbenzamide.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([PdCl₂(dppf)])

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add [PdCl₂(dppf)] (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

  • Reaction: Heat the mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

ReagentMolar Equiv.Catalyst Loading (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield (%)
Phenylboronic acid1.232.5 (K₂CO₃)Dioxane/H₂O (4:1)9085-95
4-Methoxyphenylboronic acid1.232.5 (K₂CO₃)Dioxane/H₂O (4:1)9080-90
3-Pyridinylboronic acid1.333.0 (K₃PO₄)Toluene/H₂O (5:1)10075-85

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[12] This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a strong base.[7][13]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, a Pd(0) catalyst is required. Precatalysts like Pd₂(dba)₃ are common. The choice of ligand is crucial for success, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) being essential to promote the reductive elimination step, which is often rate-limiting.[12][13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice.[7]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and the organometallic intermediates.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize N-isopropyl-4-morpholinobenzamide.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add NaOtBu (1.4 eq) to a dry Schlenk tube.

  • Catalyst/Ligand Premixing: In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene.

  • Reagent Addition: To the Schlenk tube, add this compound (1.0 eq), the catalyst/ligand solution, and additional anhydrous toluene.

  • Amine Addition: Add morpholine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_Complex Ligand_Exch Ligand Exchange PdII_Complex->Ligand_Exch + HNR₂ - HBr (Base) Amine_Complex Ar-Pd(II)(NHR₂)L₂ Ligand_Exch->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 + Ar-NR₂

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a reliable method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[5][6] The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[14][15]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the main cross-coupling cycle. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[5][16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves dual roles: it deprotonates the alkyne and acts as a solvent or co-solvent.[6][16]

  • Solvent: Anhydrous solvents like THF or DMF are typically used. The reaction can often be run at room temperature.[6][16]

Protocol 3: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize N-isopropyl-4-(phenylethynyl)benzamide.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Base Addition: Add anhydrous THF, followed by Et₃N (3.0 eq).

  • Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 3-6 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium bromide). Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove solids.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[6]

AlkynePd-Catalyst (mol%)Cu-Catalyst (mol%)Base (equiv.)SolventTemp.Typical Yield (%)
Phenylacetylene3 (PdCl₂(PPh₃)₂)5 (CuI)3.0 (Et₃N)THFRT85-95
1-Hexyne3 (PdCl₂(PPh₃)₂)5 (CuI)3.0 (Et₃N)THFRT80-90
Ethynyltrimethylsilane2 (Pd(PPh₃)₄)4 (CuI)3.0 (DIPA)DMFRT90-98

Table 2: Representative conditions for Sonogashira coupling reactions.

Metal-Halogen Exchange: Generation of Nucleophilic Intermediates

For reactions with electrophiles other than organometallics or amines, converting the aryl bromide into a more nucleophilic organometallic species is a common strategy. This is typically achieved through metal-halogen exchange with magnesium (to form a Grignard reagent) or an organolithium reagent.

Causality Behind Experimental Choices:

  • Reagents: Magnesium turnings are used for Grignard formation. Strong alkyllithium bases like n-butyllithium or sec-butyllithium are used for lithiation.[1]

  • Conditions: These reactions are extremely sensitive to moisture and must be performed under strictly anhydrous and anaerobic conditions.[17] Low temperatures (e.g., -78 °C for lithiation) are required to prevent side reactions, such as attack on the amide functionality.[18] Tetrahydrofuran (THF) is a common solvent as it effectively solvates the organometallic species.[19]

Protocol 4: Grignard Formation and Quenching with CO₂

Objective: To synthesize 4-(isopropylcarbamoyl)benzoic acid.

Materials:

  • This compound

  • Magnesium turnings (activated)

  • Iodine (a single crystal for activation)

  • Tetrahydrofuran (THF), anhydrous

  • Dry Ice (solid CO₂)

  • Hydrochloric Acid (HCl), 1M

  • Standard glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.5 eq) and a small crystal of iodine in a flame-dried, three-neck flask under argon.

    • Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF.

    • Gently warm the flask to initiate the reaction (disappearance of iodine color, gentle reflux).

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[17]

    • After addition is complete, stir for an additional hour to ensure full conversion.

  • Quenching:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • In a separate flask, create a slurry of crushed dry ice in anhydrous THF.

    • Slowly transfer the Grignard solution via cannula into the dry ice slurry with vigorous stirring.

  • Work-up:

    • Allow the mixture to warm to room temperature, allowing excess CO₂ to sublime.

    • Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).

    • Extract the product with ethyl acetate.

  • Purification:

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.

Conclusion

This compound is a remarkably versatile synthetic intermediate, offering reliable and high-yielding access to a wide array of complex molecules. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide powerful tools for constructing C-C and C-N bonds, which are fundamental to the assembly of pharmacophores and advanced materials. Furthermore, its conversion to organometallic intermediates via metal-halogen exchange opens up pathways to a different class of derivatives. The protocols and principles outlined in this guide provide a robust framework for researchers to effectively utilize this key building block in their synthetic endeavors.

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Application Notes and Protocols for the Biological Evaluation of 4-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental framework for the biological characterization of the novel chemical entity, 4-Bromo-N-isopropylbenzamide. While public domain data on the specific biological activities of this compound are scarce[1][2][3][4][5][6][7], its benzamide scaffold is present in numerous biologically active molecules, suggesting potential therapeutic applications.[8][9][10] This guide, therefore, presents a logical, multi-stage experimental protocol designed to systematically evaluate its cytotoxic, anti-inflammatory, and potential enzymatic inhibitory activities. The protocols are grounded in established methodologies to ensure scientific rigor and data reproducibility. We will detail the rationale behind experimental choices, provide step-by-step protocols, and offer guidance on data interpretation, thereby creating a self-validating system for the comprehensive biological profiling of this compound.

Introduction: Rationale for the Biological Evaluation of this compound

This compound is a synthetic organic compound whose biological profile is largely unexplored. The benzamide functional group is a common motif in a wide array of pharmacologically active compounds, known to exhibit diverse activities including anti-inflammatory, anti-cancer, and enzymatic inhibitory effects.[9][10] The presence of a bromine atom can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.[11] Given this structural context, a systematic biological evaluation is warranted to elucidate its potential therapeutic value.

This guide outlines a tiered approach to the biological evaluation of this compound, commencing with fundamental cytotoxicity screening, progressing to functional assays for anti-inflammatory activity, and culminating in preliminary mechanistic studies.

Tier 1: Foundational Cytotoxicity Profiling

A critical initial step in the evaluation of any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent functional assays and provides an early indication of potential therapeutic windows.

Experimental Objective

To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of relevant human cell lines.

Recommended Cell Lines

A selection of both cancerous and non-cancerous cell lines is recommended to assess both potential anti-proliferative activity and general toxicity.

Cell LineTypeRationale
A549Human Lung CarcinomaRepresentative cancer cell line for anti-proliferative screening.[10]
MCF-7Human Breast AdenocarcinomaAnother common cancer cell line for broad-spectrum anti-cancer screening.[10]
RAW 264.7Murine MacrophageRelevant for subsequent anti-inflammatory assays.[12]
HEK293Human Embryonic KidneyRepresentative non-cancerous cell line to assess general cytotoxicity.[12]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H Enzyme_Inhibition_Workflow cluster_0 Experimental Setup cluster_1 Reaction and Detection cluster_2 Data Analysis A Prepare Enzyme and Inhibitor Solutions B Pre-incubate Enzyme with this compound A->B C Initiate Reaction with Substrate B->C D Monitor Product Formation C->D E Calculate Reaction Rates D->E F Determine IC50 E->F

Caption: General workflow for an enzyme inhibition assay.

Data Interpretation and Next Steps

The data generated from these tiered experiments will provide a foundational biological profile of this compound.

Experiment Potential Outcome Interpretation and Next Steps
MTT Assay High IC50 in non-cancerous cells, lower IC50 in cancer cells.Suggests potential for selective anti-proliferative activity. Proceed with broader cancer cell line screening and apoptosis assays.
Low IC50 across all cell lines.Indicates general cytotoxicity. Further development may require structural modifications to improve the therapeutic index.
NO Inhibition Assay Dose-dependent inhibition of NO production.Suggests anti-inflammatory properties. Proceed to measure effects on pro-inflammatory cytokines (e.g., TNF-α, IL-6) and explore underlying signaling pathways (e.g., NF-κB). [14][15]
COX Inhibition Assay Selective inhibition of COX-2 over COX-1.Indicates potential as a selective anti-inflammatory agent with a reduced risk of gastrointestinal side effects. Further kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) are warranted. [16]

Conclusion

This application note provides a structured and scientifically rigorous framework for the initial biological evaluation of this compound. By following this tiered approach, researchers can efficiently gather critical data on its cytotoxicity, anti-inflammatory potential, and possible enzymatic inhibitory activities. The outcomes of these studies will be instrumental in guiding future research, including structure-activity relationship (SAR) studies and in vivo efficacy testing, to fully elucidate the therapeutic potential of this novel compound.

References

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Application Notes and Protocols for 4-Bromo-N-isopropylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Bromo-N-isopropylbenzamide in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient discovery of novel therapeutic agents. This compound emerges as a highly versatile and valuable building block, offering a unique combination of structural features that are advantageous for the synthesis of diverse compound libraries targeting a wide array of biological targets. Its utility is primarily anchored in two key apects: the reactivity of the bromine atom and the modulatory influence of the N-isopropylbenzamide moiety.

The bromine atom, positioned at the 4-position of the phenyl ring, serves as a linchpin for a variety of powerful cross-coupling reactions. This functional handle is particularly amenable to widely-used palladium-catalyzed transformations such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This reactivity allows for the systematic and modular introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, which are crucial for exploring the chemical space around a given pharmacophore.

The N-isopropylbenzamide core itself is a common feature in many biologically active molecules. The amide bond provides a rigid planar unit capable of participating in hydrogen bonding interactions with protein targets, a fundamental aspect of molecular recognition. The isopropyl group, while seemingly simple, can play a significant role in modulating a compound's physicochemical properties, such as lipophilicity and metabolic stability. It can also provide crucial steric interactions within a binding pocket, contributing to both potency and selectivity. This combination of a reactive handle for diversification and a biologically relevant core structure makes this compound an ideal starting point for lead generation and optimization campaigns in drug discovery.

Key Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is essential for reaction design and optimization.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNOPubChem
Molecular Weight 242.11 g/mol PubChem
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol.
CAS Number 336182-29-7

Core Synthetic Applications: Gateway to Molecular Diversity

The strategic importance of this compound lies in its ability to serve as a versatile scaffold for the introduction of diverse chemical functionalities. The following sections detail protocols for two of the most powerful and widely used cross-coupling reactions in medicinal chemistry, tailored for this specific substrate.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many classes of therapeutic agents, including kinase inhibitors and CNS-active compounds.

Protocol: Synthesis of 4-Aryl-N-isopropylbenzamides via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times to ensure the exclusion of oxygen.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (typically in a 5:2:2 ratio) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-aryl-N-isopropylbenzamide.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate in combination with triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the cross-coupling reaction.

  • Base: Potassium carbonate is a crucial component of the reaction. It activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.

  • Solvent System: The mixed solvent system of toluene, ethanol, and water provides a good medium for dissolving both the organic and inorganic reagents, promoting efficient reaction kinetics. Degassing the solvents is critical to prevent the oxidation of the Pd(0) catalyst.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - K₂CO₃ catalyst Add Pd(OAc)₂ and PPh₃ reagents->catalyst inert Establish Inert Atmosphere (N₂ or Ar) catalyst->inert solvent Add Degassed Toluene/Ethanol/Water inert->solvent heat Heat to 80°C with Vigorous Stirring (12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate Wash with Water & Brine cool->extract purify Dry, Concentrate & Purify by Chromatography extract->purify product Isolated 4-Aryl-N-isopropylbenzamide purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a transformation that is often challenging using classical methods. This reaction is of immense importance in medicinal chemistry for the synthesis of anilines and their derivatives, which are key components of numerous drugs.

Protocol: Synthesis of 4-Amino-N-isopropylbenzamides via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling for 4-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Bromo-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges in amide bond formation. The following content is structured to address specific experimental issues with causal explanations and validated protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, providing direct causes and actionable solutions.

Q1: My reaction yield is critically low or zero. What are the primary causes?

A low or non-existent yield is one of the most common issues in amide coupling and typically points to one of four primary failures:

  • Incomplete Carboxylic Acid Activation: The reaction's first step is the activation of the 4-bromobenzoic acid's carboxyl group. If the coupling reagent is degraded, used in insufficient amounts, or is inherently too weak for the substrate, this activation will be incomplete.[1]

  • Amine Deactivation: Isopropylamine is a base and can be readily protonated. A simple acid-base reaction between the 4-bromobenzoic acid and isopropylamine can occur, forming an ammonium salt.[2] This protonated amine is no longer nucleophilic and cannot participate in the coupling reaction.

  • Hydrolysis of Activated Intermediate: Amide coupling reactions are highly sensitive to moisture. Any water present in the solvent or on the glassware can hydrolyze the activated carboxylic acid intermediate (e.g., the O-acylisourea ester) back to the starting carboxylic acid, effectively terminating the reaction.[1] It is imperative to use anhydrous solvents and reagents.

  • Steric Hindrance: While isopropylamine is a relatively small secondary amine, steric hindrance can still slow down the reaction compared to a primary amine. This factor, combined with any of the issues above, can lead to significantly lower yields.[1][3]

Solution Pathway:

  • Verify Reagent Quality: Ensure coupling reagents (e.g., EDC, HATU) are fresh and have been stored properly under dry conditions.

  • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent.

  • Control Order of Addition: Pre-activate the 4-bromobenzoic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the isopropylamine.[4] This ensures the activated species is formed before the amine is introduced.

  • Ensure Anhydrous Conditions: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. All glassware should be oven- or flame-dried before use.[5]

Q2: I'm observing a significant amount of an N-acylurea byproduct. How can I prevent this?

This is a classic side reaction when using carbodiimide coupling reagents like DCC or EDC.[6] The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[7]

Solution: The most effective way to prevent this rearrangement is to intercept the O-acylisourea intermediate with an additive.

  • Use HOBt or OxymaPure: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure react with the O-acylisourea to form a more stable, yet still highly reactive, active ester. This active ester is less prone to rearrangement and reacts cleanly with the amine to form the desired amide.[6][8] A typical protocol uses 1.1-1.2 equivalents of both the carbodiimide and the additive.

Q3: My starting materials are not fully consumed, even after an extended reaction time. What should I do?

Incomplete conversion suggests that the reaction has stalled. This can be due to suboptimal reaction conditions or reagent deactivation over time.

Solution:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[5]

  • Increase Temperature: If the reaction is proceeding slowly at room temperature, gently warming the mixture to 40-50 °C can often drive it to completion. However, be cautious, as higher temperatures can also promote side reactions.[9]

  • Consider a More Powerful Reagent: If conditions are optimized and the reaction still fails, the chosen coupling reagent may not be potent enough. Switching from a carbodiimide-based system (EDC/HOBt) to a more powerful uronium/aminium salt like HATU or HBTU can significantly increase reaction rates and yields.[6][10] These reagents form more reactive esters, leading to faster and more efficient couplings.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis strategy for this compound.

Q1: What are the most common methods for synthesizing this compound?

There are two primary, reliable strategies:

  • Direct Coupling via Activating Agent: This is the most common modern approach. It involves reacting 4-bromobenzoic acid directly with isopropylamine in the presence of a coupling reagent (like EDC or HATU) and a base in a suitable solvent.[11][12] This one-pot method is generally efficient and avoids the need to isolate harsh intermediates.

  • Acyl Chloride Formation: This is a classical, two-step method. First, 4-bromobenzoic acid is converted to the more reactive 4-bromobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[13][14] The isolated acyl chloride is then reacted with isopropylamine, typically in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct.[13]

Q2: How do I choose the right coupling reagent? Carbodiimide vs. Uronium Salt?

The choice depends on factors like cost, desired reaction speed, and the sensitivity of your substrates.

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective, widely used, and reliable, especially when paired with an additive like HOBt.[6][13] EDC is particularly useful because its urea byproduct is water-soluble, simplifying purification via an aqueous workup.[8][15] DCC's byproduct is insoluble in most organic solvents and is removed by filtration, which can be advantageous but may also trap some product.[8]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are significantly more reactive and efficient than carbodiimides.[10][16] They lead to faster reaction times, often higher yields, and a lower risk of racemization if chiral centers are present.[6] They are the preferred choice for difficult or sterically hindered couplings but are also more expensive.

Q3: Which solvent and base combinations are most effective?
  • Solvents: Anhydrous polar aprotic solvents are standard. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common and effective choices.[17] DCM is easier to remove, while DMF has a higher boiling point and can help solubilize stubborn starting materials.

  • Bases: A non-nucleophilic organic base is required to neutralize acidic byproducts and facilitate the reaction. Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are excellent choices.[4] DIPEA is often preferred due to its steric bulk, which prevents it from participating in unwanted side reactions.[4] Typically, 2-3 equivalents of the base are used.

Protocols & Data
Table 1: Comparison of Common Coupling Reagents
Reagent SystemRelative CostTypical Reaction TimeKey AdvantagesKey Disadvantages
EDC / HOBt Low4-12 hours[6]Cost-effective; water-soluble byproduct (EDC) simplifies workup.Slower; risk of N-acylurea side product without HOBt.[6]
HATU / DIPEA High1-4 hours[4]Very fast and high-yielding; excellent for hindered substrates.[6][10]Expensive; byproducts require chromatographic purification.
SOCl₂ (Acyl Chloride) Very Low2-4 hours (2 steps)Very inexpensive and powerful activating agent.Requires isolation of the acyl chloride intermediate; generates corrosive HCl gas.
Experimental Protocols

Protocol 1: Standard Coupling using EDC/HOBt

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromobenzoic acid (1.0 eq.), HOBt (1.2 eq.), and anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Add DIPEA (2.5 eq.) to the mixture and stir.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture.

  • After 15 minutes at 0 °C, add isopropylamine (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.[4]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: High-Efficiency Coupling using HATU

  • To an oven-dried round-bottom flask under an inert atmosphere, add 4-bromobenzoic acid (1.0 eq.) and anhydrous DMF (approx. 0.1 M).

  • Add DIPEA (2.5 eq.) and stir for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq.) to the solution and stir for 15-30 minutes to allow for pre-activation.[4]

  • Slowly add isopropylamine (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[5]

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Visualizations

Amide_Coupling_Mechanism RCOOH 4-Bromobenzoic Acid O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl +EDC EDC EDC N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement Active_Ester HOBt Active Ester (Stabilized Intermediate) O_Acyl->Active_Ester +HOBt Amine Isopropylamine Amide This compound (Product) HOBt HOBt Active_Ester->Amide + Amine

Caption: Carbodiimide (EDC) coupling mechanism with HOBt additive.

Experimental_Workflow Start Reagent Prep (Anhydrous) Setup Reaction Setup (Inert Atmosphere) Start->Setup Activation Carboxylic Acid Pre-activation (15-30 min) Setup->Activation Addition Amine Addition (0 °C -> RT) Activation->Addition Monitor Monitor Reaction (TLC / LC-MS) Addition->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify End Pure Product Purify->End

Caption: General experimental workflow for amide coupling.

Troubleshooting_Tree Start Low / No Yield Q1 Starting Materials Consumed? Start->Q1 A1_Yes Likely Product Degradation or Workup Loss Q1->A1_Yes Yes A1_No Reaction Failure Q1->A1_No No S1 Solution: - Lower Temperature - Check Workup pH A1_Yes->S1 Q2 Major Byproduct Observed? A1_No->Q2 A2_Yes Side Reaction Dominates (e.g., N-Acylurea) Q2->A2_Yes Yes A2_No Incomplete Activation or Hydrolysis Q2->A2_No No S2 Solution: - Add HOBt/Oxyma - Change Coupling Reagent A2_Yes->S2 S3 Solution: - Check Reagent Quality - Ensure Anhydrous Conditions - Pre-activate Acid A2_No->S3

Sources

Technical Support Center: Crystallization of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of N-substituted benzamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of compounds. Here, we provide in-depth, experience-driven advice in a question-and-answer format to troubleshoot specific issues and optimize your crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when crystallizing N-substituted benzamides?

Researchers often face several key hurdles during the crystallization of N-substituted benzamides. These include:

  • "Oiling out" or Liquid-Liquid Phase Separation: Instead of forming solid crystals, the compound separates from the solution as a liquid or "oil".[1][2] This is a frequent issue that can lead to low purity and difficulty in handling.[1]

  • Formation of Amorphous Solids: The compound precipitates as a non-crystalline, often glassy or powdery solid, which lacks a well-defined crystal lattice.

  • Poor Crystal Quality: Crystals may be too small (microcrystalline), form as needles or thin plates, or grow as aggregates, making them unsuitable for analyses like X-ray crystallography.[3]

  • Polymorphism: The compound may crystallize in multiple different crystal forms (polymorphs), each with distinct physical properties. Controlling which polymorph is formed can be a significant challenge.[4]

  • Persistent Impurities: Failure to remove starting materials, byproducts, or residual solvents can inhibit or disrupt the crystallization process.[5][6]

Q2: How do I select an appropriate solvent system for my N-substituted benzamide?

Solvent selection is the most critical parameter for successful crystallization.[7][8] The ideal solvent or solvent system should exhibit the following characteristics:

  • The compound should have high solubility at an elevated temperature but low solubility at room temperature or below.[5][9]

  • Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal after crystallization.[9]

A good starting point for N-substituted benzamides is often a polar protic solvent like ethanol or a binary system such as ethyl acetate/hexanes or acetone/water.[5][10] Systematic screening of various solvents is highly recommended.

Troubleshooting Guides

This section provides structured guidance for specific problems you may encounter during your crystallization experiments.

Problem 1: My compound is "oiling out" instead of crystallizing.

"Oiling out" is a phenomenon where the solute separates from a supersaturated solution as a liquid phase instead of a solid.[1][2] This often occurs when supersaturation is achieved too rapidly or when the solution temperature is above the melting point of the impure compound.[1][11]

The primary causes of oiling out are related to kinetics and thermodynamics. High supersaturation can favor the formation of a disordered liquid phase over an ordered crystal lattice.[1] Additionally, impurities can depress the melting point of your compound, causing it to separate as a liquid at the crystallization temperature.[1]

Here is a logical workflow to address an oiling out event:

G start Oiling Out Observed q1 Is the solution temperature above the compound's melting point? start->q1 cause1 Cause: Melting Point Depression by impurities. q1->cause1 Yes q2 Was supersaturation achieved too quickly? q1->q2 No sol1 Solution 1: Reheat, dilute with more 'good' solvent, and cool slower. cause1->sol1 sol5 Solution 5: Purify the compound further (e.g., column chromatography, charcoal treatment). cause1->sol5 end Successful Crystallization sol1->end sol5->end cause2 Cause: Kinetic Hindrance High supersaturation favors liquid-liquid phase separation. q2->cause2 Yes q3 Is the solvent choice appropriate? q2->q3 No sol2 Solution 2: Slow down the cooling rate. Insulate the flask. cause2->sol2 sol3 Solution 3: Introduce seed crystals in the metastable zone. cause2->sol3 sol2->end sol3->end cause3 Cause: Poor Solute-Solvent Interaction The solvent may be too non-polar or too different from the solute. q3->cause3 Yes q3->end No sol4 Solution 4: Change the solvent system. Use a co-solvent or anti-solvent. cause3->sol4 sol4->end

Caption: Troubleshooting workflow for "oiling out".
  • Reheat and Dilute: If an oil forms, reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level, and then allow it to cool much more slowly.[1]

  • Slower Cooling: A slower cooling rate gives molecules more time to orient themselves correctly into a crystal lattice.[4] Insulating the flask can help achieve a gradual temperature decrease.

  • Seeding: Introducing a seed crystal (a small crystal of the pure compound) into a slightly supersaturated solution can provide a template for crystal growth and bypass the kinetic barrier to nucleation.[4][12]

  • Change Solvent System: If oiling out persists, the solvent system may be inappropriate.[1] Experiment with different solvents or use a co-solvent/anti-solvent system to modulate the solubility.[1][9] For example, dissolve the compound in a "good" solvent and slowly add a miscible "poor" solvent (anti-solvent) in which the compound is insoluble.[8]

Problem 2: My compound yields only a powder or very small crystals.

The formation of microcrystals or amorphous powder is often a result of rapid precipitation from a highly supersaturated solution.[13]

  • Reduce the Rate of Supersaturation:

    • Slow Cooling: As mentioned previously, slow cooling is crucial for growing larger crystals.[8]

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial or flask, cover it with a cap or parafilm with a few needle holes, and allow the solvent to evaporate slowly over several days.[13] This method is simple and effective for many organic compounds.

    • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[3][13] Dissolve your compound in a small amount of a less volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent (anti-solvent). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.[13]

  • Preparation:

    • Dissolve a few milligrams of your purified N-substituted benzamide in a minimal amount of a "good," less volatile solvent (e.g., dichloromethane, ethyl acetate) in a small vial (e.g., 1-dram vial).

    • In a larger vial or jar (e.g., 20 mL scintillation vial), add a layer of a "poor," more volatile solvent (e.g., hexanes, pentane) in which your compound is insoluble. The two solvents must be miscible.

  • Assembly:

    • Carefully place the small, open vial containing your compound solution into the larger vial. Ensure the liquid levels are such that the vials will not tip over and the liquids will not mix directly.

  • Sealing and Incubation:

    • Seal the larger vial tightly and leave it undisturbed in a location with a stable temperature.

  • Observation:

    • Monitor the setup periodically for crystal growth. This process can take anywhere from a few hours to several weeks.

Caption: Diagram of a vapor diffusion crystallization setup.
Problem 3: My crystals are impure despite recrystallization.

If recrystallization is not improving the purity of your N-substituted benzamide, consider the following:

  • Inadequate Purity of the Crude Material: Recrystallization is a purification technique, but it has its limits. If the crude material is heavily contaminated, a single recrystallization may not be sufficient.

    • Solution: Consider pre-purification by column chromatography to remove the bulk of impurities before attempting crystallization.[5][12]

  • Trapping of Impurities: Rapid crystal growth can trap impurities within the crystal lattice.[5]

    • Solution: Ensure the crystallization process is slow. Slow cooling and other techniques described above will help minimize the inclusion of impurities.

  • Co-crystallization of Impurities: If an impurity has a very similar structure and polarity to your target compound, it may co-crystallize.

    • Solution: Try a different solvent system for recrystallization.[12] A solvent with different polarity or hydrogen bonding capabilities may alter the relative solubilities and prevent co-crystallization.

  • Colored Impurities: The presence of colored byproducts can be persistent.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal can adsorb colored impurities. Use it sparingly, as it can also adsorb your product.[5]

Solvent ClassExamplesPolarityNotes
Polar Protic Ethanol, Methanol, WaterHighGood for compounds with hydrogen bond donors/acceptors. Water can be an effective anti-solvent.[1][5]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileMedium-HighVersatile solvents, often used in binary mixtures with non-polar solvents.[5][10]
Non-Polar Hexanes, Heptane, TolueneLowTypically used as anti-solvents or for precipitating non-polar compounds.[12][14]

References

  • Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design.
  • Technical Support Center: N-(1-hydroxypropan-2-yl)
  • Addressing "oiling out" issues during 4-Chlorobenzamide crystalliz
  • Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity.
  • troubleshooting common issues in benzamide synthesis. Benchchem.
  • strategies to reduce impurities in benzamide synthesis. Benchchem.
  • Guide for crystalliz
  • Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystalliz
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC - NIH.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.
  • Crystalliz
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • What is the best technique for amide purification?.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
  • Recent research progress on crystallization strategies for difficult-to-crystallize organic molecules.
  • Impact of impurities on crystal growth.
  • Oiling Out in Crystalliz
  • Recrystallization: Choosing Solvent & Inducing Crystalliz
  • Technical Support Center: Crystallization of N-(3-aminophenyl)sulfamide. Benchchem.

Sources

Technical Support Center: Synthesis of 4-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-isopropylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing specifically on the identification, mitigation, and elimination of common byproducts. Our approach is rooted in first principles of reaction mechanisms to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound, providing the mechanistic rationale behind common procedural choices.

Q1: What is the most prevalent and industrially scalable method for synthesizing this compound?

A1: The most direct and widely adopted method is the nucleophilic acyl substitution of 4-bromobenzoyl chloride with isopropylamine.[1] This pathway is favored due to the high reactivity of the acyl chloride, which serves as an "activated" form of the carboxylic acid, and the ready commercial availability of both starting materials.[2] The reaction proceeds rapidly under mild conditions, making it highly efficient for both lab-scale and larger-scale production.

Q2: What is the critical role of a tertiary amine base, like triethylamine (TEA), in this reaction?

A2: The amidation reaction between 4-bromobenzoyl chloride and isopropylamine stoichiometrically generates one equivalent of hydrogen chloride (HCl) as a byproduct.[1] In the absence of a scavenger base, this strong acid will protonate the starting isopropylamine, converting it into its non-nucleophilic ammonium salt. This effectively removes the amine from the reaction, halting the synthesis. A non-nucleophilic organic base, such as triethylamine, is added to act as an acid scavenger. It reacts with the generated HCl to form triethylammonium chloride, a salt that is typically insoluble in common reaction solvents like dichloromethane (DCM) and can be easily removed during workup.[1] This neutralization step is crucial for driving the reaction to completion.

Q3: What are the primary sources of byproducts and impurities in this synthesis?

A3: Impurities can arise from several sources:

  • Starting Materials: Residual 4-bromobenzoic acid in the 4-bromobenzoyl chloride starting material.

  • Side Reactions: The most common side reaction is the hydrolysis of the highly reactive 4-bromobenzoyl chloride by trace amounts of water, which forms 4-bromobenzoic acid.[3]

  • Solvent/Reagent Contamination: If solvents or reagents contain alcohol impurities (e.g., isopropanol), the acyl chloride can react to form an ester byproduct (e.g., isopropyl 4-bromobenzoate).[3]

  • Incomplete Reaction: Unreacted starting materials will persist as impurities if the reaction does not go to completion.

  • Workup Issues: Improperly removed salts or byproducts from the aqueous workup can contaminate the final product.

Q4: How does atmospheric moisture impact the yield and purity of the final product?

A4: Acyl chlorides are exceptionally sensitive to moisture.[3] 4-bromobenzoyl chloride will readily react with any water present in the reaction vessel, solvents, or reagents. This hydrolysis reaction consumes the acyl chloride to produce 4-bromobenzoic acid, an undesired byproduct. This side reaction directly reduces the yield of the target amide and introduces an acidic impurity that can complicate purification. Therefore, conducting the reaction under anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon) is paramount for achieving high yield and purity.[3]

Troubleshooting Guide: From Symptoms to Solutions

This section provides a problem-oriented approach to common experimental challenges, linking observable issues to underlying chemical causes and providing actionable solutions.

Problem 1: Low Product Yield with a Significant Polar Impurity by TLC

  • Symptom: Your reaction appears sluggish or stalls, and TLC analysis (e.g., using a 3:1 Hexanes:Ethyl Acetate system) shows a significant amount of a baseline or very polar spot, in addition to unreacted starting materials.

  • Probable Cause: This is a classic sign of hydrolysis . The highly reactive 4-bromobenzoyl chloride has likely reacted with water in your system to form 4-bromobenzoic acid, which is highly polar and often remains at the TLC baseline.

  • Troubleshooting & Solution:

    • Verify Anhydrous Conditions: Ensure all glassware was rigorously oven-dried (>120°C for at least 4 hours) and cooled under a stream of inert gas.

    • Use Anhydrous Solvents: Employ a freshly opened bottle of an anhydrous grade solvent or use solvent from a solvent purification system. Dichloromethane (DCM) is a common choice.[1]

    • Purify Reagents if Necessary: If the isopropylamine or triethylamine is old or has been exposed to air, consider distilling it before use.

    • Purification Strategy: The resulting 4-bromobenzoic acid can be removed during the aqueous workup. By washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, the acidic byproduct will be deprotonated to its carboxylate salt and extracted into the aqueous layer, separating it from your neutral amide product.

Problem 2: An Unexpected Byproduct is Observed in the NMR/LC-MS Analysis

  • Symptom: The final product's ¹H NMR spectrum shows an additional set of peaks, or the LC-MS analysis reveals a mass that does not correspond to the product or known starting materials.

  • Probable Cause: This often points to a reaction with a nucleophilic impurity. A common culprit is the formation of an ester byproduct from the reaction of 4-bromobenzoyl chloride with an alcohol. For instance, if your isopropylamine or solvent was contaminated with isopropanol, isopropyl 4-bromobenzoate could form.

  • Troubleshooting & Solution:

    • Analyze Reagents: Check the certificate of analysis for your reagents and solvents for alcohol content.

    • Switch to High-Purity Reagents: Use the highest purity grade of solvents and reagents available.

    • Purification Strategy: Esters and amides can sometimes be challenging to separate due to similar polarities. Careful column chromatography on silica gel is typically required. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, will be necessary to resolve the product from the ester byproduct.

Problem 3: Product Fails to Solidify or is a Gummy Solid After Workup

  • Symptom: After evaporating the solvent, the product remains an oil or a sticky, semi-solid material, making it difficult to handle and purify further.

  • Probable Cause: The most likely cause is residual triethylammonium chloride salt . This salt has some solubility in organic solvents and can be carried through the workup if washing is not thorough.

  • Troubleshooting & Solution:

    • Enhance the Aqueous Workup: Ensure the workup protocol includes sequential washes of the organic layer with:

      • Dilute HCl (e.g., 1M) to remove any unreacted triethylamine.

      • Water to remove water-soluble impurities.

      • Saturated NaHCO₃ solution to remove any acidic byproducts.

      • Brine (saturated NaCl solution) to break up any emulsions and begin the drying process.

    • Sufficient Washing Volume: Use an adequate volume for each wash (typically 25-50% of the organic layer volume) and ensure vigorous mixing followed by complete phase separation.

    • Final Purification: If salt persists, recrystallization is an excellent final purification step.[4]

Visualizing the Reaction Landscape

The following diagram illustrates the primary synthetic route to this compound and the key competitive side reactions that lead to common byproducts.

Byproduct_Formation cluster_reactants Starting Materials cluster_byproducts Common Byproducts 4-Bromobenzoyl Chloride 4-Bromobenzoyl Chloride Acid 4-Bromobenzoic Acid 4-Bromobenzoyl Chloride->Acid + H₂O (Hydrolysis) Ester Isopropyl 4-bromobenzoate 4-Bromobenzoyl Chloride->Ester + Isopropanol (Alcoholysis) Isopropylamine Isopropylamine Product Product Triethylamine (Base) Triethylamine (Base)

Caption: Main reaction pathway and key side reactions in the synthesis.

Data Summary and Analytical Signatures

The table below summarizes the key characteristics of the desired product and its most common byproducts to aid in their identification.

Compound NameOriginTLC Behavior (3:1 Hex:EtOAc)Key ¹H NMR Signals (CDCl₃)
This compound Desired Product Rf ≈ 0.4 - 0.5~7.6 ppm (d, 2H, Ar-H), ~6.0 ppm (br s, 1H, N-H), ~4.2 ppm (m, 1H, CH), ~1.2 ppm (d, 6H, CH₃)[5][6]
4-Bromobenzoic Acid Hydrolysis of Acyl ChlorideRf ≈ 0.0 - 0.1 (streaking)~11-12 ppm (br s, 1H, COOH), ~8.0 ppm (d, 2H, Ar-H), ~7.6 ppm (d, 2H, Ar-H)
Isopropyl 4-bromobenzoate Reaction with IsopropanolRf ≈ 0.6 - 0.7~7.9 ppm (d, 2H, Ar-H), ~7.6 ppm (d, 2H, Ar-H), ~5.1 ppm (septet, 1H, CH), ~1.3 ppm (d, 6H, CH₃)
Triethylammonium Chloride HCl ScavengingStays in aqueous phaseBroad signals, often ~3.2 ppm (q, CH₂) and ~1.4 ppm (t, CH₃)

Experimental Protocols

Protocol 1: Synthesis of this compound [6]

  • Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromobenzoyl chloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.4 M.

  • Cooling: Cool the solution to 0°C in an ice-water bath and stir for 10 minutes.

  • Base Addition: Add triethylamine (1.1 eq) to the cooled solution.

  • Nucleophile Addition: Slowly add isopropylamine (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below 5°C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1.5-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting 4-bromobenzoyl chloride spot is consumed.

Protocol 2: Standard Aqueous Workup and Purification

  • Quenching: Upon completion, dilute the reaction mixture with deionized water (approx. 1.5x the reaction volume).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

References

Technical Support Center: A Guide to the Purification of 4-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of crude 4-Bromo-N-isopropylbenzamide (CAS No. 336182-29-7). The following information is curated to offer both theoretical understanding and practical, field-proven solutions to common challenges encountered during the purification of this compound.

Introduction: The Importance of Purity for this compound

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, lower yields in subsequent steps, and potential toxicological concerns in final products. This guide will walk you through the common impurities and provide robust protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. A common method for its synthesis is the reaction of 4-bromobenzoyl chloride with isopropylamine.[1] Based on this, the expected impurities include:

  • Unreacted Starting Materials: 4-bromobenzoyl chloride and isopropylamine.

  • Hydrolysis Product: 4-bromobenzoic acid, formed from the reaction of 4-bromobenzoyl chloride with moisture.

  • Salts: Isopropylammonium chloride, a byproduct of the reaction.

  • Diacylated Product: Formation of a diacylated amine is a potential side product if the reaction conditions are not carefully controlled.

Q2: What is the first step I should take to get a general idea of the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an indispensable first step. It is a quick and inexpensive method to visualize the number of components in your crude mixture and to get a preliminary idea of the polarity of your target compound and its impurities. This information is crucial for developing an effective purification strategy, particularly for column chromatography.

Q3: Should I choose recrystallization or column chromatography for purification?

A3: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is highly effective for removing small amounts of impurities from a solid product. It is a cost-effective and scalable method, often yielding highly pure crystalline material.[2]

  • Column Chromatography is a more powerful technique for separating complex mixtures, especially if the impurities have similar polarities to the desired product or if the product is an oil.[2]

A common workflow involves an initial purification by recrystallization, followed by column chromatography if the purity is still not satisfactory.

Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting guides for the most common purification techniques for this compound.

Initial Work-up: Acid-Base Extraction

An initial aqueous work-up can significantly simplify the subsequent purification steps by removing acidic and basic impurities.

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like 4-bromobenzoic acid.

  • Subsequently, wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to remove any unreacted isopropylamine.

  • Finally, wash with brine (saturated aqueous NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Troubleshooting Guide: Recrystallization

Problem Potential Cause Solution
Product does not dissolve in the hot solvent. The solvent is not suitable for your compound.Select a more polar solvent or a solvent mixture. A good starting point for benzamides is an ethanol/water or ethyl acetate/hexanes system.[2]
Product "oils out" upon cooling. The solution is supersaturated, or the cooling is too rapid.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding with a pure crystal can also help.[2]
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble in the cold solvent.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce crystallization. If necessary, consider a different solvent system.
The recrystallized product is colored. Colored impurities are co-precipitating with your product.Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can adsorb your product as well.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexanes or ethanol/water). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Troubleshooting Guide: Column Chromatography

Problem Potential Cause Solution
Poor separation of spots on TLC. The chosen eluent system is not optimal.Experiment with different solvent ratios. For moderately polar compounds like benzamides, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[2]
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. A gradient elution from low to high polarity can be very effective.
Product elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Streaking or tailing of spots on TLC/column. The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be overloaded.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Ensure the sample is loaded in a concentrated band and not overloaded on the column.

Experimental Protocol: Column Chromatography of this compound

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude mixture in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). The ideal system should give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and the experimental workflow for purifying crude this compound.

PurificationWorkflow Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Decision Assess Purity and Complexity TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Few, well-separated impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography Complex mixture or oily product Post_Recryst_TLC TLC Analysis Recrystallization->Post_Recryst_TLC Pure_Product Pure Product Column_Chromatography->Pure_Product Post_Recryst_TLC->Column_Chromatography Still impure Post_Recryst_TLC->Pure_Product Purity > 98%

Caption: Decision workflow for purification.

TroubleshootingRecrystallization Start Crude Product for Recrystallization Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Oiling_Out Product Oiled Out? Cool->Oiling_Out Crystals_Form Crystals Formed? Filter_Wash Filter and Wash with Cold Solvent Crystals_Form->Filter_Wash Yes Evaporate_Solvent Evaporate Some Solvent, Scratch Flask Crystals_Form->Evaporate_Solvent No Oiling_Out->Crystals_Form No Reheat_Add_Solvent Reheat, Add More Solvent, Cool Slower Oiling_Out->Reheat_Add_Solvent Yes Pure_Crystals Pure Crystals Filter_Wash->Pure_Crystals Reheat_Add_Solvent->Cool Evaporate_Solvent->Cool

Caption: Troubleshooting recrystallization issues.

Purity Assessment of the Final Product

After purification, it is essential to confirm the purity and identity of your this compound. The following techniques are recommended:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (amide C=O and N-H stretches).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of the final product.

References

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Technical Support Center: Strategies for Improving the Solubility of 4-Bromo-N-isopropylbenzamide in Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 4-Bromo-N-isopropylbenzamide for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve reliable and reproducible results in your assays.

Introduction: Understanding the Solubility Profile of this compound

This compound is a benzamide derivative with a molecular structure that suggests low aqueous solubility. The presence of a brominated phenyl ring and an N-isopropyl group contributes to its hydrophobic character. Consequently, researchers often encounter difficulties in dissolving this compound in aqueous buffers, which can lead to precipitation, inaccurate concentration measurements, and unreliable assay results.

This guide will walk you through a systematic approach to enhancing the solubility of this compound, ensuring its effective use in your experimental workflows.

Troubleshooting Guide: Addressing Common Solubility Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?

Answer: This is a common phenomenon known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where it is poorly soluble. The drastic change in solvent polarity causes the compound to come out of solution.

Here’s a breakdown of the cause and a step-by-step approach to mitigate this issue:

Causality:

  • Solvent Polarity Shift: DMSO is a polar aprotic solvent that can effectively solvate a wide range of compounds, including hydrophobic ones.[1] Aqueous buffers are highly polar, and when the DMSO concentration is significantly diluted, the water molecules cannot maintain the solubility of the hydrophobic this compound.

  • Localized High Concentration: Rapidly adding the DMSO stock to the buffer can create localized areas of high compound concentration, exceeding the solubility limit in the mixed solvent system and triggering precipitation.[2]

Solutions:

  • Optimize DMSO Concentration:

    • General Guideline: Aim for the lowest possible final concentration of DMSO in your assay that maintains compound solubility. For most cell-based assays, a final DMSO concentration of less than 0.5% is recommended to avoid cytotoxicity.[3]

    • Incremental Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Improve the Dilution Technique:

    • Slow, Dropwise Addition with Vortexing: Add the DMSO stock solution to the aqueous buffer slowly, drop by drop, while continuously and vigorously vortexing or stirring the buffer.[4] This promotes rapid dispersion and prevents localized supersaturation.

  • Utilize Co-solvents:

    • If DMSO alone is insufficient, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[5][6]

    • Recommended Co-solvents: Polyethylene Glycols (PEGs), such as PEG 300 or PEG 400, and ethanol are commonly used co-solvents in biological assays.[7][8]

    Protocol: Co-solvent System for a 10 mM Stock Solution

    This protocol provides a starting point for creating a more robust stock solution.

    Materials:

    • This compound (MW: 242.11 g/mol )[9]

    • DMSO (anhydrous)

    • PEG 400

    • Tween® 80 (Polysorbate 80)

    • Sterile saline or your aqueous buffer of choice

    Procedure:

    • Initial Dissolution in DMSO: Weigh out the required amount of this compound and dissolve it in a minimal amount of DMSO. For example, to make a 10 mM stock, dissolve 2.42 mg in 1 mL of DMSO.

    • Addition of Co-solvents: To the DMSO solution, add PEG 400 and Tween® 80. A common starting formulation for in-vivo studies, which can be adapted for in-vitro use, is a mixture of 10% DMSO, 40% PEG 400, and 5% Tween® 80.[8]

    • Final Dilution: Slowly add the aqueous buffer to the co-solvent mixture to reach the final desired volume.

    • Observation: The final solution should be clear and free of any visible precipitate.

Question 2: I am still observing precipitation even with a co-solvent system. What other strategies can I explore?

Answer: If co-solvents are not sufficient, you can explore the use of solubility enhancers like cyclodextrins or surfactants.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[12][13]

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their higher aqueous solubility and low toxicity compared to native β-cyclodextrin.[13]

  • Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC).[14] The hydrophobic core of these micelles can solubilize poorly water-soluble compounds.[15][16]

    • Recommended Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) and Triton™ X-100 are generally preferred for biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[15][17] For cell-based assays, it is crucial to use surfactants at concentrations below their CMC to avoid cell lysis.[17]

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for systematically addressing the solubility of this compound.

Solubility_Workflow Start Start: This compound (Poorly Soluble) DMSO_Stock Prepare 10-50 mM Stock in 100% DMSO Start->DMSO_Stock Dilute_Buffer Dilute to Final Assay Concentration in Aqueous Buffer DMSO_Stock->Dilute_Buffer Check_Solubility1 Precipitation? Dilute_Buffer->Check_Solubility1 Optimize_Dilution Optimize Dilution: - Slow, dropwise addition - Vigorous vortexing Check_Solubility1->Optimize_Dilution Yes Success Soluble Compound: Proceed with Assay Check_Solubility1->Success No Check_Solubility2 Precipitation? Optimize_Dilution->Check_Solubility2 Co_Solvent Use Co-solvent System: (e.g., DMSO/PEG400/Tween 80) Check_Solubility2->Co_Solvent Yes Check_Solubility2->Success No Check_Solubility3 Precipitation? Co_Solvent->Check_Solubility3 Cyclodextrin Use Cyclodextrins: (e.g., HP-β-CD) Check_Solubility3->Cyclodextrin Yes Surfactant Use Surfactants (low %): (e.g., Tween 80) Check_Solubility3->Surfactant Alternative Check_Solubility3->Success No Reassess Re-evaluate Assay Conditions or Compound Concentration Cyclodextrin->Reassess Surfactant->Reassess

Caption: A decision tree for troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

SolventPredicted SolubilityRationale
Water Very LowThe hydrophobic bromophenyl and isopropyl groups dominate the molecule's character.
Methanol/Ethanol Moderate to GoodThese polar protic solvents can hydrogen bond with the amide group.
Acetone GoodA polar aprotic solvent that can effectively solvate the molecule.
DMSO/DMF HighThese are strong polar aprotic solvents capable of dissolving a wide range of compounds.
Hexane/Toluene Low to ModerateThe polarity of the amide group will limit solubility in non-polar solvents.

This table provides estimated qualitative solubility. It is always recommended to perform your own solubility tests.

Q2: Can I heat the solution to improve the solubility of this compound?

A2: Gentle heating can be used to aid the initial dissolution of the compound in an organic solvent like DMSO. However, be cautious when heating, as it can potentially degrade the compound. It is not a recommended strategy for maintaining solubility upon dilution into an aqueous buffer at room temperature or 37°C, as the compound may precipitate out upon cooling.

Q3: How does pH affect the solubility of this compound?

A3: The benzamide functional group is generally neutral and does not have an ionizable proton under typical physiological pH ranges. Therefore, adjusting the pH of the buffer is unlikely to have a significant impact on the solubility of this compound.

Q4: Are there any other considerations when preparing solutions of this compound?

A4: Yes, always use high-purity, anhydrous solvents when preparing stock solutions to prevent the introduction of water, which can decrease solubility. Additionally, ensure that your final formulation is compatible with your assay system and does not interfere with the assay readout. Always include a vehicle control in your experiments that contains all the solvent components at the same concentration as your test samples, but without the this compound.

Conclusion

Improving the solubility of this compound for assays is a critical step in obtaining reliable and reproducible data. By systematically exploring the use of appropriate solvents, co-solvents, and solubility enhancers, researchers can overcome the challenges posed by the hydrophobic nature of this compound. This guide provides a comprehensive framework to aid in the successful formulation of this compound for a wide range of research applications.

References

  • Reddymasu, S., et al. (2007). Effect of cyclodextrin complexation in bromine addition to unsymmetrical olefins: evidence for participation of cyclodextrin hydroxyl groups. Organic & Biomolecular Chemistry.
  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • Mura, P. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • Wikipedia. (2023). Benzamide. Retrieved from [Link]

  • Pitchumani, K., & Ramamurthy, V. (2003). Effect of cyclodextrin complexation in bromine addition to unsymmetrical olefins: Evidence for participation of cyclodextrin hydroxyl groups.
  • Li, S., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology.
  • Singh, R., et al. (2014). Cyclodextrin Complexes of Reduced Bromonoscapine in Guar Gum Microspheres Enhance Colonic Drug Delivery.
  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromobenzamide. Retrieved from [Link]

  • Aday, B., et al. (2022). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing).
  • Przybyłek, M., et al. (2020). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI.
  • Google Patents. (1989). US4824605A - Non-ionic surfactant based detergent formulations with short chain amphoteric additives.
  • Papakyriakou, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • Cysewska, K., et al. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC - PubMed Central.
  • Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences.
  • Reddit. (2022). Looking for suggestions to dissolve benzamide derivatives. Retrieved from [Link]

  • Find, W., et al. (2015). Biobased amide surfactants derived from cellulose-waste hydroxy acids: mechanochemical synthesis, foam fractionation and performance. Green Chemistry (RSC Publishing).
  • Li, J., et al. (2023). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Google Patents. (2022).
  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Schimpl, M., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. NIH.
  • Ali, A., et al. (2022).
  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • ResearchGate. (2014). What should I do when a compound goes into DMSO, but precipitates when adding saline?. Retrieved from [Link]

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Technical Support Center: Guide to Preventing Degradation of 4-Bromo-N-isopropylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-N-isopropylbenzamide. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Inconsistent results or the appearance of unknown impurities can often be traced back to unintentional degradation of the target molecule. This guide provides a framework for understanding potential stability issues, troubleshooting problems, and implementing preventative measures.

Section 1: Understanding the Stability of this compound
Q1: What are the primary chemical liabilities and degradation pathways for this compound?

As a substituted aromatic amide, this compound has two primary points of chemical vulnerability that are critical to understand for its proper handling: the amide bond and the carbon-bromine bond.

  • Hydrolysis of the Amide Bond: The amide linkage is susceptible to cleavage via hydrolysis, a reaction that breaks the bond by adding a water molecule.[1] This process is significantly accelerated under both acidic and basic conditions.[2][3][4]

    • Acid-Catalyzed Hydrolysis: In acidic solutions (pH < 5), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[5] This pathway ultimately yields 4-bromobenzoic acid and isopropylammonium ion.[1][5]

    • Base-Catalyzed Hydrolysis: In basic solutions (pH > 8), a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction.[6] This pathway yields the 4-bromobenzoate salt and isopropylamine. Amide bond hydrolysis rates are generally lowest in the neutral pH range (approximately pH 6-8).[4]

  • Photodegradation of the Carbon-Bromine Bond: Aromatic halides, such as the bromo-substituted benzene ring in this molecule, are known to be sensitive to light, particularly in the UV spectrum.[7] The primary photodegradation pathway is reductive dehalogenation, where the C-Br bond is cleaved, and the bromine atom is replaced by a hydrogen atom from the solvent or another source.[8][9] This process generates N-isopropylbenzamide as a major photodegradant.

Diagram 1: Primary Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_photo Photodegradation parent This compound hydrolysis_products 4-Bromobenzoic Acid + Isopropylamine parent->hydrolysis_products H₂O / H⁺ or OH⁻ photo_product N-Isopropylbenzamide parent->photo_product Light (hν) Reductive Debromination

Caption: Key degradation routes for this compound.

Section 2: Troubleshooting Guide: Investigating Compound Degradation
Q2: I see unexpected peaks in my analytical results (e.g., HPLC, LC-MS). How do I confirm if it's degradation?

Observing unexpected peaks is a common issue that requires systematic investigation. Degradation is a likely cause, but other sources like contamination or solvent impurities should be ruled out. This workflow provides a logical sequence for diagnosis.

  • Verify System and Reagents: First, ensure the analytical system is clean and the mobile phases/solvents are fresh and of high purity. Run a blank gradient (injecting only the mobile phase) to check for system peaks or solvent contaminants.

  • Analyze the "New" Peak: Compare the retention time of the unknown peak to potential degradants. The hydrolysis product, 4-bromobenzoic acid, is more polar and will likely have a shorter retention time in reversed-phase HPLC. The photodegradation product, N-isopropylbenzamide, is less polar and may have a longer retention time. Use LC-MS to determine the mass of the impurity and compare it to the expected masses of these degradants.

  • Perform a Confirmatory Stress Test: Intentionally degrade a small sample of your compound to see if you can generate the unknown peak. This is a simplified version of a forced degradation study.[10][11][12]

    • Acid/Base Stress: Add a small amount of dilute HCl or NaOH to a solution of your compound and let it sit at room temperature for a few hours.

    • Light Stress: Expose a solution to direct sunlight or a UV lamp for several hours.

    • Analyze these stressed samples by HPLC. If the peak in your stressed sample matches the retention time of the unknown peak in your original sample, you have strong evidence of degradation.

Diagram 2: Troubleshooting Workflow for Unexpected Peaks

start Unexpected Peak Observed in Analytical Run check_system 1. Run Blank Gradient (Mobile Phase Only) start->check_system peak_present Peak still present? check_system->peak_present system_issue Result: System/Solvent Contamination. Action: Clean system, use fresh solvents. peak_present->system_issue Yes analyze_peak 2. Analyze Impurity (LC-MS for mass, compare RT) peak_present->analyze_peak No mass_match Mass matches expected degradant? analyze_peak->mass_match stress_test 3. Perform Confirmatory Forced Degradation Test mass_match->stress_test Yes / Maybe other_issue Conclusion: Likely a non-degradation impurity from synthesis. Action: Re-purify compound. mass_match->other_issue No rt_match Retention Time (RT) matches stressed sample? stress_test->rt_match confirm_degradation Conclusion: Degradation Confirmed. Action: Review handling & storage protocols. rt_match->confirm_degradation Yes rt_match->other_issue No

Caption: A step-by-step decision tree for diagnosing unknown impurities.

Section 3: Best Practices & Preventative Measures (FAQs)
Q3: What is the best way to prepare and store stock solutions?

Proper preparation and storage are the most critical steps in preventing degradation. The goal is to minimize exposure to water, light, and extreme temperatures.

Parameter Recommendation for Long-Term Storage (>1 week) Recommendation for Short-Term Use (<1 week) Rationale
Solvent High-purity, anhydrous DMSO or DMF.Anhydrous DMSO, DMF, or Acetonitrile.Aprotic solvents lack the reactive protons that facilitate hydrolysis.[13]
Container Amber glass vials with Teflon-lined caps.[14]Amber glass vials or amber microplates.Amber glass blocks UV light, preventing photodegradation. Teflon caps prevent leaching and provide a superior seal.[15]
Temperature -20°C or -80°C.2-8°C.[16]Lower temperatures drastically slow the rate of all chemical reactions, including degradation.[13]
Atmosphere Overlay the solution with an inert gas (Argon or Nitrogen) before sealing.[15][17]Keep tightly sealed when not in use.Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Handling Prepare aliquots to avoid repeated freeze-thaw cycles.Minimize the time the solution is at room temperature.Repeated temperature cycles can introduce moisture condensation into the vial, promoting hydrolysis.
Q4: How does pH affect the stability of my compound in aqueous buffers?

For experiments requiring aqueous buffers, pH is the most critical factor. As discussed, this compound is most susceptible to hydrolysis at low and high pH values.

  • Optimal Range: For maximum stability, maintain the pH of your working solution between 6.0 and 8.0 .

  • Avoid: Strongly acidic (pH < 5) and strongly basic (pH > 8.5) buffers should be avoided for any prolonged incubations. If your experiment requires these conditions, the compound should be introduced to the buffer immediately before measurement to minimize degradation time.

Q5: How can I proactively assess the stability of my compound under my specific experimental conditions?

To ensure your experimental protocol itself is not causing degradation, we strongly recommend performing a forced degradation study.[18] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential liabilities.[11][19] This study is essential for developing a stability-indicating analytical method—a method proven to separate the intact drug from its degradation products.[19]

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation products of this compound under various stress conditions and confirm the specificity of the analytical method.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or TFA)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven, UV light chamber (e.g., 254 nm / 365 nm)

Procedure: A stock solution of the compound (e.g., 1 mg/mL in ACN) should be prepared first. Stressed samples should aim for a final concentration of ~0.1 mg/mL.

  • Control Sample (Time Zero): Dilute the stock solution with 50:50 ACN:Water to the target concentration. Analyze immediately.

  • Acid Hydrolysis: Mix the stock solution with 1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with 1 M NaOH. Incubate at 60°C for 8 hours. Before analysis, neutralize with an equivalent amount of 1 M HCl.[10]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Dissolve and analyze. Also, expose a solution to 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a UV light source for 24 hours. Keep a control sample wrapped in foil at the same temperature.[10]

Analysis:

  • Analyze all samples by HPLC, comparing them to the time-zero control.

  • Aim for 5-20% degradation of the main compound.[10][12] If degradation is too rapid or too slow, adjust the stress duration or temperature accordingly.

  • The analytical method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent compound peak and from each other.

References
  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019). Vertex AI Search.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Prajapati, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Sannova.
  • Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024). MasterControl.
  • Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things.
  • Hydrolysis of Benzamide to Benzoic Acid. (2025). Prezi.
  • A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology.
  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Canadian Journal of Chemistry.
  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing.
  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides.
  • Eriksson, M. A., et al. (1995). On the pH dependence of amide proton exchange rates in proteins.
  • Amide hydrolysis. V. Substituent effects and solvent isotope effects in the basic methanolysis of amides. (1969). Journal of the American Chemical Society.
  • Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research.
  • Pill, M. F., et al. (2019). Mechanical Activation Drastically Accelerates Amide Bond Hydrolysis, Matching Enzyme Activity.
  • Acid hydrolysis of benzamides in <60 wt% H2SO4. (2012).
  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. (2012).
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2019). MDPI.
  • How does pH impact the rate of acid-catalyzed hydrolysis?. (n.d.). True Geometry's Blog.
  • What are stabilizers for amides, imides and amines for their long time storage?. (2015).
  • Impact of Solvent on the Thermal Stability of Amines. (2022).
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2023).
  • mechanism of amide hydrolysis. (2019). YouTube.
  • Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. (2023). MDPI.
  • Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. (2025).
  • Decabromodiphenyl ether. (n.d.). Wikipedia.
  • N-Isopropyl 4-bromobenzamide. (n.d.).
  • This compound. (n.d.). ChemicalBook.
  • Best practices for storing AM powders. (2025). CN Tech.
  • This compound. (n.d.). Santa Cruz Biotechnology.
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  • How do I store my lipid in an organic solution?. (n.d.). Avanti Polar Lipids.

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Technical Support Center: Scaling Up 4-Bromo-N-isopropylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-N-isopropylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot challenges encountered during the synthesis of this key chemical intermediate. Our focus is on the causality behind experimental choices to ensure robust, scalable, and reproducible outcomes.

Section 1: Synthesis Strategy & Core Principles

FAQ: What are the most common and scalable synthetic routes to this compound?

There are two primary, industrially relevant pathways for the synthesis of this compound, both originating from 4-bromobenzoic acid. The choice between them often depends on factors like cost, reagent availability, required purity, and scale.

  • Route A: The Acyl Chloride Pathway. This is a classic and robust two-step method. First, 4-bromobenzoic acid is converted to the highly reactive intermediate, 4-bromobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] The isolated or in situ generated acyl chloride is then reacted with isopropylamine to form the desired amide.[4]

  • Route B: The Direct Amide Coupling Pathway. This single-step method avoids the isolation of a harsh acyl chloride intermediate. It involves activating the carboxylic acid group of 4-bromobenzoic acid in situ with a coupling reagent, followed by the addition of isopropylamine.[1][5] This approach is often preferred for its milder conditions and is common in medicinal chemistry and smaller-scale production.

Synthesis_Pathways cluster_route_a Route A: Acyl Chloride Pathway cluster_route_b Route B: Direct Coupling Pathway start 4-Bromobenzoic Acid acyl_chloride 4-Bromobenzoyl Chloride start->acyl_chloride  + SOCl₂ or (COCl)₂ coupling_reagent Amide Coupling Reagent (e.g., HATU, EDC) start->coupling_reagent final_product This compound acyl_chloride->final_product coupling_reagent->final_product amine Isopropylamine amine->final_product  + Isopropylamine

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses the most common issues encountered during the synthesis of this compound, particularly when moving from bench-scale to larger preparations.

FAQ: My reaction yield is consistently low. What are the primary causes and how can I troubleshoot this?

Low yield is a multifaceted problem. The root cause often depends on the chosen synthetic route. A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting_Yield start Low Yield Observed route_check Which Route? start->route_check acyl_chloride_path Acyl Chloride Pathway route_check->acyl_chloride_path Route A coupling_path Direct Coupling Pathway route_check->coupling_path Route B hydrolysis Hydrolysis of Acyl Chloride? acyl_chloride_path->hydrolysis amine_issue Amine Protonation? acyl_chloride_path->amine_issue incomplete_activation_acyl Incomplete Acyl Chloride Formation? acyl_chloride_path->incomplete_activation_acyl coupling_reagent_issue Inefficient Coupling Reagent? coupling_path->coupling_reagent_issue incomplete_activation_coupling Incomplete Acid Activation? coupling_path->incomplete_activation_coupling steric_hindrance Steric Hindrance? coupling_path->steric_hindrance sol_anhydrous Solution: Use Anhydrous Solvents & Reagents hydrolysis->sol_anhydrous sol_base Solution: Add Non-Nucleophilic Base (e.g., TEA, DIPEA) amine_issue->sol_base sol_reagent_check Solution: Verify Reagent Quality & Stoichiometry incomplete_activation_acyl->sol_reagent_check sol_coupling_choice Solution: Change Coupling Reagent (See Table 1) coupling_reagent_issue->sol_coupling_choice sol_preactivation Solution: Pre-activate Acid Before Amine Addition incomplete_activation_coupling->sol_preactivation steric_hindrance->sol_coupling_choice

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optimizing reaction time and temperature for 4-Bromo-N-isopropylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing reaction time and temperature. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a robust and reproducible synthesis.

Troubleshooting Guide: Optimizing Your Synthesis

Navigating the challenges of chemical synthesis requires a systematic approach. This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the common and direct amidation route from 4-bromobenzoyl chloride and isopropylamine.[1]

Issue 1: Low or No Product Yield

A low yield is a common hurdle in synthesis. The flowchart below provides a logical workflow for diagnosing and resolving this issue.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Starting Material Quality (4-bromobenzoyl chloride, isopropylamine) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_workup Analyze Work-up & Purification Procedure start->check_workup hydrolysis Side Reaction: Hydrolysis of Acyl Chloride check_reagents->hydrolysis incomplete_reaction Incomplete Reaction check_conditions->incomplete_reaction product_loss Product Loss During Extraction/Purification check_workup->product_loss solution_reagents Use Freshly Purified/Distilled Reagents. Ensure Anhydrous Conditions. hydrolysis->solution_reagents If moisture is present solution_conditions Optimize Temperature and Reaction Time. Ensure Proper Stoichiometry. incomplete_reaction->solution_conditions If starting material remains solution_workup Adjust pH during extraction. Optimize Recrystallization/Chromatography. product_loss->solution_workup If yield is low post-purification

Caption: Troubleshooting workflow for low product yield.

Q: My reaction is resulting in a very low yield of this compound. What are the primary causes and how can I address them?

A: Low yields in the acylation of isopropylamine with 4-bromobenzoyl chloride can stem from several factors. A systematic investigation is key.

  • Cause 1: Hydrolysis of 4-Bromobenzoyl Chloride. Acyl chlorides are highly reactive and susceptible to hydrolysis by moisture, which converts them to the unreactive 4-bromobenzoic acid.[2]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.[2][3] The quality of the 4-bromobenzoyl chloride is also crucial; using a freshly opened bottle or distilling it before use is recommended.[2]

  • Cause 2: Incomplete Reaction. The reaction may not have gone to completion, leaving unreacted starting materials.

    • Solution:

      • Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the initially planned time, consider extending the reaction duration.[3]

      • Temperature: While the reaction is often exothermic and performed at low temperatures to control it, less reactive starting materials might require gentle warming to proceed to completion.[4][5] However, excessive heat can promote side reactions.[4]

      • Stoichiometry: Using a slight excess of the more volatile and less expensive reagent, isopropylamine, can help drive the reaction to completion.[2]

  • Cause 3: Product Loss During Work-up and Purification. The desired product might be lost during the extraction or purification steps.

    • Solution:

      • Extraction: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent the protonation of the amide, which would increase its water solubility.

      • Purification: If purifying by recrystallization, choose an appropriate solvent system to maximize the recovery of your product.[2] "Oiling out," where the product separates as a liquid instead of crystals, can be a problem.[3] This can often be resolved by using a solvent/anti-solvent system.[3]

Issue 2: Presence of Significant Impurities in the Final Product

Product purity is as critical as yield. The presence of impurities can complicate characterization and downstream applications.

Q: My final product shows significant impurities, even after purification. What are the likely side products and how can I minimize their formation?

A: The formation of impurities is often linked to reaction conditions and the reactivity of the starting materials.

  • Impurity 1: 4-Bromobenzoic Acid. As mentioned, this arises from the hydrolysis of 4-bromobenzoyl chloride.[2]

    • Minimization: Strict anhydrous conditions are paramount.[2][3] During the work-up, a wash with a mild aqueous base, such as sodium bicarbonate solution, can effectively remove this acidic impurity.[2]

  • Impurity 2: Unreacted 4-Bromobenzoyl Chloride.

    • Minimization: Ensure a slight excess of isopropylamine is used. During the work-up, quenching the reaction with a solution of a nucleophilic amine like ammonia can convert any remaining acyl chloride to a more easily separable amide.

  • Impurity 3: Diacylated Isopropylamine. Although sterically hindered, it is possible for the initially formed this compound to be acylated again, especially if a large excess of 4-bromobenzoyl chloride is used.

    • Minimization: The slow, dropwise addition of 4-bromobenzoyl chloride to the solution of isopropylamine helps to maintain a low concentration of the acylating agent, which disfavors a second acylation.

ImpurityCauseMinimization Strategy
4-Bromobenzoic AcidHydrolysis of acyl chlorideUse anhydrous conditions; wash with aqueous base during work-up.[2][3]
Unreacted Acyl ChlorideIncomplete reaction/wrong stoichiometryUse a slight excess of isopropylamine; quench with ammonia.[2]
Diacylated IsopropylamineExcess acyl chlorideSlow, dropwise addition of acyl chloride to the amine solution.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reaction parameters for the synthesis of this compound.

Q1: What is the optimal temperature for this reaction?

A1: The reaction between an acyl chloride and an amine is typically exothermic.[4] Therefore, the initial addition of 4-bromobenzoyl chloride to isopropylamine is often carried out at a low temperature, such as 0-5 °C, to control the reaction rate and prevent the formation of byproducts.[6] After the initial addition, the reaction is often allowed to warm to room temperature and stirred for a period to ensure completion.[6] For some less reactive substrates, gentle heating may be necessary to drive the reaction forward, but this should be monitored carefully to avoid decomposition or side reactions.[4][5]

Q2: How long should the reaction be run?

A2: The optimal reaction time can vary. For many simple acylations, the reaction is complete within a few hours at room temperature.[6] However, the best practice is to monitor the reaction's progress by TLC. The reaction is considered complete when the limiting reagent (typically the 4-bromobenzoyl chloride) is no longer visible on the TLC plate. Extending the reaction time unnecessarily can sometimes lead to the formation of byproducts.[4]

Q3: What is the mechanism of this reaction?

A3: The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically through a nucleophilic addition-elimination pathway.[7]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 4-bromobenzoyl_chloride 4-Bromobenzoyl Chloride isopropylamine Isopropylamine tetrahedral_intermediate Zwitterionic Tetrahedral Intermediate isopropylamine->tetrahedral_intermediate product This compound tetrahedral_intermediate->product Elimination of Cl- hcl HCl tetrahedral_intermediate->hcl Proton Transfer base base base->tetrahedral_intermediate

Caption: Nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride.[7]

  • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a zwitterionic tetrahedral intermediate.[7]

  • Elimination of the Leaving Group: The carbonyl group reforms by the lone pair on the oxygen atom moving back down. This simultaneously expels the chloride ion, which is a good leaving group.

  • Deprotonation: A base, typically a second molecule of isopropylamine, removes the proton from the nitrogen atom to yield the final neutral amide product, this compound, and isopropylammonium chloride.[7]

Q4: What are the best solvents for this reaction?

A4: Aprotic solvents are generally preferred for this reaction. Dichloromethane (DCM) is a commonly used solvent as it effectively dissolves the reactants and is relatively inert.[1] Other suitable solvents include diethyl ether, tetrahydrofuran (THF), and acetonitrile. The key is to use an anhydrous solvent to prevent hydrolysis of the acyl chloride.

Q5: How can I purify the final product?

A5: The most common methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for obtaining a highly pure product if a suitable solvent can be found. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.[6] A solvent system like ether/pentane can be effective.[6]

  • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubilities to the product, silica gel column chromatography is a reliable alternative. A solvent system of hexanes and ethyl acetate is a good starting point for elution.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Bromobenzoyl chloride

  • Isopropylamine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve isopropylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the 4-bromobenzoyl chloride solution dropwise to the stirred isopropylamine solution over 15-30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Asadi, M., Naimi-Jamal, M. R., & Panahi, L. (2021). Optimization of the reaction conditions of amide synthesis. ResearchGate. Retrieved from [Link]

  • Gorecka, M., Sokołowska, J., & Trzaskowski, B. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1836. Retrieved from [Link]

  • Singh, U., Kumar, S., & Singh, S. (2018). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. ResearchGate. Retrieved from [Link]

  • Patel, H., & Sharma, R. (2023). Optimization of reaction conditions for the preparation of amide. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Marshall, E. K., & Sigal, M. V. (1958). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1186-1190. Retrieved from [Link]

  • Gul, H. I., et al. (2008). N-[2-(4-Bromobenzoyl)ethyl]isopropylaminium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2399. Retrieved from [Link]

  • Not Voodoo. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Retrieved from [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromobenzoyl chloride. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acylation under weak base conditions. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Huang, P.-Q., et al. (2022). N-Acylation Reactions of Amines. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-bromobenzoyl chloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromobenzamide. Retrieved from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzamide. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Yield in 4-Bromo-N-isopropylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet sometimes challenging amide coupling reaction. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the potential pitfalls and achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Q1: My overall yield is very low. What are the most common causes?

Low yield in this synthesis can typically be traced back to one of three main areas: the choice of synthetic route and reaction conditions, inefficient purification, or the presence of side reactions. The two most common methods for this amide bond formation are the reaction of an activated carboxylic acid derivative (an acyl chloride) with isopropylamine, or the direct coupling of 4-bromobenzoic acid with isopropylamine using a coupling reagent. Each has its own set of parameters to control for optimal results.

A general troubleshooting workflow can be visualized as follows:

Troubleshooting_Workflow cluster_reaction Reaction Troubleshooting cluster_workup Purification Troubleshooting cluster_side_products Side Product Analysis start Low Yield of this compound check_reaction 1. Review Reaction Conditions & Reagents start->check_reaction check_workup 2. Analyze Work-up & Purification Procedure start->check_workup check_side_products 3. Identify Potential Side Products start->check_side_products reagent_quality Reagent Quality? (Anhydrous solvents, fresh reagents) check_reaction->reagent_quality stoichiometry Correct Stoichiometry? check_reaction->stoichiometry temp_control Proper Temperature Control? check_reaction->temp_control base_choice Appropriate Base Used? check_reaction->base_choice extraction_ph Incorrect pH during Aqueous Extraction? check_workup->extraction_ph incomplete_extraction Incomplete Product Extraction? check_workup->incomplete_extraction chromatography_issues Suboptimal Chromatography? check_workup->chromatography_issues starting_material Unreacted Starting Material? check_side_products->starting_material hydrolysis Hydrolysis of Acyl Chloride? check_side_products->hydrolysis dimerization Dimerization/Self-Coupling? check_side_products->dimerization solution Implement Corrective Actions: - Use fresh, anhydrous reagents - Optimize stoichiometry & temperature - Adjust work-up pH - Refine purification method reagent_quality->solution stoichiometry->solution temp_control->solution base_choice->solution extraction_ph->solution incomplete_extraction->solution chromatography_issues->solution starting_material->solution hydrolysis->solution dimerization->solution

Caption: General troubleshooting workflow for low product yield.

Route 1: From 4-Bromobenzoyl Chloride

This is a highly reliable and rapid method due to the high reactivity of the acyl chloride.[1]

Acyl_Chloride_Route 4-Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride Product This compound 4-Bromobenzoyl_Chloride->Product Isopropylamine Isopropylamine Isopropylamine->Product Base Base (e.g., Triethylamine) Byproduct Triethylammonium Chloride (Salt) Base->Byproduct Solvent Inert Solvent (e.g., DCM) Solvent->Product

Caption: Synthesis of this compound via the acyl chloride route.

Q2: I'm using the acyl chloride route, but my yield is poor and I see unreacted 4-bromobenzoic acid in my final product. What's happening?

This strongly suggests that your 4-bromobenzoyl chloride has hydrolyzed back to the carboxylic acid. Acyl chlorides are highly sensitive to moisture.[2] If your solvent is not anhydrous or if there is moisture in your reaction flask, the acyl chloride will readily react with water.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry your glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use a fresh bottle of 4-bromobenzoyl chloride or purify it by distillation if you suspect it has degraded.

  • Temperature Control: The reaction with isopropylamine is exothermic. Add the amine or acyl chloride solution dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[3]

Q3: The reaction with 4-bromobenzoyl chloride is complete, but I'm losing a lot of product during the work-up. How can I improve my purification?

A common issue is the formation of an ammonium salt from the HCl byproduct and the amine.[4] A non-nucleophilic organic base is crucial to "scavenge" the HCl generated.[3]

Optimized Work-up Protocol:

  • Quench Carefully: After the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

  • Acid Wash: During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate any excess isopropylamine, making it highly water-soluble and effectively removing it from the organic layer.[5]

  • Base Wash: Follow the acid wash with a wash using a saturated sodium bicarbonate solution to remove any unreacted 4-bromobenzoic acid.

  • Brine Wash: A final wash with brine (saturated NaCl solution) will help to remove residual water from the organic layer before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.

Work-up Step Purpose Reagent
Acid Wash Removes excess isopropylamine1M HCl (aq)
Base Wash Removes unreacted 4-bromobenzoic acidSaturated NaHCO₃ (aq)
Brine Wash Removes residual waterSaturated NaCl (aq)

Table 1: Standard aqueous work-up sequence for purification.

Route 2: From 4-Bromobenzoic Acid (with a Coupling Reagent)

This method avoids the use of highly reactive acyl chlorides and is common in peptide synthesis.[6] It requires a coupling reagent to activate the carboxylic acid.

Q4: I'm trying to couple 4-bromobenzoic acid and isopropylamine directly, but the reaction isn't working. Why?

Simply mixing a carboxylic acid and an amine will result in an acid-base reaction, forming an ammonium carboxylate salt rather than an amide.[6][7] The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, so high temperatures would be needed to drive off water and form the amide, which can lead to decomposition.[1] Coupling reagents are used to convert the hydroxyl group into a better leaving group.[8]

Coupling Reagent Class Examples Key Features
Carbodiimides EDC, DCCCost-effective and robust. Often used with additives like HOBt.[9]
Uronium/Aminium HATU, HBTUHighly efficient and fast-acting.[9]
Phosphonium PyBOPCan minimize certain side reactions.[9]

Table 2: Common coupling reagents for amide synthesis.

Q5: I'm using EDC as a coupling reagent, but my reaction is slow and the yield is low. How can I optimize this?

For carbodiimide-mediated couplings, several factors are critical for success:

Troubleshooting Steps:

  • Pre-activation: It is crucial to "pre-activate" the 4-bromobenzoic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (15-30 minutes) before adding the isopropylamine.[9] This ensures that the activated species is formed and ready to react with the amine, minimizing potential side reactions.

  • Solvent Choice: Use a polar aprotic solvent like DMF or THF. Ensure it is anhydrous.

  • Temperature: Start the reaction at 0 °C to control the initial activation, then allow it to warm to room temperature.[9]

  • Stoichiometry: Use a slight excess of the coupling reagent (1.1-1.2 equivalents) and 2-3 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA).[9]

Optimized Protocol using HATU (as an example):

  • Dissolve 4-bromobenzoic acid (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.[9]

  • Slowly add isopropylamine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous work-up as described in the section for the acyl chloride route.

Coupling_Reaction_Side_Reaction cluster_desired Desired Reaction Pathway cluster_side Side Reaction: Salt Formation Carboxylic_Acid 4-Bromobenzoic Acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Product Desired Amide Product Activated_Intermediate->Product + Isopropylamine Amine Isopropylamine Carboxylic_Acid_Side 4-Bromobenzoic Acid Salt Ammonium Carboxylate Salt (No Reaction) Carboxylic_Acid_Side->Salt + (No Coupling Reagent) Amine_Side Isopropylamine Amine_Side->Salt

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-Bromo-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. By understanding the underlying chemical and physical interactions, you can systematically troubleshoot and improve the quality and reliability of your analytical results.

Understanding the Problem: Why Does My Peak Tail?

In an ideal chromatographic separation, a peak should be symmetrical and Gaussian in shape. Peak tailing, an asymmetry where the latter half of thepeak is broader than the front, is a clear indicator of undesirable secondary interactions occurring within your HPLC system.[1] For a molecule like this compound, which contains a polar amide group and a bulky hydrophobic structure, these secondary interactions are often the root cause of poor peak shape.

The most common culprit in reversed-phase HPLC is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[2][3] These silanols can be acidic and, at certain pH levels, become ionized (Si-O-), creating active sites that can interact strongly with polar functional groups on the analyte, such as the amide in this compound. This leads to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a tailing peak.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to help you quickly identify the cause of peak tailing and implement an effective solution.

Q1: My peak for this compound is tailing. Where do I start?

A1: Start with a systematic diagnosis to isolate the problem. The first step is to determine if the issue is specific to your analyte or a broader system problem.

Initial Diagnostic Steps:

  • Inject a Neutral Standard: Inject a well-behaved, neutral compound (e.g., Toluene or Naphthalene). If this peak is also tailing, it points towards a physical or system-wide issue, such as a column void or extra-column dead volume.[1]

  • Review System Suitability Data: Compare the current chromatogram with historical data. A sudden onset of tailing might suggest column degradation or a change in mobile phase preparation.[5]

  • Calculate the Tailing Factor (Tf) or Asymmetry Factor (As): Quantify the tailing. A Tailing Factor greater than 1.2 is generally considered significant.[5] This provides a baseline to measure the effectiveness of your troubleshooting steps.

Below is a troubleshooting workflow to guide your initial investigation.

G start Peak Tailing Observed for This compound check_neutral Inject a Neutral Standard (e.g., Toluene) start->check_neutral system_issue System/Physical Issue check_neutral->system_issue Neutral peak tails analyte_issue Analyte-Specific Chemical Issue check_neutral->analyte_issue Neutral peak is sharp system_solutions Investigate: - Column Void/Damage - Blocked Frit - Extra-Column Volume (tubing, connections) system_issue->system_solutions analyte_solutions Investigate: - Silanol Interactions - Mobile Phase pH - Sample Overload - Sample Solvent Effects analyte_issue->analyte_solutions

Caption: Initial diagnostic workflow for peak tailing.

Q2: The neutral standard peak is sharp, but my analyte peak is still tailing. What's the most likely chemical cause?

A2: This strongly suggests secondary interactions between this compound and the stationary phase. The primary cause is likely silanol interactions. The amide group in your analyte can interact with acidic silanol groups on the silica surface.

The Mechanism of Silanol Interaction: At a mid-range pH (e.g., pH 4-7), a portion of the surface silanol groups are deprotonated and negatively charged (SiO⁻). The slightly basic nature of the amide group can lead to an electrostatic interaction or hydrogen bonding, causing a secondary, stronger retention mechanism for some of the analyte molecules.

G node_analyte This compound Amide Group (H-bond donor/acceptor) node_silica Silica Surface Ionized Silanol (SiO⁻) node_analyte:amide->node_silica:silanol Strong Secondary Interaction (Electrostatic / H-Bonding)

Caption: Analyte interaction with an ionized silanol site.

Solutions to Minimize Silanol Interactions:

  • Adjust Mobile Phase pH: This is the most powerful tool to control silanol interactions. By lowering the pH of the mobile phase to ≤ 3, you can protonate the silanol groups (Si-OH), effectively neutralizing them and preventing the strong secondary interaction.[3]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites and maintain a more consistent pH at the silica surface, improving peak shape.[1]

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured to have lower metal content and are "end-capped" to block a majority of the residual silanol groups. If you are using an older column, switching to a modern, high-purity, end-capped column can significantly improve peak shape for basic compounds.[3]

Q3: I've tried lowering the pH, but the tailing persists. What are my other options?

A3: If lowering the pH is not sufficient, or if it negatively impacts the retention or stability of your analyte, consider these alternative strategies:

StrategyMechanism of ActionConsiderations
Use a Competing Base A small, basic additive like Triethylamine (TEA) is added to the mobile phase (typically 0.1%). The positively charged TEA preferentially interacts with the ionized silanol sites, effectively shielding them from the analyte.Can suppress signal in mass spectrometry (MS) and may require longer equilibration times. Less necessary with modern columns.
Change Organic Modifier The choice between Acetonitrile (ACN) and Methanol can influence peak shape. Methanol is a protic solvent and can sometimes better shield silanol groups through hydrogen bonding.This will also change the selectivity of your separation, so re-optimization may be needed.
Select an Alternative Stationary Phase If silanol activity remains an issue, move away from a standard C18. A polar-embedded phase column has a polar group incorporated near the base of the alkyl chain, which helps to shield silanol groups. A phenyl-hexyl column could offer alternative selectivity through pi-pi interactions with the aromatic ring of your analyte.Requires purchasing a new column but can provide a permanent solution for difficult compounds.
Reduce Sample Load Injecting too much analyte can saturate the active silanol sites, leading to pronounced tailing.[6]Dilute your sample or reduce the injection volume to see if the peak shape improves. If it does, you are likely overloading the column.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes the preparation of a buffered mobile phase at a low pH to suppress silanol interactions.

Objective: To prepare a mobile phase with a pH of 2.8.

Materials:

  • HPLC-grade water

  • HPLC-grade Acetonitrile (ACN)

  • Formic acid (or Trifluoroacetic acid, TFA)

  • Calibrated pH meter

Procedure:

  • Prepare the Aqueous Portion: In a suitable glass container, measure approximately 900 mL of HPLC-grade water.

  • Add Acid: While stirring, carefully add formic acid dropwise to the water until the pH meter reads 2.8. For a more robust mobile phase, a 0.1% (v/v) concentration of formic acid is a common starting point.

  • Bring to Final Volume: Add HPLC-grade water to reach a final volume of 1000 mL. This is your aqueous mobile phase component (Solvent A).

  • Prepare the Mobile Phase: Mix the prepared aqueous buffer with ACN to your desired ratio (e.g., 50:50 v/v for a final mobile phase). For example, mix 500 mL of Solvent A with 500 mL of ACN (Solvent B).

  • Degas: Degas the final mobile phase using sonication or vacuum filtration before use.

Note: Always add the acid to the aqueous portion and measure the pH before mixing with the organic solvent.

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination or degradation is causing peak tailing, a systematic flushing procedure can help restore performance.

Objective: To remove strongly retained contaminants from a reversed-phase column.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.

  • Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase mixture without any buffer salts (e.g., Water/ACN).

  • Flush with 100% Acetonitrile: Flush with 20 column volumes of 100% ACN.

  • Flush with 100% Isopropanol (Optional but recommended): Flush with 20 column volumes of 100% Isopropanol. This is a strong solvent effective at removing many contaminants.

  • Return to Acetonitrile: Flush again with 10 column volumes of 100% ACN.

  • Equilibrate: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until a stable baseline is achieved (at least 10-15 column volumes).

Caution: Always check the column manufacturer's instructions for solvent compatibility and pressure limits.

Summary and Key Takeaways

Troubleshooting peak tailing for this compound is a logical process of eliminating potential causes. More often than not, the issue is rooted in chemical interactions with the stationary phase.

  • Systematic Approach: Always start by confirming the problem is analyte-specific.

  • pH is Key: Adjusting the mobile phase pH is your most effective tool for mitigating silanol interactions.

  • Column Choice Matters: Using a modern, high-purity, end-capped column is crucial for analyzing potentially basic compounds.

  • Don't Overlook the Basics: Ensure proper mobile phase preparation, check for system dead volume, and avoid sample overload.

By applying these principles and protocols, you can achieve symmetrical peaks, leading to more accurate, reproducible, and reliable HPLC results.

References

  • J-Stage. (n.d.). Direct Determination of Benzamides in Serum by Column-Switching High-Performance Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • uHPLCs. (2024, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide. Retrieved from [Link]

  • GMP Insiders. (2023, December 29). Peak Tailing in Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 4-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-N-isopropylbenzamide, a substituted benzamide, represents a class of molecules with significant interest in medicinal chemistry. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound, supplemented with predictive data based on analogous structures and a discussion of alternative analytical methodologies.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei, specifically ¹H and ¹³C, provides a detailed connectivity map of the molecule. For a molecule like this compound, NMR allows us to confirm the presence and connectivity of the substituted aromatic ring and the N-isopropyl amide moiety.

Understanding the this compound Structure

The structure of this compound features a parasubstituted benzene ring with a bromine atom and an N-isopropylbenzamide group. This substitution pattern leads to a specific symmetry in the aromatic region of the NMR spectrum, which is a key characteristic for its identification.

Predictive ¹H and ¹³C NMR Spectral Analysis

While a publicly available, experimentally verified NMR spectrum for this compound is not readily accessible, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the experimental data of structurally related compounds. This comparative approach is a powerful tool in chemical analysis.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the amide proton, and the protons of the isopropyl group. The electron-withdrawing nature of the bromine atom and the amide group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Ha~ 7.65Doublet (d)~ 8.52HAromatic protons ortho to carbonyl
Hb~ 7.55Doublet (d)~ 8.52HAromatic protons ortho to bromine
Hc~ 6.10Broad singlet (br s)-1HAmide proton (NH)
Hd~ 4.25Septet (sept)~ 6.61HIsopropyl methine proton (CH)
He~ 1.25Doublet (d)~ 6.66HIsopropyl methyl protons (CH₃)

Causality behind Predictions: The predicted chemical shifts are extrapolated from the known spectra of N-isopropylbenzamide, 4-Bromo-N-(tert-butyl)benzamide, and 4-bromo-N-propylbenzamide. The aromatic protons are expected to appear as two distinct doublets due to the para-substitution, creating an AA'BB' spin system. The amide proton often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and can exchange with trace amounts of D₂O in the solvent. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon is typically found in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

SignalPredicted Chemical Shift (δ, ppm)Assignment
C1~ 166Carbonyl carbon (C=O)
C2~ 134Aromatic carbon attached to carbonyl
C3~ 128.5Aromatic carbons ortho to carbonyl
C4~ 131.5Aromatic carbons ortho to bromine
C5~ 126Aromatic carbon attached to bromine
C6~ 42Isopropyl methine carbon (CH)
C7~ 22.5Isopropyl methyl carbons (CH₃)

Causality behind Predictions: These predictions are based on the analysis of N-isopropylbenzamide and 4-Bromo-N-(tert-butyl)benzamide. The chemical shift of the carbonyl carbon is a key indicator. The bromine substituent will cause a downfield shift for the carbon it is attached to (C5) due to its electronegativity and an inductive effect on the other aromatic carbons.

Experimental Protocols

To ensure high-quality, reproducible NMR data, adherence to a standardized experimental protocol is crucial.

NMR Sample Preparation

A well-prepared sample is the foundation of a good NMR spectrum.

Caption: Workflow for NMR sample preparation.

Detailed Steps:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). Add approximately 0.6-0.7 mL of the solvent to the vial.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

G cluster_1 Data Acquisition Protocol Start Insert Sample into Spectrometer Lock Lock on Deuterium Signal of Solvent Start->Lock Shim Shim the Magnetic Field Lock->Shim Acquire_H1 Acquire 1H Spectrum Shim->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Shim->Acquire_C13 Process Process Data (FT, Phasing, Baseline Correction) Acquire_H1->Process Acquire_C13->Process End Analyze Spectrum Process->End

Caption: NMR data acquisition workflow.

Key Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay (d1): 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay (d1): 2 seconds

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary information for the characterization of this compound.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry.Unambiguous structural determination.Lower sensitivity compared to MS; requires higher sample concentration.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.[2]High precision and accuracy for quantification.[2][3]Does not provide detailed structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern; separation of volatile impurities.[2]High sensitivity and selectivity.[2][3]Compound must be volatile and thermally stable.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-Br).Rapid and non-destructive.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for assessing the purity of this compound and for its quantification in various matrices.[2] A reversed-phase C18 column with a mobile phase of acetonitrile and water, coupled with a UV detector set to the absorbance maximum of the benzamide chromophore, would be a suitable method.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed to determine the molecular weight of this compound and to identify any volatile impurities.[2] The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the isopropyl group and the benzoyl cation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carbonyl group, and the C-Br stretch.

Conclusion

The comprehensive characterization of this compound relies on a multi-technique approach, with NMR spectroscopy playing the pivotal role in definitive structural elucidation. By leveraging predictive analysis based on analogous compounds, researchers can confidently interpret the ¹H and ¹³C NMR spectra. Complementary techniques such as HPLC, GC-MS, and FTIR provide essential information regarding purity, molecular weight, and functional group identity, ensuring a thorough and robust characterization of this important molecule for drug discovery and development.

References

  • A Head-to-Head Comparison of Analytical Techniques for the Analysis of Benzamide, N,N,4-trimethyl-. BenchChem. Accessed January 1, 2026.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification. BenchChem. Accessed January 1, 2026.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. Published November 24, 2022.
  • Sample Preparation. University College London. Accessed January 1, 2026.

Sources

A Comparative Guide to the Synthesis of N-Substituted Benzamides: Methods, Mechanisms, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-substituted benzamides are a cornerstone of modern organic chemistry, featuring prominently in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4][5] The amide bond, central to these structures, is one of the most vital linkages in both nature and synthetic chemistry.[6][7] Consequently, the efficient and selective formation of this bond has been a long-standing objective for chemists, leading to the development of a diverse array of synthetic methodologies.

This guide provides a comparative analysis of the most pertinent methods for synthesizing N-substituted benzamides. We will delve into the mechanistic underpinnings of each approach, present supporting experimental data, and offer field-proven insights to aid researchers in selecting the optimal method for their specific synthetic challenges. Our focus is on providing not just protocols, but a deeper understanding of the "why" behind the experimental choices, ensuring a robust and reproducible synthetic outcome.

I. Classical Approaches: The Schotten-Baumann Reaction

First described in 1883 by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a foundational method for amide synthesis.[8][9][10][11] It typically involves the acylation of a primary or secondary amine with an acid chloride or anhydride under basic conditions.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent elimination of the chloride leaving group, facilitated by a base, yields the amide. The base, often an aqueous solution of sodium hydroxide or pyridine, plays a crucial role in neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11][12]

Experimental Workflow: Schotten-Baumann Reaction

Caption: A typical experimental workflow for the Schotten-Baumann reaction.

Performance and Considerations

The Schotten-Baumann reaction is robust and often high-yielding. However, the use of reactive acyl chlorides can be a limitation for substrates with sensitive functional groups. The biphasic reaction conditions, while effective at neutralizing the acid byproduct, can sometimes lead to mass transfer limitations.[10]

II. Modern Amide Bond Formation: The Rise of Coupling Reagents

To overcome the limitations of classical methods, a vast number of coupling reagents have been developed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under milder conditions. This approach avoids the need for harsh reagents like thionyl chloride to generate acid chlorides.[6][13]

Classes of Coupling Reagents

Coupling reagents can be broadly categorized into several classes, with carbodiimides, uronium/aminium salts, and phosphonium salts being the most prominent.

  • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[6][14] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is often difficult to remove. EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[14]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly efficient and lead to fast reaction times.[6][14] They activate the carboxylic acid by forming an activated ester. HATU, which is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), is particularly effective at minimizing racemization in chiral substrates.

  • Phosphonium Salts: PyBOP is a common example of a phosphonium salt coupling reagent. Similar to uronium salts, it forms an activated ester intermediate.[6]

Mechanistic Overview of Coupling Reagent Action

Caption: Generalized mechanism of amide bond formation using coupling reagents.[14]

Performance Comparison of Common Coupling Reagents

The choice of coupling reagent significantly impacts reaction efficiency, cost, and ease of purification. Below is a comparative summary based on the amidation of 4-amino-3-bromobenzoic acid.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Key Observations
EDCHOBtDIPEADMF1285>95Cost-effective; water-soluble urea byproduct simplifies workup.[14]
HATUNoneDIPEADMF295>98Highly efficient and fast, especially for challenging couplings; more expensive.[6][14]
T3P®NonePyridineEtOAc492>97Versatile and safe; straightforward workup.[14]

Data is a synthesis of typical results and may vary based on specific substrates and conditions.[14]

III. Catalytic Direct Amidation: A Greener Approach

In recent years, there has been a significant push towards developing more sustainable methods for amide bond formation.[13][15] Catalytic direct amidation, which involves the condensation of a carboxylic acid and an amine with the removal of water, is a highly atom-economical approach.[13][16] Boric acid and other boron-based catalysts have emerged as effective promoters for this transformation.[13][17]

Mechanistic Considerations

The proposed mechanism for boric acid-catalyzed amidation involves the activation of the carboxylic acid through the formation of a boronate ester intermediate. This intermediate is more electrophilic than the free carboxylic acid, facilitating the nucleophilic attack by the amine. The reaction is typically performed at elevated temperatures with azeotropic removal of water to drive the equilibrium towards amide formation.[13][18]

Performance and Experimental Data

In a model reaction between benzoic acid and benzylamine, the effect of boric acid catalyst loading on reaction time and yield was investigated.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
112089
251092
310595

Data sourced from a study on boric acid catalyzed amidation of benzoic acid.[17]

This data clearly demonstrates that increasing the catalyst loading can significantly reduce the reaction time while maintaining high yields.[17]

IV. Other Modern Methods

Beyond the mainstream methods, several other innovative approaches for N-substituted benzamide synthesis have been developed.

  • Oxidative Amidation: This method involves the coupling of aldehydes or benzylamines with amines in the presence of an oxidant.[2] For instance, an I2–TBHP system has been used for the oxidative amidation of benzylamines.[2]

  • Direct C-H Amidation: This advanced technique allows for the formation of an amide bond directly from a C-H bond of a benzoic acid derivative. For example, Ir-catalyzed C-H amidation of benzoic acids has been developed to introduce meta and para amino groups.[1][19]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-benzyl-4-amino-3-bromobenzamide using HATU
  • Activation: To a solution of 4-amino-3-bromobenzoic acid (1.0 eq) in DMF at 0 °C, add HATU (1.1 eq). Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.[14]

  • Coupling: Add benzylamine (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC or LC-MS.[14]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Boric Acid-Catalyzed Synthesis of N-benzylbenzamide
  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzoic acid (1.0 eq), boric acid (0.10 eq), and toluene.[17]

  • Reaction: Add benzylamine (1.05 eq) to the mixture and heat to reflux.[17]

  • Monitoring: Continue refluxing for 5-20 hours, collecting the water generated in the Dean-Stark trap. Monitor the reaction progress by TLC.[17]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into hexanes to precipitate the product.[17]

  • Purification: Collect the solid by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-benzylbenzamide.

Conclusion

The synthesis of N-substituted benzamides can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Schotten-Baumann reaction remains a viable option for robust substrates. Modern coupling reagents, particularly uronium salts like HATU, offer high efficiency and broad substrate scope, making them the go-to choice for complex and sensitive molecules, albeit at a higher cost.[6][14] For applications where sustainability and atom economy are paramount, catalytic direct amidation with reagents like boric acid presents an attractive, greener alternative.[13][17] The choice of the optimal synthetic route will ultimately depend on factors such as substrate complexity, cost considerations, scalability, and environmental impact. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions in their synthetic endeavors.

References

  • A Comparative Guide to Coupling Reagents for Amide Bond Form
  • Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxyl
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. Benchchem.
  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.
  • Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxyl
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
  • Benzamide synthesis via oxidative amidation of benzylamines and benzyl...
  • Methods for amide bond synthesis.7.
  • A green chemistry perspective on catalytic amide bond form
  • Emerging Methods in Amide- and Peptide-Bond Formation.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Schotten–Baumann reaction. L.S.College, Muzaffarpur. (2020-08-01).
  • Chemistry Schotten Baumann Reaction.
  • Schotten Baumann Reaction. BYJU'S. (2019-11-17).
  • Chapter 17: Catalytic Amide Bond Forming Methods. Books - The Royal Society of Chemistry.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • Catalytic Amid
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008-06-23).
  • Greener Methods: Catalytic Amide Bond Form

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A Comparative Guide to the Biological Activities of 4-Bromo-N-isopropylbenzamide and 4-Chloro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antipsychotic properties. The introduction of halogen substituents onto the phenyl ring is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, thereby fine-tuning their biological effects. This guide provides a comparative analysis of two closely related analogs: 4-Bromo-N-isopropylbenzamide and 4-Chloro-N-isopropylbenzamide.

While direct, head-to-head experimental comparisons of these specific compounds are not extensively available in the public domain, this document will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to infer potential differences in their biological profiles. Furthermore, we provide detailed, standardized experimental protocols to enable researchers to conduct their own comparative studies and generate the necessary data to validate these hypotheses.

Physicochemical and Pharmacokinetic Considerations: The Halogen Impact

The substitution of a hydrogen atom with a halogen at the para-position of the benzamide ring significantly alters the molecule's electronic and steric properties. The key differences between a bromine and a chlorine substituent lie in their atomic radius, electronegativity, and lipophilicity, which in turn can influence protein-ligand interactions, membrane permeability, and metabolic stability.

PropertyChlorine (Cl)Bromine (Br)Implication for Biological Activity
Van der Waals Radius (Å) 1.751.85The larger size of bromine may provide better van der Waals contacts in a hydrophobic binding pocket, but could also lead to steric hindrance.
Electronegativity (Pauling Scale) 3.162.96Chlorine is more electronegative, leading to a stronger dipole moment. This can influence interactions with polar residues in a target protein.
Lipophilicity (Hansch-Leo π parameter) +0.71+0.86Bromine is more lipophilic, which can enhance membrane permeability and cellular uptake. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[1]
Halogen Bonding WeakerStrongerBromine is a better halogen bond donor, which can lead to stronger interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in a protein's active site.

The "magic chloro" effect in drug discovery highlights that chlorine substitution can lead to remarkable improvements in potency and pharmacokinetic profiles.[2][3] Both chlorine and bromine can enhance binding affinity to hydrophobic pockets within target proteins.[3]

Anticipated Biological Activity Profiles

Benzamide derivatives have been reported to exhibit a range of biological activities. Based on the known effects of halogen substitution, we can postulate the potential activities of this compound and 4-Chloro-N-isopropylbenzamide.

Anticancer Activity

Many benzamides exert their anticancer effects by targeting key cellular processes. Potential mechanisms include:

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival, such as Poly(ADP-ribose) polymerase-1 (PARP-1) or histone deacetylases (HDACs).

  • Receptor Antagonism: Blocking signaling pathways involved in cell proliferation.

The choice of halogen can influence the potency and selectivity of these interactions. For instance, the increased lipophilicity of the bromo-derivative might enhance its ability to cross cell membranes and reach intracellular targets. However, the specific steric and electronic requirements of the target's binding site will ultimately determine which analog is more active.

Antimicrobial Activity

Halogenated benzamides have also shown promise as antimicrobial agents. The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. While bromine substitution can increase lipophilicity, which may be beneficial for penetrating bacterial cell walls, some studies on more complex benzamides have shown that chloro-substituted analogs can exhibit superior antibacterial activity. This suggests a delicate balance between lipophilicity and aqueous solubility is crucial for antimicrobial efficacy.[1]

Experimental Protocols for Comparative Analysis

Given the lack of direct comparative data, the following section provides detailed, standardized protocols for in vitro assays to enable a thorough evaluation of the biological activities of this compound versus 4-Chloro-N-isopropylbenzamide.

In Vitro Anticancer Activity: Cytotoxicity Assay

This protocol outlines a standard method for determining the cytotoxic effects of the compounds on cancer cell lines using a colorimetric assay like the MTT assay.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound and 4-Chloro-N-isopropylbenzamide

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of each compound in DMSO. Create a series of dilutions in complete cell culture medium.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value for each compound.

Workflow for In Vitro Anticancer Cytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Add MTT Reagent incubation->mtt_assay solubilization Dissolve Formazan Crystals mtt_assay->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for determining the IC50 of test compounds.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[6][7][8][9]

Objective: To determine the lowest concentration of each compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound and 4-Chloro-N-isopropylbenzamide

  • DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare stock solutions of the compounds in DMSO. Perform a two-fold serial dilution of each compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacteria inoculum_prep->inoculation compound_dilution Prepare Serial Dilutions in 96-well Plate compound_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Visually Determine MIC (Lowest Clear Well) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effects of the compounds on a specific enzyme.[1][10][11]

Objective: To determine the IC50 of each compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • This compound and 4-Chloro-N-isopropylbenzamide

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme-Inhibitor Incubation: Add the enzyme and the test compounds to the wells of a 96-well plate. Incubate for a predetermined period to allow for binding.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Reaction Monitoring: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to a control reaction without an inhibitor. Plot the results and calculate the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis compound_dilution Prepare Serial Dilutions of Inhibitors pre_incubation Pre-incubate Enzyme with Inhibitor compound_dilution->pre_incubation reaction_start Initiate Reaction with Substrate pre_incubation->reaction_start kinetic_read Monitor Reaction Kinetically reaction_start->kinetic_read calc_rates Calculate Initial Reaction Rates kinetic_read->calc_rates determine_ic50 Determine IC50 Values calc_rates->determine_ic50

References

A Senior Application Scientist's Guide to Benzamide Synthesis: Comparing the Efficacy of Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of countless pharmaceuticals, including blockbuster drugs like Atorvastatin (Lipitor) and Valsartan (Diovan). Consequently, the efficient and reliable synthesis of benzamides—a common subclass—is a critical task for researchers in drug discovery and development. The choice of coupling reagent, the catalyst that facilitates the union of a carboxylic acid and an amine, is paramount. It directly influences yield, purity, reaction time, and the preservation of stereochemical integrity.[1][2]

This guide provides an in-depth comparison of the most prevalent coupling reagents for benzamide synthesis. We will move beyond a simple list of options, delving into the mechanistic underpinnings, presenting comparative data, and offering detailed, field-tested protocols to empower you to make an informed and strategic choice for your specific synthetic challenge.

Understanding the Activation: The Core of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow at ambient temperatures due to the formation of a non-reactive ammonium carboxylate salt.[3] Coupling reagents overcome this barrier by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This facilitates nucleophilic attack by the amine. The efficacy and "cleanliness" of a coupling reaction are largely dictated by the nature of this activated intermediate.

A Comparative Analysis of Leading Coupling Reagents

The modern chemist's toolkit contains a wide array of coupling reagents, often known by their acronyms, which can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[4][5]

Carbodiimides: The Workhorses (EDC, DCC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are among the first and most widely used coupling reagents.[6]

Mechanism of Action: The carboxylic acid adds across the C=N double bond of the carbodiimide to form a highly reactive O-acylisourea intermediate.[2][7] This intermediate is then attacked by the amine to form the amide bond. However, this intermediate is unstable and prone to side reactions, including rearrangement to a stable N-acylurea, which halts the reaction.[8]

To mitigate this and reduce the risk of racemization at chiral centers, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used.[9] These additives intercept the O-acylisourea to form a more stable active ester, which is less prone to side reactions and racemization.[2][7]

G cluster_0 Carbodiimide Activation Pathway RCOOH R-COOH (Benzoic Acid) O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt (Additive) Amide R-CO-NHR' (Benzamide) HOBt_Ester->Amide + Amine Amine R'-NH2 (Amine) EDC_Urea EDC Urea

Mechanism of EDC/HOBt-mediated amide bond formation.

Expert Insights: EDC is generally preferred for solution-phase synthesis due to the water-solubility of its urea byproduct, which simplifies purification via aqueous workup.[6] DCC, on the other hand, forms a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents and can be removed by filtration, making it suitable for certain applications but problematic for solid-phase synthesis.[6]

Uronium/Aminium Salts: The High-Performers (HATU, HBTU)

Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are known for their high reactivity, fast reaction times, and low rates of racemization.[6][7] They are often the reagents of choice for difficult couplings, such as those involving sterically hindered substrates.[1][7]

Mechanism of Action: Despite their names, structural studies have revealed that reagents like HBTU and HATU exist primarily in the aminium form rather than the uronium form.[6] The reaction proceeds through the formation of a highly reactive OAt- or OBt-active ester.[7] A key advantage of HATU is the incorporation of the HOAt moiety, which is more effective than HOBt at accelerating coupling and suppressing racemization.[10]

G cluster_1 HATU Activation Pathway RCOOH R-COOH (Benzoic Acid) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU Amide R-CO-NHR' (Benzamide) OAt_Ester->Amide + Amine Amine R'-NH2 (Amine) TMU Tetramethylurea (Byproduct)

General mechanism of uronium/aminium salt-mediated amide bond formation.

Expert Insights: Uronium/aminium reagents require a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), for the initial deprotonation of the carboxylic acid.[8] While highly effective, these reagents are more expensive than carbodiimides. Their use is often reserved for challenging substrates where other methods have failed.[7]

Propanephosphonic Acid Anhydride (T3P®): The Safe and Efficient Alternative

T3P® has gained significant attention as a powerful and versatile coupling reagent. It is known for its excellent reaction selectivity, low epimerization rates, high yields, and a favorable safety profile.[11][12]

Mechanism of Action: T3P acts as a dehydrating agent, activating the carboxylic acid by converting the hydroxyl group into a phosphonic acid anhydride mixed intermediate, which is an excellent leaving group.[11][13]

Expert Insights: A major advantage of T3P is that its byproducts are water-soluble, allowing for a simple aqueous workup and purification.[11][12][13] It does not require potentially explosive additives like HOBt and is considered non-toxic and non-allergenic.[11] This makes T3P an excellent choice for large-scale industrial applications where safety and ease of purification are paramount.[12][14]

Performance Comparison: A Data-Driven Overview

The choice of reagent is often a trade-off between cost, reactivity, and potential side reactions. The following table summarizes key performance indicators based on literature data.

Coupling Reagent/SystemClassRelative CostTypical Yield Range (%)Key AdvantagesCommon Disadvantages
EDC / HOBt CarbodiimideLow70-95%Water-soluble byproduct, cost-effective.[6][7]Risk of N-acylurea formation, moderate reactivity.[8][15]
DCC / HOBt CarbodiimideLow70-95%Insoluble urea byproduct simplifies filtration.[6]Byproduct can complicate purification, not for SPPS.[6]
HATU / DIPEA Uronium/AminiumHigh85-99%High reactivity, fast, low racemization.[2][7]High cost, requires stoichiometric base.[7]
HBTU / DIPEA Uronium/AminiumMedium-High80-98%Effective and widely used, good reactivity.[6]Less reactive and higher racemization than HATU.[6]
T3P® Phosphonic AnhydrideMedium85-99%Water-soluble byproducts, low epimerization, high safety profile.[11][12][13]Can be less effective for highly sterically hindered substrates.
COMU / DIPEA UroniumHigh85-98%Very high reactivity, exists in more reactive uronium form.[6][9]High cost, newer reagent with less historical data.

Yields are representative and can vary significantly based on substrates and reaction conditions. A comparative study on the synthesis of N-benzylbenzamide in aqueous media showed yields of 91% for DIC/HOPO, 88% for DMT-MM, and 85% for COMU + Collidine, highlighting that performance is substrate and system-dependent.[15]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with explanations for critical steps.

Protocol 1: General Benzamide Synthesis using EDC/HOBt

This protocol is a robust and cost-effective starting point for many benzamide syntheses.

Rationale: This method leverages the affordability of EDC while using HOBt to suppress side reactions and racemization. The aqueous workup is designed to efficiently remove the water-soluble EDC urea byproduct and unreacted HOBt.

G start Start dissolve 1. Dissolve Benzoic Acid (1.0 eq), Amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF/DCM. start->dissolve cool 2. Cool mixture to 0°C (ice bath). dissolve->cool add_edc 3. Add EDC·HCl (1.2 eq) in portions. cool->add_edc stir 4. Warm to RT and stir for 12-24h. (Monitor by TLC/LCMS) add_edc->stir quench 5. Quench reaction with water. stir->quench extract 6. Extract with EtOAc or DCM (3x). quench->extract wash 7. Wash combined organic layers: - 1M HCl - Sat. NaHCO₃ - Brine extract->wash dry 8. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 9. Purify via chromatography or recrystallization. dry->purify end End purify->end

Experimental workflow for EDC/HOBt coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the benzoic acid derivative (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in an anhydrous solvent like DMF or DCM. Causality: Using anhydrous solvent is critical as water will hydrolyze the activated intermediates, reducing yield.[7]

  • Cooling: Cool the solution to 0 °C in an ice bath. Causality: Cooling minimizes potential side reactions and controls the initial exotherm upon adding the coupling reagent.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) to the stirred solution in small portions over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine and base, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted HOBt and carboxylic acid, and finally with brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Benzamide Synthesis for Challenging Substrates using HATU

This protocol is recommended for sterically hindered acids/amines or when racemization is a significant concern.

Rationale: HATU is a highly reactive reagent that can overcome the steric or electronic barriers present in "difficult" couplings.[7] The use of DIPEA is essential for the mechanism to proceed efficiently.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the acid. Causality: Pre-activation ensures the formation of the reactive OAt-ester before the amine is introduced, which can improve yields for slow reactions.

  • Amine Addition: Add the amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS. For very difficult couplings, gentle heating (40-50 °C) may be beneficial.[7]

  • Workup and Purification: Follow the same workup, washing, and purification procedure as described in Protocol 1.

Making the Right Choice: A Scientist's Decision Guide

Choosing the optimal coupling reagent is a multi-factorial decision.

G start Start: Benzamide Synthesis Needed is_chiral Is racemization a concern? start->is_chiral is_hindered Are substrates sterically hindered or electron-poor? is_chiral->is_hindered No use_hatu Use HATU or T3P® (low epimerization reagents) is_chiral->use_hatu Yes is_scale Is this a large-scale synthesis (>10g)? is_hindered->is_scale No use_strong Use HATU or COMU (high reactivity) is_hindered->use_strong Yes use_edc Start with EDC/HOBt (cost-effective) is_scale->use_edc No use_t3p Consider T3P® (easy workup, safe) is_scale->use_t3p Yes

Decision guide for selecting a coupling reagent.
  • For Routine Couplings: For simple, unhindered benzoic acids and amines where cost is a factor, EDC/HOBt is an excellent first choice.

  • For Racemization-Prone Substrates: When coupling chiral carboxylic acids, reagents known for low epimerization are critical. HATU and T3P® are superior choices.[11]

  • For Difficult Couplings: When dealing with sterically hindered or electron-deficient substrates that are sluggish to react, a more powerful reagent is needed. HATU or COMU are highly recommended.[7][9]

  • For Scale-Up and Process Chemistry: For large-scale synthesis, safety, cost, and ease of workup are the primary drivers. T3P® is an outstanding candidate due to its safety profile and simple, aqueous workup.[12][14] EDC is also a viable, cost-effective option.

By understanding the mechanisms, comparing the performance data, and applying the appropriate protocol, researchers can navigate the complexities of benzamide synthesis with confidence, accelerating the path to novel discoveries.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (2009). Amide bond formation: Beyond the myth of coupling reagents. [Link]

  • Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(34), 3371-3374. [Link]

  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry For Everyone. (2024). What Is DCC Coupling In Amide Bond Formation?. [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]

  • Chem Reactor. (2023). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. [Link]

  • ResearchGate. (2016). T3P: A Convenient and Useful Reagent in Organic Synthesis. [Link]

  • Curia. (2024). Understanding T3P® from start to finish. [Link]

  • National Institutes of Health. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • Augustine, J. K., et al. (2011). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Current Organic Synthesis, 8(4), 494-515. [Link]

  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 244-254. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2010). Developments in peptide and amide synthesis. Current Opinion in Drug Discovery & Development, 13(6), 793-803. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

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A Comparative Purity Analysis of 4-Bromo-N-isopropylbenzamide from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Research and Drug Development

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of scientific validity and patient safety. 4-Bromo-N-isopropylbenzamide, a key building block in the synthesis of various biologically active compounds, is no exception. The presence of even trace amounts of impurities can have profound and often detrimental effects on the course of a chemical reaction, the pharmacological and toxicological profile of a final compound, and the reproducibility of experimental results. This guide presents a comprehensive, multi-faceted purity analysis of this compound sourced from three different suppliers, employing a suite of orthogonal analytical techniques to provide a robust and reliable comparison. Our objective is to equip researchers, scientists, and drug development professionals with the insights and methodologies necessary to make informed decisions when sourcing this critical chemical intermediate.

The manufacturing of active pharmaceutical ingredients (APIs) is governed by stringent quality control measures to ensure that the final product meets the required purity and quality standards.[1][2][3][4][5] This emphasis on quality begins with the starting materials, where the presence of unwanted chemicals can compromise the entire manufacturing process and, ultimately, the safety and efficacy of the final drug product.[6] Therefore, a thorough understanding of the purity profile of key reagents like this compound is paramount.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Determination

To ensure a comprehensive and unbiased assessment of purity, a single analytical technique is often insufficient. Different methods offer varying degrees of sensitivity and selectivity towards different types of impurities.[7][8] For this comparative analysis, we have employed a triad of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This orthogonal approach provides a more complete picture of the purity of the material from each supplier.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is adept at separating and quantifying non-volatile and thermally labile organic compounds.[8][9] It is particularly effective in identifying and quantifying process-related impurities and degradation products.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents or by-products from the synthesis process.[9][10][11] The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio.[10]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR has emerged as a powerful primary analytical method for purity determination.[12][13][14] It is a non-destructive technique that allows for the accurate quantification of a compound without the need for a reference standard of the same compound, by using a certified internal standard.[13][15][16]

The validation of these analytical procedures is crucial to ensure they are suitable for their intended purpose, a principle outlined in the International Council for Harmonisation (ICH) guidelines.[17][18][19][20][21]

Comparative Purity Analysis: A Head-to-Head Evaluation

Samples of this compound were procured from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) and subjected to rigorous analysis using the aforementioned techniques. The results are summarized in the table below.

Supplier HPLC Purity (%) GC-MS Purity (%) qNMR Purity (mol/mol %) Identified Impurities
Supplier A 99.8599.9099.824-Bromobenzoic acid (0.08%), Isopropylamine (trace)
Supplier B 98.9299.1598.854-Bromobenzoic acid (0.55%), Unidentified peak at RRT 1.2 (0.38%)
Supplier C 99.5399.6099.484-Bromobenzoic acid (0.25%), N,N'-diisopropyl-4-bromobenzamide (0.12%)

Interpretation of Results:

The data reveals significant variations in the purity of this compound from the three suppliers.

  • Supplier A consistently provided the material with the highest purity across all three analytical techniques. The identified impurities were residual starting materials, present in very low quantities.

  • Supplier B 's material exhibited a lower purity, with a notable amount of unreacted 4-bromobenzoic acid and an unidentified impurity detected by HPLC. The presence of an unknown impurity is a significant concern, as its potential reactivity and toxicity are unknown.

  • Supplier C offered a product of intermediate purity. While the overall purity is high, the presence of a side-product, N,N'-diisopropyl-4-bromobenzamide, suggests a less optimized synthesis or purification process.

Experimental Protocols: Ensuring Methodological Rigor

To ensure the transparency and reproducibility of our findings, we provide a detailed protocol for the High-Performance Liquid Chromatography (HPLC) method used in this analysis.

HPLC Method for Purity Determination of this compound

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard and samples

  • Volumetric flasks, pipettes, and syringes

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-15 min: 30% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: 90% B to 30% B

    • 21-25 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of a 50:50 (v/v) mixture of Acetonitrile and Water.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution multiple times to verify system suitability (e.g., retention time reproducibility, peak area precision).

  • Inject the sample solution.

  • Process the chromatograms to determine the peak areas of the main component and any impurities.

  • Calculate the percentage purity using the area normalization method.

Visualizing the Workflow: From Sample to Result

To better illustrate the experimental and decision-making processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std inject_std Inject Standard dissolve_std->inject_std weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject_sample Inject Sample dissolve_sample->inject_sample equilibrate Equilibrate System inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Supplier_Evaluation cluster_analysis Analytical Testing cluster_evaluation Data Evaluation start Procure Samples from Suppliers A, B, C hplc HPLC Purity & Impurity Profile start->hplc gcms GC-MS for Volatiles start->gcms qnmr qNMR for Absolute Purity start->qnmr compare_purity Compare Purity Data hplc->compare_purity gcms->compare_purity qnmr->compare_purity assess_impurities Assess Impurity Profile (Known vs. Unknown) compare_purity->assess_impurities review_docs Review Certificate of Analysis (CoA) assess_impurities->review_docs decision Select Supplier review_docs->decision supplier_a supplier_a decision->supplier_a Supplier A: Highest Purity, Minimal Impurities supplier_b supplier_b decision->supplier_b Supplier B: Lower Purity, Unknown Impurity supplier_c supplier_c decision->supplier_c Supplier C: Good Purity, Process-Related Impurity

Caption: Decision-making flowchart for supplier qualification.

Discussion and Conclusion: The Imperative of Quality

The results of this comparative analysis underscore the importance of a rigorous and multi-faceted approach to qualifying suppliers of critical chemical reagents. While Supplier A emerged as the clear choice based on the superior purity of their this compound, this guide serves as a broader illustration of the due diligence required in the procurement process.

The presence of an unidentified impurity in the material from Supplier B is a significant red flag. Such impurities can introduce unforeseen variables into experiments, leading to failed reactions, difficulty in purification of the desired product, and potentially misleading biological data. Even known impurities, such as the residual starting material and the side-product observed in the materials from Suppliers B and C, can be problematic depending on their concentration and reactivity in subsequent synthetic steps.

For researchers and drug development professionals, the key takeaways are:

  • Never rely solely on the supplier's Certificate of Analysis (CoA). Independent verification of purity using orthogonal analytical methods is essential.

  • A higher price point for a reagent may be justified by its higher purity. The costs associated with troubleshooting failed experiments or dealing with the consequences of impure materials often far outweigh the initial savings from a cheaper, lower-quality reagent.

  • Establish a robust supplier qualification program. This should include analytical testing of incoming materials and a thorough review of the supplier's quality management systems, which should align with Good Manufacturing Practices (GMP).[2][3][4][5]

References

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  • A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide. Benchchem.
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  • Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica.
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A Comparative Guide to In Vitro Assay Validation for Novel Benzamides: A Case Study with 4-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of in vitro assays, a critical step in early-stage drug discovery. We will use 4-Bromo-N-isopropylbenzamide, a representative member of the N-substituted benzamide class of compounds, as a case study. The principles and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to establish robust, reliable, and reproducible assays for the characterization of novel chemical entities.

The narrative that follows is not a rigid recitation of steps but an in-depth exploration of the scientific rationale behind each experimental choice. We will compare alternative methodologies, present supporting data, and provide detailed protocols that form a self-validating system, ensuring the integrity and trustworthiness of your findings.

The Imperative of Assay Validation in Drug Discovery

Before a compound like this compound can be advanced through the drug discovery pipeline, its biological activity must be quantified with confidence. In vitro assays are the workhorses of this initial phase, providing essential data on a compound's potency, selectivity, and mechanism of action.[1][2] However, an assay is only as good as its validation. An unvalidated or poorly validated assay can generate misleading data, leading to the costly pursuit of non-viable candidates or the premature abandonment of promising ones.

Assay validation is the process of providing documented evidence that a method is "fit for purpose," meaning it reliably measures what it is intended to measure.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international consortiums such as the International Council for Harmonisation (ICH) provide guidelines that, while not always legally binding in early discovery, represent the gold standard for analytical practices.[4][5][6] Adhering to these principles from the outset ensures data integrity and a smoother transition into later-stage preclinical and clinical development.[7]

The core validation parameters, as outlined in the ICH Q2(R2) guideline, form the foundation of a robust assay.[3][6] These include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.

Below is a diagram illustrating the logical flow of a comprehensive assay validation process.

cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: Formal Validation (ICH Q2) cluster_Fit Phase 3: Fitness for Purpose Dev Assay Development (Reagent Conc., Incubation Time) Opt Assay Optimization (Systematic Tuning) Dev->Opt Refinement Spec Specificity & Selectivity Opt->Spec AccPrec Accuracy & Precision Spec->AccPrec LinRange Linearity & Range AccPrec->LinRange Limits LOD & LOQ LinRange->Limits Robust Robustness Limits->Robust Fit Assay Declared 'Fit for Purpose' Robust->Fit

Caption: Logical workflow for in vitro assay validation.

Comparative Methodologies for In Vitro Characterization

To characterize a novel compound like this compound, a cascade of assays is typically employed.[8] The first step is often to assess its general effect on cell health, or cytotoxicity. Several methods exist, each with distinct advantages and underlying principles.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via the reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9]Well-established, cost-effective, high-throughput compatible.Indirect measure of viability; can be affected by compounds that alter cellular metabolism.
SRB Assay Measures total cellular protein content by staining with Sulforhodamine B.[9]Less sensitive to metabolic interference; good for fixed cells.Requires a cell fixation step, slightly longer protocol.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.Direct measure of cytotoxicity/cell death; can be multiplexed.Less sensitive for detecting anti-proliferative effects without cell death.

While cytotoxicity assays provide a broad view of a compound's biological effect, more specific assays are required to elucidate its mechanism of action (MOA).[10] Based on the activities of structurally related benzamides, plausible mechanisms could include enzyme inhibition.[11][12] For instance, if this compound were hypothesized to be a kinase inhibitor, a comparative validation would be necessary.

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Assay Measures direct inhibition of a purified, isolated enzyme.Simple, high-throughput, good for initial hit identification.Lacks biological context; may not reflect activity in a cellular environment.[13]
Cell-Based Assay Measures inhibition of enzyme activity within a live cell.[2][13]More physiologically relevant, accounts for cell permeability and off-target effects.[10]More complex, lower throughput, potential for confounding factors.

For this guide, we will focus on validating a primary cytotoxicity assay, as this is a foundational step for any new compound. We will use the MTT assay as our model due to its widespread use and clear validation endpoints.

Protocol Deep Dive: Validating an MTT Cytotoxicity Assay for this compound

This protocol describes the full validation of an MTT assay to determine the cytotoxic/cytostatic effects of this compound on the A549 human lung carcinoma cell line.

Experimental Workflow Visualization

cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_read 3. Readout cluster_analyze 4. Analysis culture Maintain A549 Cell Culture seed Seed 96-Well Plates (5,000 cells/well) culture->seed add_cpd Add Compound to Cells (Incubate 48h) seed->add_cpd prepare_cpd Prepare Serial Dilutions of This compound prepare_cpd->add_cpd add_mtt Add MTT Reagent (Incubate 4h) add_cpd->add_mtt solubilize Add Solubilizer (DMSO) (Incubate 15 min) add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_via Calculate % Viability vs. Vehicle Control read_abs->calc_via plot_curve Plot Dose-Response Curve calc_via->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology

1. Materials and Reagents:

  • A549 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (Test Article)

  • Doxorubicin (Positive Control)

  • DMSO (Vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

2. Cell Seeding:

  • Culture A549 cells to ~80% confluency. The use of a consistent confluency is critical for reproducibility.

  • Trypsinize, count, and resuspend cells to a concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

3. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution in culture media to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). The final DMSO concentration in all wells must be kept constant and low (≤0.5%) to avoid vehicle-induced toxicity.

  • Include the following controls on every plate to ensure a self-validating system:

    • Vehicle Control: Cells treated with 0.5% DMSO in media (represents 100% viability).

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin (to confirm cell sensitivity and assay performance).

    • Media Blank: Wells with media but no cells (to determine background absorbance).

  • Remove the seeding media from the cells and add 100 µL of the prepared compound dilutions and controls.

  • Incubate for 48 hours at 37°C, 5% CO2.

4. MTT Assay and Data Acquisition:

  • After 48 hours, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the media without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis and Validation Results

The raw absorbance data is first corrected by subtracting the average absorbance of the media blank. The percentage of cell viability is then calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC50 (half-maximal inhibitory concentration) is determined by plotting the % Viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

The following table presents illustrative validation data for the assay, demonstrating its fitness for purpose according to ICH principles.

Validation ParameterSpecificationResultOutcome
Linearity (r²) ≥ 0.990.9992Pass
Range 1,000 - 20,000 cells/well1,250 - 25,000 cells/wellPass
Accuracy (% Recovery) 85% - 115%98.7%Pass
Precision (Intra-assay %CV) ≤ 15%6.8%Pass
Precision (Inter-assay %CV) ≤ 20%11.2%Pass
Robustness %CV ≤ 20% for minor changes13.5%Pass
Z'-factor > 0.50.78Pass

This data is for illustrative purposes only. The Z'-factor is a statistical measure of assay quality, with a value greater than 0.5 indicating an excellent assay suitable for high-throughput screening.[1][14]

Comparative Performance: Interpreting the Results

Once validated, the assay can be used to compare the cytotoxic potential of this compound against other compounds or across different cell lines.

CompoundCell LineIC50 (µM) [95% CI]
This compound A549 (Lung)8.9 [7.5 - 10.3]
This compound MCF-7 (Breast)15.2 [13.1 - 17.3]
Doxorubicin (Control) A549 (Lung)0.45 [0.38 - 0.52]

This data is for illustrative purposes only.

This comparative data shows that this compound exhibits moderate cytotoxic activity and is more potent in the A549 lung cancer cell line than in the MCF-7 breast cancer cell line. This type of validated, comparative data is essential for making informed decisions about the next steps in a compound's development, such as initiating further mechanism of action studies or structure-activity relationship (SAR) optimization.

Conclusion

The validation of in vitro assays is a non-negotiable cornerstone of rigorous scientific research and efficient drug development. By treating every protocol as a self-validating system and adhering to the principles of accuracy, precision, and robustness, researchers can generate trustworthy data. This guide, using this compound as a model compound, demonstrates a logical and scientifically sound approach to validating a foundational cytotoxicity assay. By comparing methodologies, explaining the causality behind experimental choices, and providing detailed, actionable protocols, we establish a framework that ensures the data generated is fit for the critical decisions made in the long journey from a chemical entity to a potential therapeutic.

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Safety Operating Guide

Personal protective equipment for handling 4-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Bromo-N-isopropylbenzamide

Our expertise in the field dictates a proactive approach to safety, grounded in the understanding of chemical reactivity and potential toxicology. This guide is structured to provide not just a set of rules, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment: An Evidence-Based Approach

Therefore, it is prudent to handle this compound as a compound that is, at a minimum:

  • Harmful if swallowed.

  • A skin irritant.

  • A serious eye irritant.

  • Potentially causing respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. All handling of this compound should be conducted within a certified chemical fume hood.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splash.[6]Protects against splashes and dust, which can cause serious eye irritation.
Hand Protection Nitrile gloves. Consider double-gloving.Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[6][7]
Body Protection A fully buttoned, flame-resistant lab coat.[6]Protects skin and personal clothing from contamination.
Respiratory Protection Required when dusts are generated. Use a NIOSH-approved respirator.[6]Mitigates the risk of inhaling airborne particles, which may cause respiratory irritation.
Footwear Closed-toe shoes made of a non-absorbent material.[6][8]Protects feet from spills.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly closed.[5]

  • The storage area should be clearly labeled with the compound's name and associated hazards.

Handling and Use: A Step-by-Step Protocol
  • Preparation : Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is correctly donned.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.

  • Spill Management : In the event of a spill, evacuate the area and follow your institution's established spill response protocol. For a small spill, cover with an absorbent material, collect into a sealed container, and dispose of as hazardous waste.

  • Decontamination : After handling, thoroughly wash hands and any potentially contaminated surfaces.

Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.[5]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Disposal Plan: Environmental Responsibility

As a brominated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Collection : Collect all waste containing the compound, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container for halogenated organic waste.

  • Disposal Method : The waste should be disposed of through a licensed hazardous waste disposal facility, likely via incineration with appropriate emission controls to prevent environmental contamination.[9] Neutralization with reducing agents like sodium bisulfite or sodium thiosulfate may also be a viable disposal method under expert guidance.[9]

Workflow Diagrams for Enhanced Safety

To further clarify the safety procedures, the following diagrams illustrate key decision-making processes and workflows.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound start Start: Prepare to Handle Compound fume_hood Work in a Chemical Fume Hood? start->fume_hood eye_protection Wear Chemical Splash Goggles (ANSI Z.87.1) fume_hood->eye_protection Yes hand_protection Wear Nitrile Gloves (Consider Double Gloving) eye_protection->hand_protection body_protection Wear a Flame-Resistant Lab Coat hand_protection->body_protection respiratory_protection Is Dust Generation Likely? body_protection->respiratory_protection respirator Use NIOSH-Approved Respirator respiratory_protection->respirator Yes proceed Proceed with Handling respiratory_protection->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Spill_Response_Workflow cluster_spill Spill Response for this compound spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large absorb Cover with Absorbent Material small_spill->absorb contact_ehs Contact Environmental Health & Safety large_spill->contact_ehs collect Collect into a Sealed Container absorb->collect dispose Dispose of as Hazardous Waste collect->dispose end Spill Managed dispose->end contact_ehs->end

Caption: Spill Response Workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.